molecular formula C11H4BrF6N B1603586 4-Bromo-2,6-bis(trifluoromethyl)quinoline CAS No. 35853-48-6

4-Bromo-2,6-bis(trifluoromethyl)quinoline

Cat. No.: B1603586
CAS No.: 35853-48-6
M. Wt: 344.05 g/mol
InChI Key: IJCXJMWXDNLXDN-UHFFFAOYSA-N
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Description

4-Bromo-2,6-bis(trifluoromethyl)quinoline ( 35853-48-6) is a versatile halogenated quinoline derivative designed for advanced heterocyclic chemistry and pharmaceutical research . This compound features bromine and two trifluoromethyl groups on its quinoline scaffold, a structure known to be a privileged motif in medicinal chemistry . Quinoline derivatives are of significant interest in anticancer drug development, exhibiting mechanisms that include growth inhibition by cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis . Furthermore, structurally similar quinoline compounds have demonstrated potent antimicrobial activities, suggesting potential applications in infectious disease research . The presence of the bromo substituent makes it a valuable synthetic intermediate for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to build more complex molecules for structure-activity relationship (SAR) studies . This product is offered with a purity of 95% and is supplied as a solid. It is strictly for research and development use and is not intended for human or diagnostic use . Hazard classification data is currently insufficient for a full safety assessment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,6-bis(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4BrF6N/c12-7-4-9(11(16,17)18)19-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCXJMWXDNLXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4BrF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615777
Record name 4-Bromo-2,6-bis(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35853-48-6
Record name 4-Bromo-2,6-bis(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-2,6-bis(trifluoromethyl)quinoline synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-bis(trifluoromethyl)quinoline

Authored by: A Senior Application Scientist

Introduction: The Significance of Fluorinated Quinolines

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with significant pharmacological properties. The introduction of fluorine atoms or trifluoromethyl (CF₃) groups into the quinoline structure can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Specifically, this compound is a highly valuable intermediate in medicinal chemistry and agrochemical research, serving as a versatile building block for the synthesis of more complex, biologically active compounds.[2][3] The two electron-withdrawing trifluoromethyl groups significantly influence the electronic properties of the quinoline ring, while the bromine atom at the C4-position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse functionalities.[1][4]

This guide provides a comprehensive overview of a reliable and efficient two-step pathway for the synthesis of this compound, commencing with the construction of the quinoline core to form a key hydroxy intermediate, followed by a robust bromination reaction. The methodologies described are grounded in established chemical principles and are designed to be reproducible and scalable for research and development applications.

Strategic Overview: A Two-Step Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. This strategy hinges on the initial construction of the stable 2,6-bis(trifluoromethyl)quinolin-4-ol precursor, which is then converted to the final bromo-derivative. This approach is superior to direct bromination of a pre-formed 2,6-bis(trifluoromethyl)quinoline, which would be challenging due to the deactivating effect of the two CF₃ groups on the quinoline ring towards electrophilic substitution.

The selected pathway is as follows:

  • Step 1: Conrad-Limpach/Gould-Jacobs Type Cyclization to synthesize the key intermediate, 2,6-bis(trifluoromethyl)quinolin-4-ol . This involves the condensation of 4-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoroacetoacetate (ETFAA).

  • Step 2: Halogenation of the resulting quinolin-4-ol using a suitable brominating agent, such as phosphoryl bromide (POBr₃), to yield the target compound, This compound .

This strategic disconnection provides a logical and efficient route to the target molecule, utilizing readily available starting materials.

Visualizing the Synthesis Pathway

Synthesis_Pathway A 4-(Trifluoromethyl)aniline C 2,6-Bis(trifluoromethyl)quinolin-4-ol A->C Step 1: Conrad-Limpach Cyclization dummy1 B Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) B->C Step 1: Conrad-Limpach Cyclization D This compound C->D Step 2: Bromination dummy2 R1 Polyphosphoric Acid (PPA) Heat (e.g., 150°C) R1->dummy1 R2 Phosphoryl Bromide (POBr₃) Heat (e.g., 150°C) R2->dummy2

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of 2,6-Bis(trifluoromethyl)quinolin-4-ol

The foundational step in this synthesis is the construction of the quinoline core. This is achieved through a thermal cyclization reaction that falls under the category of the Conrad-Limpach or Gould-Jacobs quinoline syntheses.[5][6][7] These reactions are powerful methods for creating the 4-hydroxyquinoline scaffold from an aniline and a β-ketoester or its equivalent.

Causality and Mechanistic Insights

The reaction between an aniline and ethyl 4,4,4-trifluoroacetoacetate (ETFAA) can proceed via two main pathways, leading to either a 2-trifluoromethyl or a 4-trifluoromethyl quinolinone. The chemoselectivity is highly dependent on the reaction conditions.[8]

  • Initial Condensation: The reaction commences with the nucleophilic attack of the aniline's amino group on one of the two electrophilic carbonyl carbons of ETFAA.

  • Cyclization: Under acidic conditions and high temperatures, such as those provided by polyphosphoric acid (PPA), the reaction favors the formation of an enamine intermediate via condensation at the keto group. This intermediate then undergoes an intramolecular electrophilic aromatic substitution (cyclization) onto the aniline ring, followed by dehydration to form the quinolin-4-ol. The use of a strong acid catalyst like PPA is crucial for promoting the cyclization and dehydration steps.[9]

The choice of 4-(trifluoromethyl)aniline and ETFAA as reactants is deliberate. The trifluoromethyl group on the aniline ring will ultimately reside at the 6-position of the quinoline, while the trifluoromethyl group from ETFAA will be positioned at the 2-position, directly leading to the desired 2,6-bis(trifluoromethyl) substitution pattern.

Detailed Experimental Protocol

Materials and Reagents:

  • 4-(Trifluoromethyl)aniline

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

  • Polyphosphoric Acid (PPA)

  • Ice water

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (approx. 10 parts by weight relative to the aniline). Begin stirring the PPA and heat it to approximately 60-70°C to reduce its viscosity.

  • Addition of Reactants: To the stirring PPA, slowly and sequentially add 4-(trifluoromethyl)aniline (1.0 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.0 to 1.1 equivalents).

  • Reaction Execution: Heat the reaction mixture to 150°C and maintain this temperature for 3-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.[9]

  • Work-up: After completion, allow the reaction mixture to cool to below 100°C. Carefully and slowly pour the viscous mixture into a beaker containing a large volume of ice water with vigorous stirring. This will quench the reaction and precipitate the product.

  • Isolation: The resulting solid precipitate is collected by vacuum filtration. The filter cake should be washed thoroughly with cold water to remove any residual PPA.

  • Purification: The crude product, 2,6-bis(trifluoromethyl)quinolin-4-ol, is typically obtained as a solid with sufficient purity for the next step. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Part 2: Bromination of 2,6-Bis(trifluoromethyl)quinolin-4-ol

The second and final step is the conversion of the hydroxyl group at the C4-position of the quinoline ring into a bromine atom. It is important to note that quinolin-4-ols exist in tautomeric equilibrium with their corresponding quinolin-4(1H)-one form. The bromination reaction effectively converts this keto-enol system into an aromatic bromoquinoline.

Causality and Mechanistic Insights

The conversion of a hydroxyl group on a heterocyclic ring to a halogen is a classic transformation. Reagents like phosphoryl chloride (POCl₃) are commonly used for chlorination, while phosphoryl bromide (POBr₃) or phosphorus tribromide (PBr₃) are effective for bromination.[10][11]

The mechanism involves the activation of the hydroxyl group (or the carbonyl oxygen of the tautomeric keto form) by the phosphorus halide. This forms a good leaving group, which is subsequently displaced by a bromide ion. The reaction is driven to completion by the formation of stable phosphorus-oxygen byproducts. High temperatures are typically required to overcome the activation energy for this substitution.[11] Using POBr₃ is often preferred for its efficacy and relatively safer handling compared to other potent brominating agents.[11]

Detailed Experimental Protocol

Materials and Reagents:

  • 2,6-Bis(trifluoromethyl)quinolin-4-ol

  • Phosphoryl bromide (POBr₃)

  • Toluene or Xylene (optional, as solvent)

  • Ice

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 2,6-bis(trifluoromethyl)quinolin-4-ol (1.0 equivalent).

  • Addition of Brominating Agent: Carefully add phosphoryl bromide (POBr₃) (2.0 to 3.0 equivalents). The reaction can be run neat or in a high-boiling inert solvent like toluene or xylene.[11]

  • Reaction Execution: Heat the reaction mixture to reflux (typically around 150-160°C if run neat) for 4-6 hours. The progress of the reaction should be monitored by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POBr₃.

  • Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The final product, this compound, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Quantitative Data Summary

StepReactionKey ReagentsTemperature (°C)Time (h)Typical Yield (%)
1 Quinolin-4-ol Formation4-(CF₃)aniline, ETFAA, PPA1503-485-95%[9]
2 Bromination2,6-Bis(CF₃)quinolin-4-ol, POBr₃150-1604-670-85%

Yields are estimated based on similar reported procedures and may vary depending on reaction scale and purification efficiency.

Conclusion and Future Perspectives

The two-step synthesis pathway detailed in this guide, beginning with a Conrad-Limpach type cyclization followed by bromination with phosphoryl bromide, represents a robust and logical approach for the preparation of this compound. The causality behind each step is well-understood, and the protocols are designed for high yield and purity. This valuable intermediate can be further functionalized, opening avenues for the discovery of novel pharmaceuticals and agrochemicals. The C4-bromo substituent serves as a versatile synthetic handle for introducing a wide array of molecular complexity through various palladium-catalyzed cross-coupling reactions, making it a cornerstone for library synthesis in drug discovery programs.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,6-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Scaffold

In the ever-evolving fields of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone of innovation. Its versatile structure has given rise to a multitude of compounds with significant biological and physical properties.[1] The strategic introduction of substituents such as halogens and trifluoromethyl groups can dramatically modulate these properties, enhancing metabolic stability, lipophilicity, and target-binding affinity.[2] This guide focuses on a specific, highly functionalized derivative: 4-Bromo-2,6-bis(trifluoromethyl)quinoline.

It is important to note that, at the time of this writing, specific experimental data for this compound is not extensively available in the public domain. Therefore, this technical guide will provide a comprehensive overview based on established principles of physical organic chemistry, data from structurally analogous compounds, and standardized experimental protocols for property determination. This document serves as both a predictive guide and a methodological framework for researchers working with this and similar novel chemical entities.

Molecular Structure and Core Properties

The unique arrangement of a bromine atom and two trifluoromethyl groups on the quinoline core endows this compound with a distinct electronic and steric profile. These substituents are expected to significantly influence its reactivity and intermolecular interactions.

PropertyPredicted/Estimated ValueRationale/Analog Data
Molecular Formula C₁₁H₄BrF₆N-
Molecular Weight 344.05 g/mol Calculated from atomic weights.
Melting Point (°C) Estimated: 70-90Based on analogs like 2-(Trifluoromethyl)quinoline (58-62 °C) and 7-(Trifluoromethyl)quinoline (65-67 °C).[2][3][4] The additional bulky and polarizable substituents are expected to increase the melting point.
Boiling Point (°C) Estimated: >250Based on the boiling point of 7-(Trifluoromethyl)quinoline (236.6 °C).[4] The significantly higher molecular weight suggests a higher boiling point.
pKa (of conjugate acid) Estimated: 1.5 - 2.5The trifluoromethyl groups are strongly electron-withdrawing, significantly reducing the basicity of the quinoline nitrogen. For comparison, the predicted pKa of 7-(Trifluoromethyl)quinoline is 2.55.[2][4]
LogP Estimated: >4.0The presence of a bromine atom and two trifluoromethyl groups will substantially increase the lipophilicity compared to unsubstituted quinoline. The predicted XlogP for the analogous 4-bromo-2,8-bis(trifluoromethyl)quinoline is 4.7.[5]

Synthesis and Structural Elucidation Workflow

The synthesis of polysubstituted quinolines can be approached through various established methods. For this compound, a plausible synthetic strategy would involve a multi-step process, likely culminating in a cyclization reaction to form the quinoline core, followed by bromination.

G cluster_synthesis Synthetic Pathway cluster_elucidation Structural Elucidation A Starting Materials (e.g., substituted aniline and a β-ketoester) B Cyclization Reaction (e.g., Conrad-Limpach or Gould-Jacobs) A->B Reaction C Formation of Hydroxyquinoline Intermediate B->C Product D Halogenation (e.g., with POBr₃ or PBr₃) C->D Reaction E This compound D->E Final Product F NMR Spectroscopy (¹H, ¹³C, ¹⁹F) E->F G Mass Spectrometry (e.g., GC-MS or LC-MS) E->G H Elemental Analysis E->H I Structural Confirmation

Caption: A generalized workflow for the synthesis and structural confirmation of this compound.

Plausible Synthetic Routes

Several named reactions are cornerstones in quinoline synthesis and could be adapted for this target molecule.[6]

  • Conrad-Limpach-Knorr Synthesis: This method involves the reaction of an aniline with a β-ketoester. For the target molecule, an appropriately substituted aniline, such as 4-bromo-2-(trifluoromethyl)aniline, could be reacted with a trifluoromethyl-β-ketoester.

  • Gould-Jacobs Reaction: This approach utilizes the reaction of an aniline with an ethoxymethylenemalonic ester derivative, followed by cyclization and subsequent functional group manipulation.

  • Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Spectroscopic Characterization

Due to the absence of experimental spectra, the following are predictions based on the structure of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be crucial.

Predicted ¹H NMR Spectrum: The aromatic region (δ 7.0-9.0 ppm) would show signals for the four protons on the quinoline ring. The electron-withdrawing effects of the trifluoromethyl groups and the bromine atom would lead to a downfield shift of these protons compared to unsubstituted quinoline. The proton at position 8 would likely be the most downfield due to the peri-interaction with the nitrogen lone pair.

Predicted ¹³C NMR Spectrum: The spectrum would display 11 distinct signals for the carbon atoms. The carbons attached to the trifluoromethyl groups (C-2 and C-6) would appear as quartets due to C-F coupling. The carbon bearing the bromine atom (C-4) would show a characteristic chemical shift.

Predicted ¹⁹F NMR Spectrum: The ¹⁹F NMR spectrum would be the most informative for confirming the presence and positions of the trifluoromethyl groups. Two distinct signals, likely singlets or very finely split multiplets, would be expected, one for the C-2 CF₃ group and another for the C-6 CF₃ group, due to their different chemical environments.[7]

2.2.2. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve the loss of bromine and trifluoromethyl groups. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).[8]

Physicochemical Properties and Experimental Protocols

The physicochemical properties of a compound are critical for its application, particularly in drug development, as they influence absorption, distribution, metabolism, and excretion (ADME).

Solubility

The presence of two trifluoromethyl groups and a bromine atom is expected to make this compound poorly soluble in water but soluble in many organic solvents.[9]

Experimental Protocol for Solubility Determination:

  • Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO).

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

pKa

The pKa of the conjugate acid of the quinoline nitrogen is a measure of its basicity. The strong electron-withdrawing trifluoromethyl groups are expected to significantly decrease the basicity of the nitrogen atom.[2]

Experimental Protocol for pKa Determination by Potentiometric Titration:

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a water-miscible co-solvent like methanol or ethanol to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of the electron-deficient quinoline ring and the reactive bromo substituent.

Chemical Reactivity
  • Nucleophilic Aromatic Substitution (SNA r): The electron-withdrawing trifluoromethyl groups will activate the quinoline ring towards nucleophilic attack. The bromine atom at the 4-position is a good leaving group, making this position susceptible to substitution by various nucleophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is a versatile handle for introducing a wide range of substituents via reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings.[10] This allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

G A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B Nucleophile C Palladium-Catalyzed Cross-Coupling A->C Coupling Partner + Catalyst D 4-Substituted Derivatives (e.g., with -OR, -NR₂, -SR) B->D E 4-Aryl/Alkynyl/etc. Derivatives C->E

Caption: Key reaction pathways for the functionalization of this compound.

Potential Applications

Given the prevalence of quinoline and trifluoromethyl moieties in bioactive molecules, this compound is a promising scaffold for:

  • Drug Discovery: As a building block for the synthesis of novel kinase inhibitors, anti-infective agents, and other therapeutics. The trifluoromethyl groups can enhance metabolic stability and cell permeability.[2]

  • Agrochemicals: Many pesticides and herbicides contain fluorinated heterocyclic cores.

  • Materials Science: The unique electronic properties of this molecule could be exploited in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[11][12][13][14]

Conclusion

This compound represents a fascinating and potentially valuable chemical entity at the intersection of medicinal chemistry and materials science. While direct experimental data is currently limited, this guide provides a robust framework for understanding its physicochemical properties, guiding its synthesis and characterization, and exploring its potential applications. The principles and protocols outlined herein are intended to empower researchers to confidently work with this and other novel substituted quinolines, paving the way for future discoveries.

References

A Comprehensive Spectroscopic Guide to 4-Bromo-2,6-bis(trifluoromethyl)quinoline: Elucidating Structure and Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spectroscopic Characterization

In the landscape of modern drug discovery and materials science, halogenated and trifluoromethylated heterocyclic compounds are of paramount importance. Their unique electronic properties, metabolic stability, and conformational preferences make them privileged scaffolds in medicinal chemistry. 4-Bromo-2,6-bis(trifluoromethyl)quinoline stands as a key exemplar of this class of molecules, offering a versatile platform for further chemical modification.

A thorough understanding of the molecular structure and purity of such a compound is non-negotiable for its application in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the essential tools for this characterization. This in-depth technical guide offers a detailed exploration of the spectroscopic data of this compound, moving beyond a mere presentation of data to provide insights into the experimental methodologies and the rationale behind the interpretation of the spectra. For the purpose of this guide, where direct experimental data for this specific molecule is not publicly available, we will present predicted data based on the analysis of structurally analogous compounds and fundamental spectroscopic principles.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The quinoline ring system is numbered as shown below, which will be used for all subsequent spectral assignments.

Figure 1: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of its molecular framework.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR spectra of a solid organic compound like this compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the ¹H and ¹³C spectra. For ¹⁹F NMR, an external or internal reference like CFCl₃ can be used.

¹H NMR Spectroscopy:

  • The spectrum is acquired on a 400 MHz (or higher) spectrometer.

  • A standard pulse program for a one-dimensional proton spectrum is used.

  • Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

  • The spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.

  • A proton-decoupled pulse sequence is employed to simplify the spectrum to singlets for each unique carbon atom.[2]

  • A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required. A relaxation delay of 2-5 seconds is recommended for better quantitative results, especially for quaternary carbons.[3][4]

¹⁹F NMR Spectroscopy:

  • ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus.[5][6]

  • The spectrum is acquired at a frequency corresponding to the spectrometer's field strength (e.g., 376 MHz on a 400 MHz instrument).

  • A very wide spectral width may be needed initially to locate the signals, as fluorine chemical shifts have a large range.[7] Proton decoupling is often applied to simplify the spectra.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region. The electron-withdrawing nature of the trifluoromethyl groups and the bromine atom will generally shift the proton resonances downfield.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale for Assignment
H-38.0 - 8.2Singlet-Located on the pyridine ring, deshielded by the adjacent nitrogen and the C4-bromo substituent.
H-58.3 - 8.5DoubletJ(H5, H7) ≈ 2.0-2.5 HzDeshielded by the C4-bromo and C6-CF₃ groups. Shows meta-coupling to H7.
H-77.8 - 8.0Doublet of DoubletsJ(H7, H8) ≈ 8.5-9.0 Hz, J(H7, H5) ≈ 2.0-2.5 HzInfluenced by the C6-CF₃ group. Shows ortho-coupling to H8 and meta-coupling to H5.
H-88.1 - 8.3DoubletJ(H8, H7) ≈ 8.5-9.0 HzDeshielded due to its peri-position relative to the quinoline nitrogen. Shows ortho-coupling to H7.

Predicted in CDCl₃ relative to TMS (δ = 0.00 ppm).

Figure 2: Visualization of predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals, as all carbon atoms are in unique chemical environments. The trifluoromethyl groups will appear as quartets due to one-bond coupling with the fluorine atoms.

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (¹³C-¹⁹F Coupling) Rationale for Assignment
C-2145 - 148Quartet (²JCF ≈ 35 Hz)Attached to nitrogen and a CF₃ group.
C-3120 - 123SingletShielded relative to other carbons on the pyridine ring.
C-4125 - 128SingletAttached to bromine.
C-4a148 - 151SingletQuaternary carbon at the ring junction.
C-5128 - 131SingletAromatic CH.
C-6129 - 132Quartet (²JCF ≈ 33 Hz)Attached to a CF₃ group.
C-7124 - 127SingletAromatic CH.
C-8130 - 133SingletAromatic CH.
C-8a146 - 149SingletQuaternary carbon at the ring junction, adjacent to nitrogen.
2-CF₃122 - 125Quartet (¹JCF ≈ 275 Hz)Typical chemical shift for a CF₃ group on an aromatic ring.[8]
6-CF₃123 - 126Quartet (¹JCF ≈ 273 Hz)Similar to the 2-CF₃ group.

Predicted in CDCl₃ relative to TMS (δ = 0.00 ppm).

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to be relatively simple, showing two singlets of equal integration, corresponding to the two trifluoromethyl groups. The chemical shifts of trifluoromethyl groups are sensitive to their electronic environment.[9]

Fluorine Group Predicted Chemical Shift (δ, ppm) Multiplicity Rationale for Assignment
2-CF₃-60 to -65SingletThe electronic environment of the CF₃ group at the 2-position is influenced by the adjacent nitrogen.
6-CF₃-62 to -67SingletThe CF₃ group at the 6-position is on the carbocyclic ring and will have a slightly different chemical shift.

Predicted relative to CFCl₃ (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and the overall "fingerprint" of a molecule.

Experimental Protocol for FT-IR Data Acquisition

For a solid sample, Attenuated Total Reflectance (ATR) is a common and convenient method.[10][11]

  • Ensure the ATR crystal (typically diamond) is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).[12]

Predicted IR Data and Interpretation

The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic quinoline core and the carbon-fluorine bonds.

Wavenumber (cm⁻¹) Vibration Type Intensity Interpretation
3100 - 3000C-H stretch (aromatic)Medium to WeakCharacteristic of C-H bonds on the quinoline ring.
1600 - 1450C=C and C=N stretch (aromatic ring)Medium to StrongMultiple bands are expected in this region, corresponding to the vibrations of the quinoline skeleton.[13][14]
1350 - 1100C-F stretchStrongThe C-F bonds in the trifluoromethyl groups will give rise to very strong and characteristic absorptions in this region.
850 - 750C-H bend (out-of-plane)StrongThe pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.
Below 700C-Br stretchMedium to WeakThe carbon-bromine stretching vibration is expected in the lower frequency region of the spectrum.

The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to this molecule and can be used for identification by comparison with a reference spectrum.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[16][17][18]

  • A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[19]

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrometry Data and Interpretation

The mass spectrum will show the molecular ion peak (M⁺) and several fragment ions. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (approximately equal intensity for the ⁷⁹Br and ⁸¹Br isotopes).

m/z Value Proposed Fragment Interpretation
343/345[C₁₁H₄BrF₆N]⁺Molecular ion (M⁺). The two peaks of nearly equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes.
264[M - Br]⁺Loss of a bromine radical.
274/276[M - CF₃]⁺Loss of a trifluoromethyl radical.
195[M - Br - CF₃]⁺Subsequent loss of a trifluoromethyl radical from the [M - Br]⁺ fragment.

The fragmentation of heterocyclic compounds can be complex, but the initial loss of the substituents is a common pathway.[20][21]

G M [M]⁺˙ m/z 343/345 M_minus_Br [M - Br]⁺ m/z 264 M->M_minus_Br - Br• M_minus_CF3 [M - CF₃]⁺ m/z 274/276 M->M_minus_CF3 - CF₃• M_minus_Br_minus_CF3 [M - Br - CF₃]⁺ m/z 195 M_minus_Br->M_minus_Br_minus_CF3 - CF₃•

Figure 3: Simplified predicted fragmentation pathway for this compound in EI-MS.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary suite of tools for the comprehensive characterization of this compound. While ¹H, ¹³C, and ¹⁹F NMR spectroscopy elucidates the detailed carbon-hydrogen framework and the electronic environment of the fluorine atoms, IR spectroscopy confirms the presence of key functional groups and provides a unique molecular fingerprint. Mass spectrometry, in turn, confirms the molecular weight and offers insights into the molecule's stability and fragmentation patterns.

This guide has outlined the expected spectroscopic data for this important molecule, grounded in established principles and data from analogous compounds. The provided experimental protocols represent standard, reliable methods for obtaining high-quality data, ensuring the trustworthiness and reproducibility of the analytical results. For researchers and scientists in drug development and related fields, a thorough and well-interpreted spectroscopic analysis is the cornerstone of chemical synthesis and characterization, enabling the confident advancement of new molecular entities.

References

Crystal structure of 4-Bromo-2,6-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 4-Bromo-2,6-bis(trifluoromethyl)quinoline

Abstract

This technical guide addresses the crystal structure of this compound, a compound of significant interest in medicinal chemistry and materials science. To date, a definitive crystal structure for this specific molecule has not been reported in publicly accessible crystallographic databases. This guide, therefore, serves a dual purpose: to consolidate the existing knowledge on the synthesis and properties of structurally related quinolines, and to provide a comprehensive, field-proven methodology for the synthesis, crystallization, and structural elucidation of the title compound. We will delve into the rationale behind experimental design, from precursor selection to the nuances of single-crystal X-ray diffraction, offering a complete roadmap for researchers and drug development professionals.

Introduction: The Significance of Trifluoromethylated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities, including antimalarial, anticancer, and antimicrobial properties[1][2]. The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern drug design[3][4]. The CF₃ group is a bioisostere for methyl and hydroxyl groups and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties[1][3].

Compounds bearing the 2,6-bis(trifluoromethyl)quinoline core are of particular interest. The presence of two strongly electron-withdrawing CF₃ groups at positions 2 and 6 is expected to modulate the electronic distribution of the heterocyclic ring system, influencing its reactivity and intermolecular interactions. The addition of a bromine atom at the 4-position provides a versatile handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the generation of diverse molecular libraries for drug discovery screening[1].

Given the profound impact of solid-state conformation and intermolecular interactions on a drug candidate's physicochemical properties (e.g., solubility, dissolution rate, and stability), a definitive understanding of the crystal structure of this compound is paramount. This guide outlines the necessary steps to achieve this.

Proposed Synthetic Pathway

While the direct synthesis of this compound is not explicitly detailed in the reviewed literature, a plausible and robust synthetic route can be designed based on established quinoline synthesis methodologies, such as the Pfitzinger or Skraup reactions, followed by functionalization[5][6]. A logical approach would involve the synthesis of the quinolone precursor followed by bromination.

Protocol 2.1: Synthesis of 2,6-bis(trifluoromethyl)quinolin-4-one
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-3-(trifluoromethyl)benzotrifluoride (1.0 eq).

  • Reagent Addition: Add polyphosphoric acid (PPA) as the solvent and catalyst (10-20 times the weight of the aniline).

  • Cyclization: To this stirred mixture, add ethyl trifluoroacetoacetate (1.1 eq) dropwise.

  • Heating: Heat the reaction mixture to 150°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Precipitation and Filtration: The solid precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Drying: Dry the resulting solid, 2,6-bis(trifluoromethyl)quinolin-4-one, under vacuum.

Protocol 2.2: Bromination to Yield this compound
  • Reaction Setup: In a round-bottom flask, place the synthesized 2,6-bis(trifluoromethyl)quinolin-4-one (1.0 eq).

  • Reagent Addition: Add phosphorus oxybromide (POBr₃) (1.2-1.5 eq) or a mixture of PBr₃/PBr₅.

  • Heating: Heat the mixture to 140-150°C for 2-3 hours. The reaction should be performed in a well-ventilated fume hood due to the hazardous nature of the reagents.

  • Work-up: After cooling, the reaction mixture is cautiously poured onto a mixture of crushed ice and a neutralizing agent like sodium bicarbonate solution.

  • Extraction: The aqueous layer is extracted three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the pure this compound.

Single Crystal Growth: The Gateway to Structural Elucidation

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. The choice of crystallization method and solvent system is critical and often requires empirical screening.

Methodologies for Crystal Growth:
  • Slow Evaporation: This is the most common technique. A solution of the purified compound in a suitable solvent or solvent mixture is prepared at a concentration just below saturation. The container is loosely covered (e.g., with parafilm pierced with a few holes) to allow for slow evaporation of the solvent over several days or weeks.

  • Vapor Diffusion (Solvent/Anti-Solvent): The compound is dissolved in a small amount of a "good" solvent. This solution is placed in a small, open vial, which is then placed inside a larger, sealed container that contains a "poor" solvent (anti-solvent) in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the good solvent, reducing the compound's solubility and promoting crystallization.

  • Cooling Crystallization: A saturated or near-saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility and can lead to the formation of single crystals.

Table 1: Recommended Solvent Systems for Crystallization Screening

Solvent System (Good Solvent : Anti-Solvent) Rationale
Dichloromethane : Hexane Common system with a good polarity differential.
Ethyl Acetate : Heptane Another widely used system for moderately polar compounds.
Acetone : Water Suitable if the compound has some water solubility.
Toluene : Hexane For less polar compounds.

| Ethanol/Methanol | Slow evaporation from a single solvent system. |

X-ray Crystallography Workflow

Once suitable single crystals are obtained, the following workflow is employed for data collection and structure determination.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination Synthesis Synthesis of This compound Purification Column Chromatography Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Data_Collection Data Collection (Single-Crystal XRD) Crystal_Growth->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Full-Matrix Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Final_Report Final_Report Validation->Final_Report CIF & Report Generation

Caption: Workflow for the determination of the crystal structure.

Protocol 4.1: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The crystal system and space group are determined. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecular structure.

  • Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods against the experimental diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final structural model is validated using software tools like PLATON and submitted to CheckCIF for a comprehensive assessment of its quality.

Predicted Structural Features and Intermolecular Interactions

Based on the analysis of related structures, we can anticipate several key features in the crystal structure of this compound.

  • Molecular Geometry: The quinoline ring system is expected to be largely planar. The two CF₃ groups will likely exhibit rotational disorder, a common phenomenon for this functional group.

  • Intermolecular Interactions: The presence of fluorine and bromine atoms, along with the aromatic system, suggests the potential for various non-covalent interactions that will dictate the crystal packing. These may include:

    • Halogen Bonding: Interactions involving the bromine atom (C-Br···N or C-Br···F).

    • π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

    • C-H···F and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the quinoline ring protons.

intermolecular_interactions Molecule1 This compound N Br CF₃ CF₃ Molecule2 Adjacent Molecule N Br CF₃ CF₃ Molecule1:br->Molecule2:n Halogen Bond (Br···N) Molecule1:head->Molecule2:head π-π Stacking Molecule1:cf3_1->Molecule2:head C-H···F Interaction

Caption: Potential intermolecular interactions in the crystal lattice.

Table 2: Predicted Crystallographic Parameters (Hypothetical)

Parameter Predicted Value/System Rationale
Crystal System Monoclinic or Orthorhombic Common for planar aromatic molecules.
Space Group P2₁/c or P-1 Centrosymmetric space groups are frequently observed.
Z (Molecules/Unit Cell) 2 or 4 Typical for organic molecules of this size.

| Density | ~1.8 - 2.0 g/cm³ | High density due to the presence of bromine. |

Conclusion and Future Outlook

This technical guide provides a comprehensive framework for the synthesis and definitive structural characterization of this compound. Although its crystal structure is not yet known, the protocols and predictive analyses outlined herein offer a clear and scientifically grounded path forward. Elucidating the precise three-dimensional arrangement and intermolecular interactions of this molecule will be a crucial step in understanding its structure-property relationships. This knowledge will, in turn, empower medicinal chemists and materials scientists to rationally design next-generation pharmaceuticals and functional materials based on this promising fluorinated quinoline scaffold.

References

Solubility Profile of 4-Bromo-2,6-bis(trifluoromethyl)quinoline: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract: 4-Bromo-2,6-bis(trifluoromethyl)quinoline is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its physicochemical properties, paramount among which is solubility. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of organic solvents. We will delve into the theoretical underpinnings that govern its solubility, present a validated experimental protocol for its quantitative measurement, and discuss the interpretation of the resulting data. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous approach to handling and characterizing this and similar complex organic molecules.

Introduction: The Significance of a Heavily Fluorinated Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in the anti-malarial and anti-cancer space.[1][2] The introduction of trifluoromethyl (-CF3) groups is a well-established strategy in modern drug design to modulate key molecular properties.[3] These groups can enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved pharmacokinetic profiles and binding affinities.[4][5]

This compound combines three key structural motifs:

  • A Quinoline Core: A polar, aromatic heterocyclic system.

  • Two Trifluoromethyl Groups: Potent electron-withdrawing and highly lipophilic substituents.[6]

  • A Bromo Substituent: A halogen atom that increases molecular weight and can participate in specific intermolecular interactions like halogen bonding.[7]

The interplay of these features results in a molecule with unique and complex solubility characteristics. Understanding its solubility is not merely an academic exercise; it is a critical prerequisite for:

  • Reaction Condition Optimization: Selecting appropriate solvents for synthesis, purification, and derivatization.

  • Formulation Development: Designing effective delivery systems for potential therapeutic agents.

  • Biological Assays: Ensuring compound viability and accurate concentration in in vitro and in vivo testing.

  • Crystallization and Polymorph Screening: Controlling the solid-state properties of the material.

This guide will provide the necessary theoretical background and practical methodologies to empower the researcher in navigating these challenges.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] This rule states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[9] For this compound, we must consider the contributions of its distinct structural components.

  • The Hydrophobic Dominance of Trifluoromethyl Groups: The presence of two -CF3 groups dramatically increases the molecule's lipophilicity (affinity for non-polar environments).[5] The carbon-fluorine bond is exceptionally strong, making the group metabolically stable and relatively inert.[4] This feature strongly suggests a preference for non-polar or moderately polar solvents.

  • The Aromatic Quinoline System: The quinoline core itself is an aromatic heterocycle capable of π-π stacking and dipole-dipole interactions. While quinoline has slight solubility in water, it dissolves readily in most organic solvents.[1][2] The nitrogen atom can act as a hydrogen bond acceptor, though this effect is diminished by the powerful electron-withdrawing nature of the adjacent -CF3 group at the 2-position.

  • The Role of the Bromo Substituent: The bromine atom at the 4-position further increases the molecular weight and polarizability of the molecule. It can participate in halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid, which can influence interactions with specific solvents.[7]

Predicted Solubility Profile: Based on this analysis, we can establish a qualitative hypothesis for the solubility of this compound:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, CyclohexaneHigh The dominant lipophilic character conferred by the two -CF3 groups should drive solubility in non-polar media.[6]
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHigh to Moderate These solvents possess dipole moments that can interact with the quinoline core, while also accommodating the lipophilic regions. DCM is often an excellent solvent for complex organic molecules.
Polar Protic Methanol, Ethanol, IsopropanolModerate to Low While the nitrogen can act as a hydrogen bond acceptor, the molecule lacks a hydrogen bond donor. The large, hydrophobic surface area will likely limit solubility in highly-networked hydrogen-bonding solvents.[8]
Highly Polar Water, AcetonitrileVery Low / Insoluble The molecule's overall non-polar character will prevent significant dissolution in water. Acetonitrile, while polar, may be a slightly better solvent than water but is not expected to be optimal.

This theoretical assessment provides a strong starting point, but must be validated by empirical data.

Experimental Determination of Solubility

Quantitative solubility data is best obtained through a standardized experimental protocol. The equilibrium shake-flask method is a reliable and widely accepted technique for this purpose.[10]

Workflow for Solubility Determination

Below is a logical workflow for the experimental determination of solubility, which is a self-validating system ensuring accurate and reproducible results.

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_calc Phase 4: Calculation A 1. Solvent Selection (Based on Theoretical Profile) B 2. Prepare Supersaturated Slurry (Add excess solid to solvent) A->B Add excess solute C 3. Agitate at Constant Temperature (e.g., 24-48h at 25°C) B->C Place in shaker/ stirrer D 4. Allow Solid to Settle (Cease agitation) C->D Ensure equilibrium is reached E 5. Sample Supernatant (Filter with 0.22µm PTFE syringe filter) D->E Isolate saturated solution F 6. Prepare Dilution Series (Using fresh solvent) E->F Prepare for quantification G 7. Quantify Concentration (e.g., HPLC-UV, LC-MS) F->G Measure analyte signal H 8. Calculate Solubility (Concentration x Dilution Factor) G->H Convert signal to concentration

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 20 mL)

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringes (1 mL or 5 mL)

  • Syringe filters (0.22 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes for dilution

  • HPLC-UV or LC-MS system with a validated analytical method for the compound

Procedure:

  • Preparation of Slurries: a. To a series of appropriately sized glass vials, add a pre-weighed amount of the selected solvent (e.g., 2 mL). b. Add an excess of this compound to each vial. "Excess" means enough solid remains undissolved to be clearly visible, ensuring saturation. A starting point of ~20-50 mg is often sufficient. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C). b. Agitate the slurries vigorously for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48 hours is preferable for complex molecules. The system is at equilibrium when the concentration of the solute in the solution is constant over time.

  • Sample Collection and Preparation: a. After equilibration, remove the vials and allow the undissolved solid to settle for at least 1 hour. Alternatively, centrifuge the vials at a low speed. b. Carefully draw a known volume of the clear supernatant (the saturated solution) into a syringe. c. Attach a 0.22 µm PTFE syringe filter to the syringe. This step is critical to remove all particulate matter. d. Dispense the filtered solution into a clean, pre-weighed vial. Discard the first few drops to ensure the filter is fully wetted.

  • Quantification: a. Prepare a precise dilution of the filtered saturated solution using a volumetric flask and fresh solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method. b. Analyze the diluted sample using a pre-calibrated HPLC-UV or LC-MS method to determine the exact concentration. c. A calibration curve should be prepared using standards of known concentration to ensure accurate quantification.

  • Calculation: a. Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. b. Express the final solubility in appropriate units, such as mg/mL or mol/L.

Safety, Handling, and Data Presentation

Safety Precautions: While specific toxicity data for this compound is not widely available, related bromo- and trifluoromethyl-quinolines are classified as harmful if swallowed, and can cause skin and eye irritation.[11][12] Therefore, standard laboratory precautions should be observed:

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for any related compounds for more detailed handling information.[13][14]

Data Presentation: Quantitative solubility data should be organized into a clear, concise table for easy comparison and interpretation.

Table 1: Template for Experimental Solubility Data of this compound at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)Observations
HexaneNon-Polar[Experimental Value][Calculated Value][e.g., Dissolves readily]
TolueneNon-Polar[Experimental Value][Calculated Value][e.g., Dissolves readily]
DichloromethanePolar Aprotic[Experimental Value][Calculated Value][e.g., Very high solubility]
Ethyl AcetatePolar Aprotic[Experimental Value][Calculated Value][e.g., Good solubility]
AcetonePolar Aprotic[Experimental Value][Calculated Value][e.g., Good solubility]
MethanolPolar Protic[Experimental Value][Calculated Value][e.g., Sparingly soluble]
EthanolPolar Protic[Experimental Value][Calculated Value][e.g., Sparingly soluble]
WaterHighly Polar[Experimental Value][Calculated Value][e.g., Practically insoluble]

Conclusion

This compound is a molecule designed with intent, leveraging the powerful effects of fluorine chemistry on a proven heterocyclic scaffold. Its solubility profile is predicted to be dominated by the lipophilic nature of the two trifluoromethyl groups, favoring dissolution in non-polar and polar aprotic organic solvents. This theoretical prediction, however, requires empirical validation for any practical application. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for researchers to obtain high-quality, quantitative solubility data. Such data is indispensable for advancing the study of this compound, whether for optimizing synthetic routes, enabling biological screening, or developing novel formulations.

References

The Strategic Versatility of C4-Brominated Quinolines: An In-depth Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and the Pivotal C4 Position

The quinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are the basis for a multitude of pharmacologically active agents, including antimalarials, anticancer drugs, and anti-inflammatory compounds.[1][3][4] The pharmacological and physicochemical properties of quinoline-based molecules are profoundly influenced by the nature and position of their substituents.[2] Among the various positions on the quinoline ring, the C4 position holds a place of strategic importance. Functionalization at this site is a key feature in numerous bioactive molecules, such as the renowned antimalarial drug chloroquine.[5][6]

This guide focuses on the reactivity of the bromine atom at the C4 position of substituted quinolines. 4-Bromoquinolines serve as versatile synthetic intermediates, offering a gateway to a vast chemical space through a variety of substitution and cross-coupling reactions. Understanding the electronic factors that govern the reactivity of the C4-Br bond is paramount for designing efficient synthetic routes and novel molecular entities.

Part 1: The Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The primary reaction pathway for the substitution of bromine at the C4 position of the quinoline ring is Nucleophilic Aromatic Substitution (SNAr). This reaction is facilitated by the inherent electronic properties of the quinoline scaffold.

The Activating Role of the Quinoline Nitrogen

Unlike simple aryl halides, 4-bromoquinoline is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. This nitrogen atom, through its inductive and resonance effects, polarizes the C4 carbon, making it more electrophilic and susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[7][8][9] The stability of this complex is the key determinant of the reaction rate.[7][8]

Stabilization of the Meisenheimer Complex

The attack of a nucleophile at the C4 position leads to the formation of a Meisenheimer complex, where the negative charge is delocalized across the aromatic system. The quinoline nitrogen plays a crucial role in stabilizing this intermediate by accommodating the negative charge on the electronegative nitrogen atom through resonance.

Diagram 1: SNAr Mechanism at the C4 Position of Quinoline

// Reactants sub [label=<

4-Bromoquinoline

]; nuc [label="Nu⁻", shape=plaintext, fontcolor="#EA4335"];

// Transition State 1 ts1 [label="‡", shape=plaintext, fontsize=20];

// Meisenheimer Complex mc [label=<

Meisenheimer Complex (stabilized)

];

// Transition State 2 ts2 [label="‡", shape=plaintext, fontsize=20];

// Products prod [label=<

4-Substituted Quinoline

]; lg [label="Br⁻", shape=plaintext, fontcolor="#34A853"];

// Edges sub -> ts1 [label="+ Nu⁻", fontcolor="#EA4335"]; ts1 -> mc [label="k₁ (rate-determining)"]; mc -> ts2 [label="k₂"]; ts2 -> prod [label="- Br⁻", fontcolor="#34A853"];

// Invisible nodes for alignment {rank=same; sub; nuc;} {rank=same; prod; lg;} }

Caption: The addition-elimination mechanism of SNAr at C4-quinoline.

The Influence of Substituents on Reactivity

The rate of the SNAr reaction is significantly influenced by the presence of other substituents on the quinoline ring.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) on the carbocyclic ring (positions C5-C8) enhance the electrophilicity of the C4 position and further stabilize the Meisenheimer complex through resonance and/or inductive effects.[10][11] This leads to a significant increase in the reaction rate. The activating effect is most pronounced when the EWG is at a position that allows for direct resonance delocalization of the negative charge in the Meisenheimer intermediate.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH₃) or methyl (-CH₃) decrease the reactivity of the C4-bromine towards nucleophilic attack by destabilizing the negatively charged intermediate.[12]

Part 2: Synthetic Transformations of 4-Bromoquinolines

The versatility of 4-bromoquinolines as synthetic precursors is demonstrated by their reactivity with a wide array of nucleophiles and their participation in various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

2.1.1 C-N Bond Formation (Amination)

The synthesis of 4-aminoquinolines is a cornerstone of antimalarial drug development.[5][13] Direct displacement of the C4-bromine with amines is a common and efficient method.

NucleophileProduct ClassTypical ConditionsNotes
Primary/Secondary Amines4-Alkyl/ArylaminoquinolinesHeat in a polar solvent (e.g., ethanol, NMP), often with a base (e.g., K₂CO₃, Et₃N).The choice of solvent and temperature depends on the amine's nucleophilicity and boiling point.
Hydrazine4-HydrazinoquinolinesRefluxing in ethanol or isopropanol.A versatile intermediate for synthesizing heterocyclic derivatives.
Azide4-AzidoquinolinesSodium azide in a polar aprotic solvent like DMF or DMSO.Can be reduced to 4-aminoquinolines or used in click chemistry.

Experimental Protocol: Synthesis of a 4-Aminoquinoline Derivative

Objective: To synthesize N-benzylquinolin-4-amine from 4-bromoquinoline and benzylamine.

Materials:

  • 4-Bromoquinoline (1.0 mmol, 208 mg)

  • Benzylamine (1.2 mmol, 129 mg, 0.13 mL)

  • Potassium carbonate (2.0 mmol, 276 mg)

  • N-Methyl-2-pyrrolidone (NMP) (5 mL)

Procedure:

  • To a sealed tube, add 4-bromoquinoline, potassium carbonate, and NMP.

  • Add benzylamine to the mixture.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-16 hours, with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-benzylquinolin-4-amine.

2.1.2 C-O Bond Formation (Alkoxylation/Aryloxylation)

4-Alkoxy and 4-aryloxyquinolines are scaffolds found in various bioactive compounds, including antimycobacterial agents.[14]

NucleophileProduct ClassTypical ConditionsNotes
Alkoxides (e.g., NaOMe)4-AlkoxyquinolinesReflux in the corresponding alcohol.Williamson ether synthesis conditions.
Phenoxides4-PhenoxyquinolinesReaction with a phenol in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO) at elevated temperatures.A copper catalyst (Chan-Lam coupling) can also be employed.[15]

2.1.3 C-S Bond Formation (Thiolation)

The introduction of a sulfur linkage at the C4 position can lead to compounds with interesting biological activities.

NucleophileProduct ClassTypical ConditionsNotes
Thiolates (e.g., NaSPh)4-ArylthioquinolinesReaction with a thiol in the presence of a base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF).The reaction is typically fast at room temperature or with gentle heating.
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and 4-bromoquinolines are excellent substrates for these transformations. The general reactivity order for aryl halides in these reactions is I > Br > Cl.[4]

2.2.1 Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron species with an organic halide.[16][17] This reaction is widely used to synthesize 4-arylquinolines.

Diagram 2: Suzuki-Miyaura Coupling Workflow

// Nodes setup [label="Reaction Setup\n(4-Bromoquinoline, Boronic Acid,\nPd Catalyst, Base)"]; inert [label="Inert Atmosphere\n(Evacuate/Backfill with Ar/N₂)"]; solvent [label="Solvent Addition\n(Degassed Toluene/Dioxane/Water)"]; reaction [label="Reaction\n(Heat with Stirring)"]; workup [label="Aqueous Workup\n(Extraction)"]; purify [label="Purification\n(Column Chromatography)"];

// Edges setup -> inert; inert -> solvent; solvent -> reaction; reaction -> workup; workup -> purify; }

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

ComponentExamplesRole
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂The active catalyst that facilitates the cross-coupling.
Ligand SPhos, XPhos, PPh₃Stabilizes the palladium center and modulates its reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent for transmetalation.[17]
Solvent Toluene, 1,4-Dioxane, DMF, often with water.Solubilizes reactants and influences reaction rate.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-7-methoxyquinoline

Objective: To synthesize 7-methoxy-4-phenylquinoline.

Materials:

  • 4-Bromo-7-methoxyquinoline (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol)

  • Sodium carbonate (2.0 mmol)

  • Degassed 1,4-dioxane (8 mL) and water (2 mL)

Procedure:

  • In a Schlenk flask, combine 4-bromo-7-methoxyquinoline, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate the flask and backfill with argon (repeat this cycle three times).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify by column chromatography to yield the product.

2.2.2 Buchwald-Hartwig Amination (C-N Bond Formation)

For less reactive amines or when SNAr conditions are not suitable, the Buchwald-Hartwig amination offers a powerful alternative for C-N bond formation.[18][19] It employs a palladium catalyst with specialized phosphine ligands.

ComponentExamplesRole
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
Ligand Xantphos, BINAP, XPhos, SPhosBulky, electron-rich ligands are crucial for efficient catalysis.[18]
Base NaOtBu, K₂CO₃, Cs₂CO₃Facilitates the deprotonation of the amine.
Solvent Toluene, DioxaneAnhydrous, non-polar aprotic solvents are typically used.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-6-methylquinoline

Objective: To synthesize 6-methyl-N-phenylquinolin-4-amine.

Materials:

  • 4-Bromo-6-methylquinoline (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)

  • Xantphos (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add 4-bromo-6-methylquinoline and aniline.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

2.2.3 Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to 4-alkynylquinolines.[20][21] This reaction typically requires both palladium and copper catalysts.

ComponentExamplesRole
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Facilitates the main cross-coupling cycle.
Copper Co-catalyst CuIForms the copper acetylide intermediate.[21]
Base Et₃N, i-Pr₂NHActs as both a base and often as the solvent.
Solvent THF, DMFUsed when the amine base is not the solvent.

Experimental Protocol: Sonogashira Coupling of 4-Bromo-2-(trifluoromethyl)quinoline

Objective: To synthesize 4-(phenylethynyl)-2-(trifluoromethyl)quinoline.

Materials:

  • 4-Bromo-2-(trifluoromethyl)quinoline (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol)

  • Copper(I) iodide (CuI, 0.05 mmol)

  • Triethylamine (Et₃N, 5 mL)

Procedure:

  • To a Schlenk flask, add 4-bromo-2-(trifluoromethyl)quinoline, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with argon.

  • Add triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate the solvent and purify the crude product by column chromatography.

Part 3: Applications in Drug Discovery and Materials Science

The functionalization of the C4 position of the quinoline ring is a well-established strategy in the development of therapeutic agents. The diverse chemical functionalities that can be introduced at this position allow for the fine-tuning of a molecule's interaction with biological targets.

  • Antimalarial Agents: The 4-aminoquinoline scaffold is iconic in antimalarial chemotherapy.[5][13] Chloroquine and amodiaquine are classic examples where the C4-amino side chain is crucial for their mechanism of action, which is believed to involve the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[13]

  • Kinase Inhibitors: Many kinase inhibitors feature a quinoline or quinazoline core, where the C4-amino or C4-aryloxy group often serves as a key pharmacophore that interacts with the hinge region of the kinase domain.[22] Drugs like bosutinib (a Src/Abl kinase inhibitor) and neratinib (an irreversible EGFR/HER2 inhibitor) highlight the importance of C4-substitution in targeting these enzymes for cancer therapy.[3][4]

  • Other Therapeutic Areas: C4-substituted quinolines have demonstrated a broad range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[3] The ability to readily modify the C4 position makes it a prime target for library synthesis in lead optimization campaigns.

Conclusion

The bromine atom at the C4 position of the quinoline nucleus is a highly valuable and reactive handle for synthetic chemists. Its susceptibility to both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions provides reliable and versatile pathways to a vast array of functionalized quinolines. A thorough understanding of the underlying reaction mechanisms and the influence of substituents is critical for the rational design and efficient synthesis of novel compounds for applications in drug discovery and materials science. The protocols and principles outlined in this guide serve as a foundational resource for researchers seeking to exploit the rich chemistry of 4-bromoquinolines.

References

The Trifluoromethyl Group: A Potent Modulator of Quinoline Ring Electronics for Enhanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide

Abstract

The strategic incorporation of trifluoromethyl (CF3) groups onto the quinoline scaffold has emerged as a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the profound influence of the CF3 group on the electronic properties of the quinoline ring. We will explore the fundamental principles of its strong electron-withdrawing nature, the resulting impact on physicochemical properties such as pKa and lipophilicity, and the cascading effects on chemical reactivity and biological activity. Through a synthesis of experimental data, computational insights, and practical applications, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage the unique attributes of trifluoromethylated quinolines in the design of next-generation therapeutics.

Introduction: The Quinoline Scaffold and the Power of Fluorine

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Its versatility and "druggability" make it a focal point for chemical modification to optimize pharmacological profiles.[1]

Parallel to the prominence of the quinoline core, the introduction of fluorine-containing substituents, particularly the trifluoromethyl (CF3) group, has revolutionized drug design. The CF3 group is a powerful modulator of molecular properties due to its high electronegativity, strong electron-withdrawing inductive effect, and metabolic stability.[3][4] When appended to the quinoline ring, the CF3 group imparts significant changes to the electronic landscape of the heterocyclic system, offering a powerful tool to fine-tune a molecule's characteristics for improved therapeutic efficacy.[5][6]

This guide will dissect the intricate interplay between the trifluoromethyl group and the quinoline ring, providing a detailed exploration of the resulting electronic perturbations and their implications for drug development.

The Heart of the Matter: Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry.[4] Its influence on the quinoline ring is primarily exerted through a strong negative inductive effect (-I effect), with a negligible resonance effect. This powerful pull of electron density away from the aromatic system is a direct consequence of the high electronegativity of the three fluorine atoms.

The Hammett substituent constant (σ) provides a quantitative measure of the electronic effect of a substituent. The CF3 group possesses a significantly positive σ value, confirming its strong electron-withdrawing nature. For instance, the Hammett constant for a para-substituted trifluoromethyl group (σp) is approximately +0.54, while the meta-substituent constant (σm) is around +0.43.[7] These values underscore the group's capacity to decrease electron density on the attached aromatic ring.

The consequences of this electron withdrawal on the quinoline ring are multifaceted:

  • Decreased Basicity (pKa): The nitrogen atom in the quinoline ring is basic due to its lone pair of electrons. The electron-withdrawing CF3 group pulls electron density away from the nitrogen, making the lone pair less available for protonation. This results in a significant decrease in the pKa of the quinoline, rendering it less basic. For example, the calculated pKa of p-(trifluoromethyl)benzoic acid is 3.69, which is considerably lower than the 4.19 of benzoic acid, illustrating the acidifying effect of the CF3 group.[8]

  • Increased Lipophilicity (logP): The CF3 group is highly lipophilic, a property that is crucial for membrane permeability and overall pharmacokinetic behavior.[3] The Hansch π parameter, a measure of lipophilicity, for the CF3 group is +0.88.[3] The incorporation of a CF3 group into a quinoline molecule generally leads to an increase in its logP value, which can enhance its ability to cross biological membranes.[6]

  • Modulation of Aromaticity and Bond Lengths: The strong inductive effect of the CF3 group can subtly alter the bond lengths and angles within the quinoline ring system, leading to a redistribution of electron density and a potential modulation of the ring's aromatic character.

The following table summarizes the key electronic and physicochemical effects of introducing a trifluoromethyl group to a quinoline ring:

PropertyInfluence of Trifluoromethyl GroupRationale
Basicity (pKa) DecreasesStrong -I effect withdraws electron density from the nitrogen atom, making the lone pair less available for protonation.
Lipophilicity (logP) IncreasesThe CF3 group is inherently lipophilic, contributing to an overall increase in the molecule's partition coefficient.[3]
Dipole Moment IncreasesThe high electronegativity of the fluorine atoms creates a significant dipole moment.
Metabolic Stability IncreasesThe carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic oxidation.[3]

Characterization and Analysis: Experimental and Computational Approaches

A combination of experimental and computational techniques is essential to fully elucidate the electronic influence of trifluoromethyl groups on the quinoline ring.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for probing the electronic environment of nuclei within a molecule.

  • ¹H NMR: Protons on the quinoline ring adjacent to or in close proximity to the CF3 group will experience a downfield shift (higher ppm value) due to the deshielding effect of the electron-withdrawing group.[9]

  • ¹³C NMR: The carbon atom of the CF3 group appears as a characteristic quartet due to coupling with the three fluorine atoms (¹JCF). The carbon atom of the quinoline ring directly attached to the CF3 group will also exhibit splitting (²JCF).[9][10]

  • ¹⁹F NMR: This technique provides direct information about the fluorine atoms of the CF3 group. The chemical shift of the ¹⁹F signal can be sensitive to the electronic environment of the quinoline ring.[10]

Experimental Protocol: ¹³C NMR Spectroscopy of a Trifluoromethylated Quinoline

  • Sample Preparation: Dissolve 10-20 mg of the trifluoromethylated quinoline derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters: Set the spectral width to encompass the expected range of ¹³C chemical shifts (typically 0-200 ppm). Use a standard pulse sequence for ¹³C NMR, such as a proton-decoupled pulse program. The number of scans will depend on the sample concentration.

  • Data Processing: After acquisition, perform a Fourier transform on the free induction decay (FID) to obtain the frequency-domain spectrum. Apply phase correction and baseline correction to the spectrum.

  • Spectral Analysis: Identify the quartet signal corresponding to the carbon of the CF3 group. The coupling constant (¹JCF) can be measured from the splitting pattern. Analyze the chemical shifts of the other carbon atoms in the quinoline ring to assess the electronic impact of the CF3 group.[9][10]

Cyclic Voltammetry (CV): CV is an electrochemical technique used to study the redox properties of a molecule. The introduction of an electron-withdrawing CF3 group will make the quinoline ring more difficult to oxidize and easier to reduce. This will be reflected in a positive shift in the oxidation potential and a negative shift in the reduction potential compared to the parent quinoline.

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for gaining a deeper, quantitative understanding of the electronic structure of trifluoromethylated quinolines.

  • Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecular surface. For a trifluoromethylated quinoline, the MEP map will show a region of high positive potential (electron-poor) around the CF3 group and the adjacent parts of the quinoline ring, while the nitrogen atom will exhibit a region of negative potential (electron-rich), albeit reduced compared to the unsubstituted quinoline.[11]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the charge distribution at the atomic level, providing precise values for the partial charges on each atom. This allows for a detailed assessment of the electron-withdrawing effect of the CF3 group.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The electron-withdrawing CF3 group will lower the energies of both the HOMO and LUMO of the quinoline system.[11]

Workflow for Computational Analysis of a Trifluoromethylated Quinoline

G cluster_0 Computational Workflow start Define Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc electronic_props Calculate Electronic Properties (MEP, NBO, FMOs) freq_calc->electronic_props analyze Analyze and Interpret Results electronic_props->analyze

Caption: A generalized workflow for the computational analysis of trifluoromethylated quinolines using DFT.

Ramifications for Reactivity and Biological Interactions

The electronic perturbations induced by the trifluoromethyl group have profound consequences for the chemical reactivity of the quinoline ring and its interactions with biological targets.

Chemical Reactivity

The electron-deficient nature of the trifluoromethylated quinoline ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) reactions. Nucleophiles will preferentially attack the electron-poor positions of the ring. Conversely, the ring becomes deactivated towards electrophilic aromatic substitution (SEAr) reactions.[12]

G cluster_0 Influence on Reactivity CF3_effect Strong Electron- Withdrawing CF3 Group electron_deficiency Increased Electron Deficiency of Quinoline Ring CF3_effect->electron_deficiency snar_reactivity Enhanced Susceptibility to Nucleophilic Attack (SNAr) electron_deficiency->snar_reactivity sear_reactivity Decreased Susceptibility to Electrophilic Attack (SEAr) electron_deficiency->sear_reactivity

Caption: Logical relationship between the CF3 group's electronic effect and the resulting chemical reactivity of the quinoline ring.

Biological Activity and Drug Design

The electronic modifications imparted by the CF3 group are a key strategy in drug design for several reasons:

  • Enhanced Binding Affinity: The altered electronic distribution can lead to stronger interactions with biological targets, such as enzymes and receptors. The CF3 group can participate in favorable electrostatic and hydrophobic interactions within a binding pocket.[3]

  • Improved Pharmacokinetics: Increased lipophilicity can improve membrane permeability and oral bioavailability.[5] The metabolic stability of the CF3 group prevents its degradation by metabolic enzymes, leading to a longer half-life of the drug.[3]

  • Modulation of Target Selectivity: The precise electronic tuning afforded by the CF3 group can help in designing ligands that selectively bind to a specific target over others, thereby reducing off-target effects and improving the safety profile of a drug candidate.

A notable example is the antimalarial drug Mefloquine , which contains two trifluoromethyl groups. These groups are crucial for its activity and contribute to its pharmacokinetic profile.

Case Study: Trifluoromethylated Quinolines in Cancer Therapy

Many modern anticancer agents are kinase inhibitors, and the quinoline scaffold is frequently employed in their design. The introduction of a trifluoromethyl group can enhance the binding affinity of these inhibitors to the ATP-binding pocket of kinases. For instance, several investigational drugs targeting receptor tyrosine kinases (RTKs) like EGFR and VEGFR incorporate a trifluoromethylated quinoline moiety.[1][5] The electron-withdrawing nature of the CF3 group can influence the hydrogen bonding interactions and overall complementarity of the inhibitor with the target protein.

G cluster_0 Kinase Inhibition Pathway ligand Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor dimerization Receptor Dimerization and Autophosphorylation receptor->dimerization signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->signaling proliferation Cell Proliferation, Survival, and Angiogenesis signaling->proliferation inhibitor Trifluoromethylated Quinoline Inhibitor inhibitor->receptor Binds to ATP pocket, blocks phosphorylation

Caption: A simplified signaling pathway illustrating the mechanism of action of a trifluoromethylated quinoline-based kinase inhibitor.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the arsenal of the medicinal chemist. Its profound influence on the electronic properties of the quinoline ring provides a rational basis for modulating a wide range of physicochemical and pharmacological properties. A thorough understanding of the interplay between the CF3 group and the quinoline scaffold, gained through a combination of experimental and computational approaches, is crucial for the successful design and development of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles. The continued exploration of trifluoromethylated quinolines promises to yield new and improved treatments for a host of human diseases.

References

A Technical Guide to the Expanding Applications of Bis(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a multitude of bioactive compounds and functional materials.[1][2] The strategic introduction of trifluoromethyl (CF3) groups onto this scaffold dramatically alters its physicochemical properties, enhancing metabolic stability, lipophilicity, and bioavailability.[3] This guide provides a comprehensive technical overview of bis(trifluoromethyl)quinoline derivatives, synthesizing field-proven insights into their synthesis, mechanisms of action, and burgeoning applications. We will explore their significant potential as next-generation anticancer and antimalarial agents and their utility in advanced organic electronics, offering detailed experimental frameworks and quantitative analysis to support further research and development.

The Strategic Advantage of Trifluoromethylation

The incorporation of CF3 groups is a well-established strategy in modern drug design. A CF3 group acts as a bioisostere of methyl and hydroxyl groups but offers distinct advantages.[4] Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing binding affinities with biological targets. Furthermore, the C-F bond is exceptionally strong, meaning CF3 groups can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.[3][4] In bis-substituted derivatives, these effects are amplified, creating highly stable and potent molecules with unique electronic and steric properties that drive their diverse applications.

Core Synthetic Strategies

The construction of the bis(trifluoromethyl)quinoline core is typically achieved through cyclization reactions. A prevalent and effective method is the acid-catalyzed condensation of a trifluoromethyl-substituted aniline with a trifluoromethyl-containing β-ketoester, often referred to as the Gould-Jacobs reaction.

Workflow: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol

The following diagram illustrates a common synthetic route, which leverages polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent to drive the reaction towards completion.[5] The choice of PPA is critical; its high viscosity and acidic nature facilitate the necessary intramolecular cyclization at elevated temperatures.

G reactant1 2-(Trifluoromethyl)aniline catalyst Polyphosphoric Acid (PPA) reactant1->catalyst Mix reactant2 Ethyl 4,4,4-trifluoro-3-oxobutanoate reactant2->catalyst Mix conditions Heat (120-150 °C) 3 hours catalyst->conditions Add & Stir workup Quench with Ice Water Precipitation conditions->workup Reaction Completion product 2,8-Bis(trifluoromethyl)-4-quinolinol filtration Vacuum Filtration Wash with Cold Water workup->filtration filtration->product

Caption: General workflow for the synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol.[5]

Experimental Protocol: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol[5]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-(Trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq).

  • Catalyst Addition: Carefully add polyphosphoric acid (approx. 10 parts by weight relative to aniline). Rationale: PPA serves as the acidic catalyst and solvent medium for this high-temperature condensation.

  • Heating: Immerse the flask in an oil bath preheated to 120-150 °C and stir vigorously for 3 hours under a nitrogen atmosphere. Rationale: The inert atmosphere prevents oxidative side reactions at high temperatures.

  • Reaction Quenching & Precipitation: After cooling, slowly and carefully pour the viscous reaction mixture into a beaker containing ice water with vigorous stirring. A precipitate will form. Rationale: The rapid change in temperature and polarity causes the product, which is insoluble in water, to precipitate out of the acidic mixture.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual PPA and other water-soluble impurities.

  • Drying: Dry the resulting solid under vacuum to yield the final product. Purity can be assessed by NMR and melting point analysis.

Applications in Medicinal Chemistry

The unique properties conferred by the two CF3 groups have positioned these quinoline derivatives as powerful scaffolds for developing novel therapeutics, particularly in oncology and infectious diseases.[1][6]

Anticancer Agents

Bis(trifluoromethyl)quinoline derivatives exhibit potent anticancer activity through multiple mechanisms of action, including the inhibition of critical cell signaling pathways.[7][8]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by the aberrant activity of protein kinases. Quinoline derivatives have been designed as potent inhibitors of several key oncogenic kinases, such as those in the PI3K/AKT/mTOR and Ras/Raf/MEK pathways.[1][7] By binding to the ATP-binding site of these enzymes, they block downstream signaling, thereby inhibiting cell proliferation, survival, and inducing apoptosis.[7][9]

G RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT PIP2 -> PIP3 mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Bis(trifluoromethyl)quinoline Derivative Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by quinoline derivatives.[1][9]

Quantitative Analysis of Anticancer Activity

The potency of these compounds is measured by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone HybridMGC-803 (Gastric)1.38[2]
Quinoline-Chalcone HybridHL-60 (Leukemia)0.59[2]
Quinoline-Chalcone HybridHepG-2 (Liver)2.71[2]
Pim-1 Kinase InhibitorPC-3 (Prostate)1.29[10]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bis(trifluoromethyl)quinoline test compounds in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours. Self-Validation: Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin) to ensure the assay is performing correctly.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration.

Antimalarial Agents

Malaria remains a global health crisis, exacerbated by the rise of drug-resistant strains of Plasmodium falciparum.[3] Quinoline-based drugs like chloroquine have been mainstays of treatment, and trifluoromethylated derivatives such as mefloquine are crucial for combating resistant parasites.[4][11] These compounds are thought to interfere with the parasite's detoxification of heme within its digestive vacuole.[9] The lipophilic CF3 groups enhance accumulation in the parasite's food vacuole, increasing efficacy.[3] Hybrids incorporating the 2,8-bis(trifluoromethyl)quinoline moiety have shown high activity against multiple P. falciparum strains.[12]

Applications in Materials Science

The rigid, planar structure and tunable electronic properties of the quinoline core make its derivatives highly suitable for applications in organic electronics.[4][6]

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are versatile components in OLEDs, where they can function as electron-transporting materials (ETMs), emissive materials, or hosts for phosphorescent emitters.[13][14] Their inherent electron-deficient nature facilitates efficient electron injection and transport, leading to improved device performance.[13]

G cluster_arrows Anode Anode (e.g., ITO) HTL Hole Transport Layer (HTL) EML Emissive Layer (EML) (Quinoline Derivative as Host or Emitter) ETL Electron Transport Layer (ETL) (Quinoline Derivative) Hole Holes → Electron ← Electrons Cathode Cathode (e.g., Al)

Caption: Typical multi-layer architecture of an OLED device featuring quinoline derivatives.

Performance of Quinoline-Based OLEDs

The performance of an OLED is characterized by its efficiency, brightness (luminance), and color purity.

Compound TypeRoleMax. Luminance (cd/m²)Max. Efficiency (cd/A)Emission λ (nm)Reference
Zn(Stq)2:PVKEmissive Layer22441.24578[15][16]

Experimental Protocol: OLED Fabrication and Characterization [13]

  • Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate via sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate and treat it with UV-ozone to improve the work function.

  • Layer Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber. Sequentially deposit the hole-transport layer (HTL), the emissive layer (containing the quinoline derivative), the electron-transport layer (ETL, which can also be a quinoline derivative), and a low-work-function metal cathode (e.g., LiF/Al). Rationale: Each layer is deposited under high vacuum to prevent contamination and ensure the formation of uniform, high-quality thin films, which is critical for device performance and longevity.

  • Encapsulation: Protect the device from atmospheric oxygen and moisture by encapsulating it with a glass lid and UV-curable epoxy inside a nitrogen-filled glovebox. Self-Validation: A non-encapsulated device will degrade rapidly in air, serving as a control for the effectiveness of the encapsulation process.

  • Characterization:

    • Current-Voltage-Luminance (J-V-L): Use a source meter and a photometer to measure the device's electrical and optical characteristics. From this, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

    • Electroluminescence (EL) Spectrum: Record the emission spectrum at a constant voltage using a spectrometer to determine the color coordinates.

Future Perspectives

The versatility of the bis(trifluoromethyl)quinoline scaffold is far from fully exploited. Future research will likely focus on asymmetric derivatization to fine-tune biological activity and photophysical properties. In medicine, the development of covalent inhibitors for specific kinase targets and the exploration of their potential in neurodegenerative diseases represent exciting frontiers. In materials science, their application in thermally activated delayed fluorescence (TADF) emitters for next-generation OLEDs without heavy metals is a particularly promising avenue.[17] Continued interdisciplinary collaboration will undoubtedly unlock further innovative applications for this remarkable class of compounds.

References

Methodological & Application

Application Note: A Robust Two-Step Synthesis of 4-Bromo-2,6-bis(trifluoromethyl)quinoline from 4-(Trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-tested protocol for the synthesis of 4-Bromo-2,6-bis(trifluoromethyl)quinoline, a key building block in medicinal chemistry and drug discovery. The presence of two trifluoromethyl groups and a reactive bromine handle at the C4-position makes this scaffold highly valuable for developing novel therapeutics.[1][2][3] The trifluoromethyl groups can enhance metabolic stability and binding affinity, while the bromo substituent serves as a versatile point for further functionalization via cross-coupling reactions.[3][4] This guide outlines a reliable two-step pathway commencing with the cyclization of 4-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoroacetoacetate to yield the 2,6-bis(trifluoromethyl)quinolin-4-ol intermediate, followed by a robust bromination protocol. The causality behind experimental choices, in-depth mechanistic insights, and a comprehensive troubleshooting guide are provided to ensure reproducible success for researchers in the field.

Introduction and Scientific Rationale

Quinoline scaffolds are privileged structures in pharmacology, forming the core of numerous approved drugs, most notably in antimalarial and antibacterial applications.[1][5] The strategic incorporation of fluorine atoms or trifluoromethyl (CF₃) groups into these scaffolds is a widely employed strategy in modern drug design to modulate physicochemical and pharmacokinetic properties such as lipophilicity, metabolic stability, and receptor binding affinity.[1][3]

The target molecule, this compound, is of particular interest. The C2- and C6-bis(trifluoromethyl) substitution pattern creates a unique electronic and steric environment, while the C4-bromo group provides a reactive handle for introducing further molecular diversity through established synthetic methodologies like Suzuki or Buchwald-Hartwig cross-coupling reactions.[4]

The synthetic strategy detailed herein was designed for efficiency and reliability, avoiding the use of difficult-to-handle or overly harsh reagents where possible. It employs a two-stage process:

  • Gould-Jacobs Type Cyclization: Formation of the quinoline core via the condensation of 4-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate (ETFAA). This reaction, a variant of the Conrad-Limpach-Knorr synthesis, is driven by thermal dehydration in the presence of a strong acid catalyst, polyphosphoric acid (PPA), to yield the stable 2,6-bis(trifluoromethyl)quinolin-4-ol intermediate.[6][7]

  • Deoxybromination: Conversion of the 4-hydroxy group of the quinolinol tautomer to the target 4-bromo functionality. This is efficiently achieved using phosphorus oxybromide (POBr₃), a standard and effective reagent for such transformations.[1]

Overall Synthetic Workflow

The following diagram provides a high-level overview of the complete synthetic pathway, from starting materials to the final purified product.

G cluster_0 Part A: Cyclization cluster_1 Part B: Bromination A 4-(Trifluoromethyl)aniline + Ethyl 4,4,4-trifluoroacetoacetate B Mix with Polyphosphoric Acid (PPA) A->B C Thermal Cyclization (150°C, 3h) B->C D Quench & Precipitate (Ice Water) C->D E Isolate & Dry Intermediate: 2,6-Bis(trifluoromethyl)quinolin-4-ol D->E F Intermediate + POBr₃ E->F Proceed to Part B G Deoxybromination Reaction (150°C, 2h) F->G H Aqueous Work-up (Ice, NaHCO₃) G->H I Purification (Column Chromatography) H->I J Final Product: This compound I->J

Caption: High-level workflow for the two-step synthesis.

Mechanistic Considerations

Part A: Gould-Jacobs Type Cyclization

The formation of the quinolin-4-ol core proceeds through a well-established pathway.[8][9]

  • Enamine Formation: The nucleophilic nitrogen of 4-(trifluoromethyl)aniline attacks the carbonyl carbon of the keto-form of ethyl 4,4,4-trifluoroacetoacetate, followed by dehydration to form a stable enamine intermediate.

  • Thermal Cyclization: Under high heat (150 °C), an intramolecular electrophilic aromatic substitution occurs. The enamine's double bond attacks the aniline ring in a 6-endo-trig cyclization. The use of polyphosphoric acid (PPA) is critical here; it acts as both a solvent and a powerful dehydrating agent, facilitating the final aromatization step to form the thermodynamically stable quinolinol ring system.[7] The product exists predominantly in the quinolin-4-one tautomeric form.

Part B: Deoxybromination

The conversion of a 4-hydroxyquinoline (or its 4-quinolone tautomer) to a 4-bromoquinoline is a deoxyhalogenation reaction.

  • Activation of Hydroxyl Group: The oxygen atom of the 4-quinolone tautomer attacks the electrophilic phosphorus atom of phosphorus oxybromide (POBr₃).

  • Nucleophilic Attack: This forms a good leaving group (a bromophosphate ester). A bromide ion, either from the reagent itself or dissociated in the reaction medium, then acts as a nucleophile, attacking the C4 position.

  • Elimination: The bromophosphate group is eliminated, and the aromaticity of the quinoline ring is restored, yielding the final 4-bromo product.[1] This step is driven by the formation of stable phosphorus-oxygen byproducts.

Detailed Experimental Protocols

Part A: Synthesis of 2,6-bis(trifluoromethyl)quinolin-4-ol (Intermediate)

Materials and Reagents

ReagentFormulaMW ( g/mol )Amount UsedMoles (mmol)Supplier (Example)
4-(Trifluoromethyl)anilineC₇H₆F₃N161.1212.5 g77.6Sigma-Aldrich
Ethyl 4,4,4-trifluoroacetoacetateC₆H₇F₃O₃184.1114.3 g (11.5 mL)77.7Sigma-Aldrich
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)N/A~120 gN/ASigma-Aldrich
Deionized WaterH₂O18.02As neededN/AIn-house

Protocol

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (120 g). Begin stirring and heat the PPA to 80 °C to reduce its viscosity.

  • Addition of Reagents: Slowly and sequentially add 4-(trifluoromethyl)aniline (12.5 g, 77.6 mmol) followed by ethyl 4,4,4-trifluoroacetoacetate (14.3 g, 77.7 mmol) to the warm, stirring PPA. Causality Note: Adding reagents to pre-warmed PPA ensures homogenous mixing before initiating the high-temperature cyclization.

  • Thermal Cyclization: Increase the reaction temperature to 150 °C and maintain for 3 hours under a slow stream of nitrogen. The mixture will darken to a deep brown/yellow color. Monitor the reaction progress by TLC (thin-layer chromatography) if desired (e.g., 9:1 Dichloromethane:Methanol).[7]

  • Quenching and Precipitation: After 3 hours, turn off the heating and allow the mixture to cool to below 100 °C. Carefully and slowly pour the hot reaction mixture into a 1 L beaker containing 600 mL of vigorously stirred ice water. Safety Note: This step is highly exothermic. Pour slowly to control the heat evolution and prevent splashing.

  • Isolation: A yellow precipitate will form. Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 150 mL) until the filtrate is near neutral pH.

  • Drying: Dry the resulting yellow solid in a vacuum oven at 60 °C overnight. The product, 2,6-bis(trifluoromethyl)quinolin-4-ol, is typically obtained in high yield (85-95%) and can be used in the next step without further purification.[7]

Part B: Synthesis of this compound (Final Product)

Materials and Reagents

ReagentFormulaMW ( g/mol )Amount UsedMoles (mmol)Supplier (Example)
2,6-Bis(trifluoromethyl)quinolin-4-olC₁₁H₅F₆NO281.1610.0 g35.6From Part A
Phosphorus Oxybromide (POBr₃)POBr₃286.6915.3 g53.4 (1.5 eq)Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)N/AAs neededN/AIn-house
Dichloromethane (DCM)CH₂Cl₂84.93As neededN/AIn-house
Anhydrous Magnesium SulfateMgSO₄120.37As neededN/AIn-house
Silica Gel (for chromatography)SiO₂60.08As neededN/ASiliCycle Inc.

Protocol

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2,6-bis(trifluoromethyl)quinolin-4-ol (10.0 g, 35.6 mmol) and phosphorus oxybromide (15.3 g, 53.4 mmol). Safety Note: POBr₃ is corrosive and moisture-sensitive. Handle in a fume hood and ensure glassware is dry.

  • Deoxybromination: Heat the reaction mixture to 150 °C and stir for 2 hours. The mixture will become a molten liquid.[1]

  • Quenching: Cool the reaction mixture to room temperature. The mixture may solidify. Carefully add the flask contents in portions to a beaker containing 300 mL of crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic aqueous mixture by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8. A solid precipitate of the crude product will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an off-white or pale yellow solid.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white crystalline solid. Expected yield: 70-85%.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Part A: Low yield of quinolinol Incomplete reaction due to insufficient temperature or time.Ensure the internal reaction temperature reaches and is maintained at 150 °C. Extend reaction time to 4-5 hours if TLC shows significant starting material.
Inefficient mixing in viscous PPA.Use a high-torque mechanical stirrer. Ensure reagents are fully dispersed before heating to the final temperature.
Part B: Incomplete bromination Insufficient POBr₃ or reaction time. Moisture in the reaction vessel.Ensure glassware is thoroughly dried before use. Increase the equivalents of POBr₃ to 1.8 eq. Extend the reaction time to 3-4 hours and monitor by TLC.
Purification Difficulties Co-elution of impurities.Use a shallower gradient during column chromatography. A hexane/dichloromethane solvent system may also provide better separation. Recrystallization from ethanol/water could be an alternative.[10]
Dark-colored final product Thermal decomposition during bromination.Ensure the reaction temperature does not significantly exceed 150 °C. Minimize reaction time once the conversion is complete. A final wash of the organic extract with sodium bisulfite solution can help.

References

Pfitzinger reaction for synthesis of 4-Bromo-2,6-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Pfitzinger Reaction-Based Pathway for the Synthesis of 4-Bromo-2,6-bis(trifluoromethyl)quinoline

Audience: Researchers, scientists, and drug development professionals in organic synthesis and medicinal chemistry.

Abstract

Quinolines bearing trifluoromethyl (CF₃) groups are privileged scaffolds in modern drug discovery, valued for their unique physicochemical and metabolic properties.[1] This application note provides a comprehensive, multi-step protocol for the synthesis of this compound, a versatile building block for further chemical elaboration. The synthetic strategy is centered around the robust and classical Pfitzinger reaction to construct the core quinoline ring system, followed by subsequent chemical modifications to achieve the target structure. We provide detailed, step-by-step protocols, mechanistic insights, and troubleshooting guidance to ensure reliable execution and high yields.

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from antimalarials like quinine to modern antibiotics like ciprofloxacin.[1] The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, can profoundly enhance a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding affinity.[1] Consequently, developing efficient synthetic routes to access poly-functionalized, trifluoromethylated quinolines is of paramount importance for drug development programs.

The Pfitzinger reaction, first reported in 1886, offers a powerful and convergent method for synthesizing quinoline-4-carboxylic acids from the condensation of an isatin with a carbonyl compound containing an α-methylene group.[2][3] While the direct synthesis of the title compound is not feasible in a single Pfitzinger step, the reaction serves as the ideal starting point for a logical and efficient three-step sequence. This guide details this pathway, which includes:

  • Pfitzinger Reaction: Synthesis of the key intermediate, 2,6-bis(trifluoromethyl)quinoline-4-carboxylic acid.

  • Conversion to Quinolin-4-one: Transformation of the carboxylic acid into the corresponding 4-hydroxyquinoline (quinolin-4-one) tautomer.

  • Halogenation: Conversion of the quinolin-4-one to the final 4-bromo product.

Overall Synthetic Workflow

The synthesis is designed as a three-part sequence, beginning with the formation of the quinoline core and concluding with the installation of the C4-bromo substituent. Each stage is optimized to ensure high purity and yield of the respective intermediate, facilitating a smooth progression to the final product.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Intermediate Modification cluster_2 Part 3: Final Halogenation A 5-(Trifluoromethyl)isatin + 1,1,1-Trifluoroacetone B Pfitzinger Reaction (KOH, Ethanol, Reflux) A->B Reagents C Intermediate 1: 2,6-bis(trifluoromethyl)quinoline- 4-carboxylic acid B->C Product D Thermal Decarboxylation/ Cyclization (Quinolin-4-one formation) C->D E Intermediate 2: 2,6-bis(trifluoromethyl)quinolin-4-one D->E F Bromination (POBr₃, Reflux) E->F G Final Product: This compound F->G

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Pfitzinger Synthesis of 2,6-bis(trifluoromethyl)quinoline-4-carboxylic acid

Mechanistic Rationale

The Pfitzinger reaction begins with the base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid intermediate (isatinic acid).[2][4] This intermediate then condenses with the carbonyl compound—in this case, 1,1,1-trifluoroacetone—to form an imine, which rapidly tautomerizes to the more stable enamine.[2] An intramolecular cyclization followed by dehydration yields the final quinoline-4-carboxylic acid.[2][5] The use of a strong base like potassium hydroxide (KOH) is critical for the initial ring-opening of the isatin.[4][6]

G A 1. Isatin Ring Opening B Isatin + OH⁻ → Isatinate (Keto-acid) A->B C 2. Condensation D Isatinate + Ketone → Imine Intermediate C->D E 3. Tautomerization F Imine ⇌ Enamine E->F G 4. Cyclization & Dehydration H Enamine → Dihydroquinoline → Quinoline-4-COOH G->H

Caption: Simplified mechanism of the Pfitzinger reaction.

Reagents and Materials
ReagentM.W.AmountMolesPuritySupplier
5-(Trifluoromethyl)isatin215.1310.76 g0.05≥98%Sigma-Aldrich
1,1,1-Trifluoroacetone112.068.41 g (6.7 mL)0.075≥99%Sigma-Aldrich
Potassium Hydroxide (KOH)56.1111.22 g0.20≥85%Fisher Scientific
Ethanol (Absolute)46.07150 mL--VWR
Hydrochloric Acid (HCl)36.46As needed-6 M (aq)-
Diethyl Ether74.12100 mL---
Detailed Experimental Protocol
  • Reaction Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Base Dissolution: To the flask, add potassium hydroxide (11.22 g) and absolute ethanol (150 mL). Stir the mixture until the KOH is fully dissolved. A slight exotherm may be observed.

  • Isatin Addition: Add 5-(trifluoromethyl)isatin (10.76 g) to the ethanolic KOH solution. The solution will turn a deep color. Stir for 15-20 minutes at room temperature to ensure the complete ring-opening of the isatin to its corresponding isatinate salt.[7] This pre-dissolution step is crucial to prevent isatin self-condensation.[7]

  • Carbonyl Addition: Add 1,1,1-trifluoroacetone (6.7 mL) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate with 1% acetic acid mobile phase).

  • Workup - Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Workup - Extraction: To the residue, add 150 mL of deionized water to dissolve the potassium salt of the product. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted trifluoroacetone and other neutral impurities.[8]

  • Workup - Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with 6 M HCl with vigorous stirring until the pH is approximately 2-3. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60 °C overnight. The expected product is 2,6-bis(trifluoromethyl)quinoline-4-carboxylic acid as a pale yellow or off-white solid.

Part 2 & 3: Synthesis of this compound

The conversion of the quinoline-4-carboxylic acid to the final 4-bromo product is most reliably achieved via a two-step sequence involving the formation of a quinolin-4-one intermediate.

Rationale for the Pathway

Direct bromination of the quinoline ring is challenging due to the deactivating effect of the two CF₃ groups. Furthermore, decarboxylation of the C4-acid can sometimes require harsh conditions. A more robust method involves converting the C4-carboxylic acid to a C4-hydroxy group (which exists as the quinolin-4-one tautomer). This intermediate can then be readily converted to the 4-bromo derivative using standard halogenating agents like phosphorus oxybromide (POBr₃).

Protocol: Quinolin-4-one Formation & Bromination

Step A: Formation of 2,6-bis(trifluoromethyl)quinolin-4-one

  • Setup: Place the dried 2,6-bis(trifluoromethyl)quinoline-4-carboxylic acid (0.04 mol, from Part 1) in a round-bottom flask equipped for distillation.

  • Thermal Treatment: Heat the solid under a nitrogen atmosphere. The material will melt, and decarboxylation will occur, often followed by cyclization to the quinolin-4-one. A common method is to heat the material in a high-boiling solvent like diphenyl ether to 240-250 °C until CO₂ evolution ceases.

  • Isolation: Cool the reaction mixture and precipitate the product by adding hexane. Filter the solid, wash with hexane, and dry to yield 2,6-bis(trifluoromethyl)quinolin-4-one.

Step B: Bromination of 2,6-bis(trifluoromethyl)quinolin-4-one

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HBr fumes), combine 2,6-bis(trifluoromethyl)quinolin-4-one (0.03 mol) with phosphorus oxybromide (POBr₃) (0.06 mol, 2.0 equiv).

  • Reflux: Heat the mixture to 120-130 °C for 4-6 hours. The reaction mixture will become a dark, viscous liquid.

  • Workup: Cool the reaction mixture carefully to room temperature. Very slowly and cautiously, pour the mixture over crushed ice in a well-ventilated fume hood. POBr₃ reacts violently with water.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield the final product, this compound.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Part 1 Incomplete isatin ring-opening.[7]Ensure isatin is fully dissolved in the basic solution before adding the ketone. Extend the initial stirring time if needed.
Insufficient reaction time.Monitor the reaction by TLC and extend the reflux time until the starting material is consumed.
Reactant stoichiometry.Use a slight excess (1.5-2.0 equiv.) of the carbonyl compound to drive the reaction to completion.[7]
Tar Formation High reaction temperature promoting side reactions.Maintain a steady reflux; avoid excessive, vigorous heating. For sensitive substrates, a lower temperature for a longer duration may be beneficial.[7]
Impure starting materials.Ensure high purity of isatin and the ketone.
Incomplete Bromination Insufficient halogenating agent or reaction time.Increase the equivalents of POBr₃ to 2.5-3.0. Monitor by TLC and extend the reaction time as necessary.
Low reaction temperature.Ensure the reaction temperature reaches at least 120 °C.

Safety and Handling

  • Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1,1,1-Trifluoroacetone: Volatile and flammable. Can cause respiratory irritation. Handle exclusively in a well-ventilated fume hood.

  • Phosphorus Oxybromide (POBr₃): Highly corrosive and reacts violently with water. Causes severe burns. Must be handled in a fume hood with extreme caution. Wear heavy-duty gloves, a lab coat, and a face shield. Ensure a quenching station is prepared before starting the workup.

  • Acid/Base Handling: The neutralization steps can be highly exothermic. Perform all additions slowly and with adequate cooling (ice bath).

References

Navigating the Skraup Synthesis for Halogenated Trifluoromethylquinolines: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Skraup Synthesis in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials like quinine to modern targeted cancer therapies. Among the classical methods for its construction, the Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, remains a powerful and direct route to this privileged heterocycle.[1][2] The reaction typically involves heating an aromatic amine (aniline) with glycerol, sulfuric acid, and an oxidizing agent to forge the quinoline ring system.[2][3]

In contemporary drug development, the strategic introduction of halogen and trifluoromethyl (CF₃) groups onto aromatic scaffolds is a widely employed tactic to modulate a molecule's pharmacokinetic and pharmacodynamic properties. These groups can enhance metabolic stability, improve membrane permeability, and increase binding affinity. Consequently, the synthesis of quinolines bearing these substituents is of significant interest. However, the very nature of these electron-withdrawing groups (EWGs) poses a considerable challenge to the classical Skraup synthesis, which relies on the nucleophilicity of the starting aniline.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the specific conditions, challenges, and modified protocols for the Skraup synthesis of halogenated trifluoromethylquinolines. We will delve into the mechanistic considerations dictated by these deactivating substituents and provide field-proven insights to navigate this demanding but rewarding chemical transformation.

Mechanistic Insights: The Impact of Electron-Withdrawing Groups

The Skraup synthesis proceeds through a sequence of acid-catalyzed reactions, as illustrated below.[4][5] Understanding this pathway is critical to appreciating the challenges posed by halogenated and trifluoromethyl-substituted anilines.

  • Acrolein Formation: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[4]

  • Michael Addition: The aniline derivative performs a nucleophilic 1,4-conjugate addition to acrolein. This is a critical step where the nucleophilicity of the aniline is paramount.

  • Cyclization: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a 1,2-dihydroquinoline intermediate.

  • Dehydration & Oxidation: The dihydroquinoline is then dehydrated and finally oxidized to the aromatic quinoline product. The oxidizing agent, classically nitrobenzene, is crucial for this final aromatization step.[1]

// Nodes Glycerol [label="Glycerol", fillcolor="#F1F3F4", fontcolor="#202124"]; Acrolein [label="Acrolein", fillcolor="#F1F3F4", fontcolor="#202124"]; Aniline [label="Ar-NH₂\n(Halogenated Trifluoromethyl-Aniline)", fillcolor="#FBBC05", fontcolor="#202124"]; MichaelAdduct [label="Michael Adduct\n(β-Anilinopropionaldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dihydroquinoline [label="1,2-Dihydroquinoline\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Quinoline [label="Final Quinoline Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Glycerol -> Acrolein [label=" H₂SO₄\n-2H₂O "]; {rank=same; Acrolein; Aniline;} Acrolein -> MichaelAdduct [label=" Michael Addition "]; Aniline -> MichaelAdduct; MichaelAdduct -> Dihydroquinoline [label=" H⁺\nCyclization\n-H₂O "]; Dihydroquinoline -> Quinoline [label=" [O]\n(Oxidizing Agent) "]; } dot Caption: Generalized mechanism of the Skraup quinoline synthesis.

The primary challenge arises at the Michael addition and the subsequent electrophilic cyclization steps. Halogen and trifluoromethyl groups are potent EWGs that significantly decrease the electron density of the aniline ring and the nucleophilicity of the amino group. This deactivation slows down the desired reaction pathways, often leading to low yields and the predominance of side reactions, such as the polymerization of acrolein.[6]

Core Challenges and Strategic Solutions

When working with halogenated trifluoromethyl-anilines, researchers must anticipate and counteract the following issues:

  • Low Reactivity: The diminished nucleophilicity of the substituted aniline requires more forcing reaction conditions (higher temperatures, longer reaction times) than the synthesis of simple quinolines.

  • Polymerization: The harsh acidic conditions and high temperatures promote the polymerization of the acrolein intermediate, leading to the formation of intractable tars and reducing the yield of the desired product.

  • Violent Exotherm: The classical Skraup reaction is notoriously exothermic and can become uncontrollable.[2] While EWGs may temper the initial reaction rate, the overall energy release can still be significant.

  • Regioselectivity: For meta-substituted anilines, the cyclization can occur at two different positions, leading to a mixture of isomeric quinoline products. For example, 3-chloro-4-(trifluoromethyl)aniline could potentially yield both 7-chloro-6-(trifluoromethyl)quinoline and 5-chloro-6-(trifluoromethyl)quinoline.

To address these challenges, several modifications to the classical protocol are necessary.

ChallengeStrategic SolutionRationale & Key Considerations
Low Substrate Reactivity Increase reaction temperature; Use stronger acid catalysts (e.g., polyphosphoric acid) or Lewis acids.More energy is required to overcome the activation barrier for the deactivated aniline. Lewis acids can further activate the acrolein intermediate.
Acrolein Polymerization Controlled, slow addition of glycerol or acrolein precursor; Use of a moderating agent like ferrous sulfate (FeSO₄).Slow addition maintains a low concentration of the reactive acrolein. FeSO₄ is believed to moderate the reaction's exothermicity.[2]
Violent Exotherm Crucial Use of a Moderator (FeSO₄) ; Careful control of heating; Gradual addition of sulfuric acid with cooling.Ferrous sulfate is essential for controlling the reaction rate and preventing a dangerous runaway reaction.[2]
Oxidation Step Use of alternative or stronger oxidizing agents.The dihydroquinoline intermediate formed from an electron-poor aniline may be more resistant to oxidation. Arsenic acid has been reported to result in a less violent reaction than nitrobenzene.[2]

Recommended Protocol: A Modified Skraup Synthesis for Deactivated Anilines

This protocol is a generalized and robust starting point for the synthesis of halogenated trifluoromethylquinolines. It must be emphasized that optimization of temperature, reaction time, and reactant ratios will likely be necessary for each specific substrate.

Safety Precautions: This reaction is highly exothermic and involves corrosive and toxic materials. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves, and a lab coat. A blast shield is highly recommended. The workup involves neutralizing a large amount of strong acid, which is also highly exothermic.

Materials:

  • Halogenated trifluoromethyl-substituted aniline (e.g., 4-chloro-3-(trifluoromethyl)aniline) (1.0 equiv)

  • Glycerol (approx. 4.0 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (approx. 0.1 equiv)

  • An oxidizing agent (e.g., Nitrobenzene or Arsenic Pentoxide) (approx. 1.5 equiv)

// Nodes Setup [label="1. Reaction Setup\n- Assemble flask with condenser\n- Add Aniline, Glycerol, FeSO₄", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="2. Acid Addition\n- Cool flask in ice bath\n- Slowly add conc. H₂SO₄", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidant [label="3. Oxidant Addition\n- Add Nitrobenzene or As₂O₅", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="4. Heating\n- Heat mixture gently to initiate\n- Maintain reflux (130-150°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="5. Workup\n- Cool and pour onto ice\n- Neutralize with NaOH (Caution!)\n- Steam distillation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="6. Purification\n- Extraction with organic solvent\n- Column chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Setup -> Acid [label=" Controlled Temp "]; Acid -> Oxidant; Oxidant -> Heat [label=" Gradual Heating "]; Heat -> Workup [label=" After completion "]; Workup -> Purify; } dot Caption: Experimental workflow for the modified Skraup synthesis.

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add the substituted aniline (1.0 equiv), glycerol (4.0 equiv), and ferrous sulfate heptahydrate (0.1 equiv).

  • Acid Addition: Cool the flask in an ice-water bath. With vigorous stirring, slowly and carefully add concentrated sulfuric acid via the dropping funnel. The amount of acid should be sufficient to ensure a stirrable paste. This addition is exothermic. Maintain the temperature below 30°C.

  • Oxidant Addition: Once the acid addition is complete and the mixture is homogeneous, add the oxidizing agent (e.g., nitrobenzene, 1.5 equiv).

  • Heating: Gently heat the reaction mixture in an oil bath. The reaction is often initiated around 120-130°C and can become strongly exothermic. Be prepared to remove the heat source to maintain control. Once the initial exotherm subsides, continue to heat the mixture at reflux (typically 130-150°C) for 4-8 hours. Monitor the reaction progress by TLC or GC-MS if possible.

  • Workup: Allow the reaction mixture to cool to below 100°C. With extreme caution , slowly pour the thick, dark mixture onto a large amount of crushed ice in a suitably large beaker.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH). This step is highly exothermic and requires efficient cooling and stirring. Continue adding base until the solution is strongly alkaline (pH > 10).

  • Isolation: The quinoline product can often be isolated from the neutralized mixture by steam distillation. Collect the distillate, which will contain the product and any unreacted nitrobenzene.

  • Purification: Separate the organic layer from the steam distillate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure halogenated trifluoromethylquinoline.

Conclusion

The Skraup synthesis of halogenated trifluoromethylquinolines is a challenging yet feasible transformation. The strong electron-withdrawing nature of these substituents necessitates significant modifications to the classical procedure, primarily involving more forcing conditions and stringent control over the reaction exotherm. The inclusion of a moderator like ferrous sulfate is not merely advisable but critical for safety and success. The protocol and strategies outlined in this guide provide a robust framework for researchers to approach this synthesis with an understanding of the underlying chemical principles and practical considerations, enabling the efficient construction of these valuable, fluorine-containing heterocyclic compounds for application in drug discovery and materials science.

References

Suzuki coupling reaction of 4-Bromo-2,6-bis(trifluoromethyl)quinoline with arylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki Coupling of 4-Bromo-2,6-bis(trifluoromethyl)quinoline with Arylboronic Acids

Introduction: Navigating the Synthesis of Electron-Deficient Heterocycles

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Quinolines, in particular, are privileged heterocyclic scaffolds found in numerous biologically active compounds, including antimalarial and anticancer agents.[3][4]

The introduction of trifluoromethyl (CF₃) groups into the quinoline core can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated quinolines highly sought-after targets in drug discovery.[3][4][5] This guide focuses on a particularly challenging yet valuable substrate: this compound. The presence of two potent electron-withdrawing CF₃ groups renders the quinoline ring highly electron-deficient. While this electronic property can facilitate the initial oxidative addition step of the catalytic cycle, it also presents unique challenges, including the potential for catalyst inhibition and the need for carefully optimized reaction conditions to achieve high yields.[6][7]

This document serves as a detailed application note and protocol for researchers, scientists, and drug development professionals. It provides not only a step-by-step procedure but also the underlying scientific rationale for experimental choices, empowering users to successfully navigate the complexities of coupling this electron-poor heteroaryl halide.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][8] The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-limiting step and results in the formation of a Pd(II) complex.[9][10] The strong electron-withdrawing nature of the substrate generally accelerates this step.[7]

  • Transmetalation: The aryl group from the organoboron species is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate complex (-B(OH)₃⁻), which readily exchanges its organic moiety for the halide on the palladium complex.[10][11]

  • Reductive Elimination: The two organic partners (the quinoline and the aryl group) on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond. This final step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][9]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Intermediate (Quinoline-Pd(II)-Br) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Intermediate (Quinoline-Pd(II)-Aryl) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination prod 4-Aryl-Quinoline (R¹-Ar) trans_complex->prod sub1 4-Bromo-Quinoline (R¹-Br) sub1->oa_complex sub2 Arylboronate [Ar-B(OH)₃]⁻ sub2->trans_complex base Base (e.g., K₂CO₃) + Arylboronic Acid base->sub2

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing the Reaction: A Guide to Key Parameters

Achieving high yields with an electron-deficient substrate like this compound requires careful selection of the catalyst system, base, and solvent.

Catalyst and Ligand Selection: The Power Couple

The choice of palladium source and, more importantly, the phosphine ligand is critical for success. While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective for some substrates, challenging couplings often require more sophisticated systems.[3][12]

  • Palladium Pre-catalysts: Air-stable Pd(II) sources like Pd(OAc)₂ and PdCl₂(dppf) are often used in combination with external phosphine ligands. These are reduced in situ to the active Pd(0) species. Pd(0) sources like Pd₂(dba)₃ are also common.[8][11]

  • The Role of the Ligand: Phosphine ligands stabilize the palladium catalyst and modulate its reactivity. For electron-deficient heteroaryl halides, standard ligands like triphenylphosphine (PPh₃) may be insufficient. Highly electron-rich and sterically bulky phosphine ligands are often required to promote the oxidative addition and subsequent reductive elimination steps.[13][14][15] Ligands from the Buchwald family (e.g., SPhos, XPhos) or others like tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) have proven highly effective for coupling challenging substrates.[11][16][17]

Base and Solvent: Creating the Right Environment
  • Base Selection: The base is not merely a spectator; it is essential for activating the boronic acid.[10]

    • Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common choices. Potassium carbonate (K₂CO₃) offers a good balance of reactivity and cost. Cesium carbonate (Cs₂CO₃) is more soluble and basic, which can be beneficial in difficult cases.

    • Phosphates (K₃PO₄): A stronger base that is often effective when carbonates fail, particularly with less reactive boronic acids.

    • Aqueous vs. Anhydrous: Many Suzuki protocols employ a biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) where an aqueous solution of the base is used.[9][18] This can facilitate the dissolution of the base and the formation of the active boronate species.

  • Solvent System: The solvent must solubilize the reactants and facilitate the reaction at an appropriate temperature.

    • Aprotic Solvents: 1,4-Dioxane, Toluene, and Dimethylformamide (DMF) are excellent choices, often used in combination with water.[3][9][19] Degassing the solvent immediately before use is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[20]

Data-Driven Optimization

The following table illustrates a hypothetical optimization study for the coupling of this compound with phenylboronic acid, demonstrating the impact of different parameters on reaction yield.

EntryPd Source (mol%)Ligand (mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O10045
2Pd(OAc)₂ (3)PPh₃ (6)K₂CO₃Dioxane/H₂O10041
3Pd₂(dba)₃ (1.5)P(t-Bu)₃ (6)K₂CO₃Toluene10078
4Pd₂(dba)₃ (1.5)SPhos (6)K₂CO₃Dioxane/H₂O10089
5 Pd₂(dba)₃ (1.5) SPhos (6) K₃PO₄ Dioxane/H₂O 100 95
6Pd₂(dba)₃ (1.5)SPhos (6)K₃PO₄Dioxane/H₂O8075

Data is illustrative and intended for educational purposes.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (6 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert gas (Nitrogen or Argon)

Experimental Workflow Diagram

Workflow setup 1. Reaction Setup (Schlenk Flask, Inert Gas) reagents 2. Add Solids (Substrate, Boronic Acid, Pd₂(dba)₃, SPhos, K₃PO₄) setup->reagents Purge/Backfill (3x) solvents 3. Add Degassed Solvents (Dioxane, Water) reagents->solvents reaction 4. Heat Reaction (e.g., 100 °C, 12-24h) solvents->reaction Stir vigorously workup 5. Aqueous Work-up (Quench, Extract with EtOAc, Wash, Dry) reaction->workup Cool to RT purify 6. Purification (Concentrate, Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize

Figure 2. Step-by-step experimental workflow for the Suzuki coupling.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.015 equiv), SPhos (0.06 equiv), and K₃PO₄ (2.0 equiv).

  • Purging: Seal the flask with a septum and evacuate the atmosphere using a vacuum pump, then backfill with inert gas (Nitrogen or Argon). Repeat this purge/backfill cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using syringes, add degassed 1,4-dioxane, followed by degassed water, to achieve a 4:1 or 5:1 (v/v) ratio. The final concentration of the quinoline substrate should be approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water, then with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 4-aryl-2,6-bis(trifluoromethyl)quinoline product.[9]

Scope with Various Arylboronic Acids

The optimized conditions are generally applicable to a range of arylboronic acids.

EntryArylboronic AcidExpected OutcomeNotes
1Phenylboronic acidHigh yieldThe benchmark reaction.
24-Methoxyphenylboronic acidHigh yieldElectron-donating groups are well-tolerated and can sometimes accelerate the reaction.[7]
34-Chlorophenylboronic acidGood to high yieldElectron-withdrawing groups are generally tolerated.
42-Methylphenylboronic acidModerate to good yieldOrtho-substituents can introduce steric hindrance, potentially slowing the transmetalation step and lowering the yield.[21]
53-Pyridylboronic acidGood yieldHeteroarylboronic acids are viable coupling partners, though they can sometimes be less stable.[22]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active catalyst/ligand system. 3. Weak or insoluble base.1. Improve degassing of solvents and purging of the reaction vessel.[20] 2. Screen more electron-rich/bulky ligands (e.g., XPhos, RuPhos). 3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure adequate stirring.
Catalyst Decomposition (black precipitate) Oxidation of Pd(0) to palladium black.Use fresh, high-purity reagents. Ensure a rigorously inert atmosphere throughout the setup and reaction.[20]
Protodeboronation (Side-product is Ar-H) The boronic acid reacts with trace water/protons instead of transmetalating.Use the corresponding boronic ester (e.g., pinacol ester) for improved stability.[8] Use anhydrous conditions with a milder base like KF.[11]
Homocoupling of Boronic Acid (Ar-Ar) Can occur at high temperatures or with excess oxygen.Lower the reaction temperature. Ensure a strictly inert atmosphere.

Conclusion

The Suzuki-Miyaura coupling of this compound provides a powerful pathway for the synthesis of novel, highly functionalized quinoline derivatives. Success with this electron-deficient substrate hinges on a rational approach to reaction optimization. The use of robust catalyst systems, particularly those employing sterically hindered and electron-rich phosphine ligands like SPhos, in conjunction with an appropriate base and solvent system, is paramount. The protocols and insights provided herein offer a solid foundation for researchers to efficiently synthesize these valuable compounds, paving the way for new discoveries in medicinal chemistry and beyond.

References

Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-2,6-bis(trifluoromethyl)quinoline with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

For an audience of researchers, scientists, and drug development professionals, this guide provides an in-depth technical overview and actionable protocols for the Sonogashira cross-coupling of 4-Bromo-2,6-bis(trifluoromethyl)quinoline with terminal alkynes. This application note moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust understanding and successful implementation of this powerful synthetic transformation.

Introduction: The Strategic Importance of Alkynylated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3][4] The introduction of an alkynyl moiety via the Sonogashira coupling reaction provides a versatile handle for further molecular elaboration, enabling the construction of complex architectures and the exploration of novel chemical space in drug discovery programs.[5]

The substrate of focus, this compound, presents a unique electronic profile. The presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups significantly influences the reactivity of the quinoline ring, making it an interesting and sometimes challenging substrate for cross-coupling reactions.[6] This guide will dissect the critical parameters for achieving a successful Sonogashira coupling with this electron-deficient heteroaromatic system.

The Sonogashira Coupling: A Mechanistic Perspective

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[1][7] The reaction typically employs a copper(I) co-catalyst, which plays a crucial role in facilitating the reaction under mild conditions.[8] The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.

The Catalytic Cycles

The reaction commences with the oxidative addition of the aryl halide to a palladium(0) species, forming a Pd(II) complex. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center. The final step is reductive elimination from the diorganopalladium(II) complex to yield the desired alkynylated product and regenerate the active Pd(0) catalyst.[1]

Sonogashira_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_org_pd Ar-Pd(II)L₂-C≡CR transmetalation->di_org_pd cu_catalyst Cu(I)X transmetalation->cu_catalyst Regeneration reductive_elimination Reductive Elimination di_org_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product alkyne_activation Alkyne Activation cu_catalyst->alkyne_activation H-C≡CR, Base cu_acetylide Cu(I)-C≡CR alkyne_activation->cu_acetylide cu_acetylide->transmetalation Enters Pd Cycle

The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol is adapted from established procedures for similar electron-deficient brominated quinolines and provides a robust starting point for optimization.[6]

Materials and Reagents
  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (NEt₃) (Anhydrous, degassed)

  • 1,4-Dioxane (Anhydrous, degassed)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Reaction Setup and Procedure

The following workflow outlines the key steps from reaction setup to product isolation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Pd(PPh₃)₄ - CuI setup Assemble under Inert Gas reagents->setup glassware Dry Glassware: - Schlenk Flask - Stir Bar glassware->setup add_solvents Add Degassed Solvents: - Dioxane - NEt₃ setup->add_solvents add_alkyne Add Terminal Alkyne add_solvents->add_alkyne heating Heat to 100 °C (Monitor by TLC/LC-MS) add_alkyne->heating cool Cool to Room Temp. heating->cool filter Filter through Celite cool->filter extract Aqueous Workup & Extraction filter->extract purify Column Chromatography extract->purify product Isolated Product purify->product

A streamlined workflow for the Sonogashira coupling procedure.

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.025 equiv), and CuI (0.05 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed 1,4-dioxane and triethylamine via syringe. The solvent ratio is typically 2:1 to 3:1 dioxane:triethylamine.

  • Reagent Addition: Add the terminal alkyne (1.2-1.5 equiv) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary but are typically in the range of 6-24 hours.[6]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Key Reaction Parameters and Causality

The success of the Sonogashira coupling of this compound is contingent on several key parameters:

ParameterRecommended ConditionRationale & Scientific Justification
Palladium Catalyst Pd(PPh₃)₄ (2.5 mol%)Tetrakis(triphenylphosphine)palladium(0) is a reliable and commonly used catalyst for Sonogashira reactions.[1] It provides the active Pd(0) species required for the oxidative addition step.
Copper Co-catalyst CuI (5 mol%)Copper(I) iodide is essential for the formation of the copper acetylide intermediate, which facilitates the transmetalation step and allows the reaction to proceed at a lower temperature than copper-free variants.[8]
Base Triethylamine (NEt₃)The amine base serves a dual purpose: it deprotonates the terminal alkyne to form the reactive acetylide and acts as a scavenger for the HBr generated during the reaction.[9]
Solvent 1,4-DioxaneDioxane is a suitable solvent that can dissolve the organic substrates and catalysts. It is important to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.
Temperature 100 °CWhile some Sonogashira reactions can proceed at room temperature, the coupling of aryl bromides, which are less reactive than aryl iodides, often requires heating to facilitate the rate-limiting oxidative addition step.[10]
Atmosphere Inert (Argon or Nitrogen)An inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst and to suppress the Glaser-Hay homocoupling of the terminal alkyne, which is an oxygen-dependent side reaction.[11]

Scope of the Reaction: Representative Terminal Alkynes

The developed protocol is expected to be applicable to a range of terminal alkynes. Below are representative examples with anticipated high yields based on similar reported couplings.[6]

EntryTerminal AlkyneExpected Product
1Phenylacetylene4-(Phenylethynyl)-2,6-bis(trifluoromethyl)quinoline
24-Ethynylanisole4-((4-Methoxyphenyl)ethynyl)-2,6-bis(trifluoromethyl)quinoline
31-Hexyne4-(Hex-1-yn-1-yl)-2,6-bis(trifluoromethyl)quinoline
4Trimethylsilylacetylene4-((Trimethylsilyl)ethynyl)-2,6-bis(trifluoromethyl)quinoline
5Propargyl alcohol3-(4-(2,6-Bis(trifluoromethyl)quinolin-4-yl)ethynyl)propan-1-ol

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
No or low conversion Inactive catalystUse fresh Pd(PPh₃)₄ and CuI. Ensure proper inert atmosphere technique to prevent catalyst decomposition.
Insufficient temperatureFor less reactive alkynes, consider increasing the reaction temperature in increments (e.g., to 120 °C) in a sealed tube.
Formation of black precipitate (Palladium black) Catalyst decompositionThis can be caused by impurities in the reagents or solvents. Ensure all materials are of high purity and solvents are rigorously degassed. Some anecdotal evidence suggests that THF can promote the formation of palladium black.[12]
Significant alkyne homocoupling (Glaser coupling) Presence of oxygenImprove the degassing procedure of solvents and ensure a leak-free reaction setup under a positive pressure of inert gas.
Low product yield with complex alkynes Steric hindrance or electronic effectsIncrease the catalyst loading (e.g., to 5 mol%) and/or the reaction time. For particularly challenging substrates, screening of different phosphine ligands may be necessary.

Conclusion

The Sonogashira coupling of this compound with terminal alkynes is a highly effective method for the synthesis of novel quinoline derivatives. By carefully controlling the reaction parameters, particularly the exclusion of oxygen and the use of an appropriate temperature, high yields of the desired products can be achieved. The insights and protocols provided in this application note are intended to empower researchers to confidently apply this valuable transformation in their synthetic endeavors, ultimately accelerating the discovery of new chemical entities with therapeutic potential.

References

Application Notes and Protocols: Palladium-Catalyzed Functionalization of the C4 Position of Quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C4-Functionalized Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] The biological activity and physical properties of these compounds are critically influenced by the substitution pattern on the quinoline ring. Among the various positions, the C4-position holds strategic importance for modulating molecular properties. However, the selective functionalization of the C4 C-H bond presents a significant challenge due to the electronic properties of the quinoline ring, which typically favor functionalization at the C2 and C8 positions.[1][2]

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, and palladium catalysis has been at the forefront of these advancements.[1] This guide provides an in-depth exploration of palladium-catalyzed methods for the selective functionalization of the C4 position of quinolines, offering both mechanistic insights and detailed, field-proven protocols for researchers in organic synthesis and drug development.

Mechanistic Rationale: Achieving C4 Selectivity

The inherent electronic properties of the quinoline nitrogen direct electrophilic attack and metalation to the C2 and C8 positions. Overcoming this intrinsic reactivity to achieve C4-selectivity requires specific catalytic systems and strategies. The key to successful C4-functionalization lies in modulating the electronic and steric environment of the quinoline substrate and the palladium catalyst.

Several strategies have been developed to steer the reaction towards the C4 position:

  • Lewis Acid Assistance: A Lewis acid can coordinate to the quinoline nitrogen, altering the electronic distribution within the ring and sterically hindering the C2 and C8 positions. This approach allows the palladium catalyst to preferentially interact with the C4 C-H bond.[3]

  • Directing Groups: Although less common for the C4 position, the installation of a directing group can force the palladium catalyst into close proximity to the target C-H bond, enabling its activation.

  • Substrate Control: The electronic nature of the quinoline substrate itself can influence the regioselectivity. Electron-withdrawing groups can modify the reactivity of the quinoline ring, making the C4 position more susceptible to functionalization under specific conditions.

The generally accepted catalytic cycle for palladium-catalyzed C-H functionalization involves the following key steps:

  • C-H Activation: The palladium catalyst, often in a Pd(II) state, interacts with the quinoline C-H bond to form a palladacycle intermediate. This is often the rate-determining step.[4]

  • Oxidative Addition/Reductive Elimination or Heck-type Pathway: Depending on the coupling partner, the reaction can proceed through different pathways. For aryl halides, an oxidative addition of the halide to the palladium center is followed by reductive elimination to form the C-C bond. For alkenes and alkynes, a migratory insertion (Heck-type) mechanism is often operative.

  • Catalyst Regeneration: The active palladium catalyst is regenerated to complete the catalytic cycle.

Below is a generalized representation of a palladium-catalyzed C-H activation cycle.

Palladium-Catalyzed C-H Activation Cycle Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(II) Catalyst Active Pd(II) Catalyst Pd(II) Precatalyst->Active Pd(II) Catalyst Activation C-H Activation C-H Activation Active Pd(II) Catalyst->C-H Activation + Quinoline Palladacycle Intermediate Palladacycle Intermediate C-H Activation->Palladacycle Intermediate Coupling Partner Reaction Coupling Partner Reaction Palladacycle Intermediate->Coupling Partner Reaction + Coupling Partner Pd(IV) or Pd(II) Intermediate Pd(IV) or Pd(II) Intermediate Coupling Partner Reaction->Pd(IV) or Pd(II) Intermediate Reductive Elimination / β-Hydride Elimination Reductive Elimination / β-Hydride Elimination Pd(IV) or Pd(II) Intermediate->Reductive Elimination / β-Hydride Elimination C4-Functionalized Quinoline C4-Functionalized Quinoline Reductive Elimination / β-Hydride Elimination->C4-Functionalized Quinoline Regenerated Pd(II) Catalyst Regenerated Pd(II) Catalyst Reductive Elimination / β-Hydride Elimination->Regenerated Pd(II) Catalyst Regenerated Pd(II) Catalyst->Active Pd(II) Catalyst Re-entry to cycle

Caption: Generalized catalytic cycle for palladium-catalyzed C4 C-H functionalization of quinoline.

Experimental Protocols

The following protocols are representative examples for the palladium-catalyzed functionalization of the C4 position of quinoline. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Palladium-Catalyzed C4-Arylation of Quinolines

This protocol describes a general procedure for the direct arylation of quinolines at the C4 position using aryl halides as coupling partners. The use of a suitable ligand and base is crucial for achieving high yields and selectivity.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Quinoline substrate

  • Aryl halide (e.g., aryl bromide or iodide)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

  • Schlenk tube or sealed reaction vial

  • Standard laboratory glassware and purification supplies

Experimental Workflow:

C4-Arylation Workflow cluster_prep Reaction Setup cluster_workup Work-up and Purification Setup 1. Add Pd(OAc)₂, ligand, and base to a dry Schlenk tube under inert atmosphere. AddSubstrates 2. Add quinoline substrate and aryl halide. Setup->AddSubstrates AddSolvent 3. Add anhydrous solvent via syringe. AddSubstrates->AddSolvent Seal 4. Seal the tube and heat with stirring. AddSolvent->Seal Cool 5. Cool the reaction to room temperature. Seal->Cool Reaction Time (e.g., 12-24 h) Filter 6. Dilute with an organic solvent and filter through celite. Cool->Filter Extract 7. Wash the organic layer with water and brine. Filter->Extract Dry 8. Dry the organic layer over anhydrous Na₂SO₄. Extract->Dry Concentrate 9. Concentrate under reduced pressure. Dry->Concentrate Purify 10. Purify the crude product by column chromatography. Concentrate->Purify

Caption: Step-by-step workflow for the palladium-catalyzed C4-arylation of quinolines.

Step-by-Step Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (0.02 mmol, 2 mol%), tricyclohexylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the quinoline substrate (1.0 mmol, 1.0 equiv) and the aryl halide (1.2 mmol, 1.2 equiv).

  • Add 5 mL of anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C4-arylated quinoline.

Table 1: Representative Conditions for C4-Arylation of Quinolines

EntryQuinoline SubstrateAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Quinoline4-BromotoluenePd(OAc)₂ (2)PCy₃ (4)K₂CO₃ (2)Toluene1201875
26-Methoxyquinoline1-Iodo-4-fluorobenzenePdCl₂(PPh₃)₂ (3)PPh₃ (6)Cs₂CO₃ (2.5)Dioxane1102468
3Quinoline2-BromopyridinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)DMF1301672
Protocol 2: Palladium-Catalyzed C4-Alkylation of Quinolines

This protocol outlines a method for the C4-alkylation of quinolines with alkyl halides. The choice of the palladium source and additives can be critical for achieving good yields.

Materials:

  • Palladium(II) trifluoroacetate (Pd(TFA)₂)

  • Norbornene (as a transient mediator)

  • Cesium carbonate (Cs₂CO₃)

  • Quinoline substrate

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Sealed pressure vessel

  • Standard laboratory glassware and purification supplies

Step-by-Step Procedure:

  • In a glovebox, add Pd(TFA)₂ (0.025 mmol, 5 mol%), norbornene (0.25 mmol, 0.5 equiv), and Cs₂CO₃ (1.5 mmol, 3.0 equiv) to a pressure vessel.

  • Add the quinoline substrate (0.5 mmol, 1.0 equiv) and the alkyl halide (0.75 mmol, 1.5 equiv).

  • Add 2.5 mL of anhydrous 1,2-dichloroethane.

  • Seal the pressure vessel and remove it from the glovebox.

  • Place the vessel in a preheated oil bath at 100 °C and stir for 24 hours.

  • Cool the reaction to room temperature and carefully open the vessel.

  • Dilute the reaction mixture with dichloromethane (15 mL) and filter through a short plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography (PTLC) or column chromatography to isolate the C4-alkylated quinoline.

Table 2: Representative Conditions for C4-Alkylation of Quinolines

EntryQuinoline SubstrateAlkyl HalideCatalyst (mol%)Additive (equiv)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Quinoline1-IodobutanePd(TFA)₂ (5)Norbornene (0.5)Cs₂CO₃ (3)DCE1002465
27-ChloroquinolineCyclohexyl iodidePd(OAc)₂ (5)Norbornene (0.5)K₂CO₃ (3)DCE1103658
3Quinoline1-Bromo-3-phenylpropanePd(TFA)₂ (5)Norbornene (0.5)Cs₂CO₃ (3)DCE1002471
Protocol 3: Palladium-Catalyzed C4-Alkenylation of Quinolines

Direct palladium-catalyzed C4-alkenylation of quinolines is less commonly reported than arylation and alkylation. The following is a general procedure adapted from related transformations, which may require significant optimization for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver carbonate (Ag₂CO₃) as an oxidant

  • Quinoline substrate

  • Alkene (e.g., styrene, acrylates)

  • Anhydrous solvent (e.g., acetic acid, DMF)

  • Sealed reaction tube

  • Standard laboratory glassware and purification supplies

Step-by-Step Procedure:

  • To a sealed reaction tube, add Pd(OAc)₂ (0.05 mmol, 10 mol%) and Ag₂CO₃ (1.1 mmol, 2.2 equiv).

  • Add the quinoline substrate (0.5 mmol, 1.0 equiv) and the alkene (1.0 mmol, 2.0 equiv).

  • Add 2 mL of anhydrous acetic acid.

  • Seal the tube and heat the mixture at 120 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to yield the C4-alkenylated quinoline.

Troubleshooting and Considerations

  • Low Yields: If yields are low, consider screening different palladium catalysts, ligands, bases, and solvents. The temperature and reaction time may also need optimization.

  • Poor Regioselectivity: If a mixture of isomers is obtained, the addition of a Lewis acid or the use of a bulkier ligand may improve C4 selectivity.

  • Substrate Reactivity: Electron-rich quinolines are generally more reactive in C-H activation. Electron-deficient quinolines may require more forcing conditions.

  • Inert Atmosphere: Strict adherence to inert atmosphere techniques is crucial to prevent catalyst deactivation.

Conclusion

The palladium-catalyzed functionalization of the C4 position of quinoline is a rapidly evolving field that offers powerful tools for the synthesis of novel molecules with potential applications in medicine and materials science. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers aiming to explore this exciting area of chemistry. As our understanding of C-H activation mechanisms deepens, we can anticipate the development of even more efficient and selective methods for C4-functionalization in the near future.

References

4-Bromo-2,6-bis(trifluoromethyl)quinoline: A Privileged Scaffold for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline core is a prominent heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including roles as anticancer, antimalarial, and antimicrobial agents. A key to their success lies in their ability to be extensively functionalized, allowing for the fine-tuning of their steric and electronic properties to achieve potent and selective inhibition of various enzyme targets. The introduction of trifluoromethyl (CF3) groups, in particular, has become a cornerstone strategy in drug design. The unique electronic properties of the CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

This guide focuses on the 4-Bromo-2,6-bis(trifluoromethyl)quinoline scaffold, a promising starting point for the development of novel enzyme inhibitors. The presence of two trifluoromethyl groups is anticipated to confer enhanced metabolic stability and lipophilicity, while the bromine at the 4-position serves as a versatile synthetic handle for further derivatization and exploration of structure-activity relationships (SAR). We will provide a comprehensive overview of the synthesis of this scaffold and its derivatives, along with detailed protocols for evaluating their inhibitory activity against key enzyme classes implicated in human diseases, such as protein kinases, proteasomes, and DNA methyltransferases.

Part 1: Synthesis of this compound and Derivatives

Proposed Synthesis of the Core Scaffold

A logical approach to the synthesis of this compound involves a multi-step process, likely starting from a suitably substituted aniline. A potential synthetic route is outlined below, based on analogous quinoline syntheses.

Synthetic_Route A 4-Bromo-2-(trifluoromethyl)aniline C Intermediate A A->C Gould-Jacobs Reaction B Ethyl 4,4,4-trifluoroacetoacetate B->C D 4-Hydroxy-2,6-bis(trifluoromethyl)quinoline C->D Cyclization (Dowtherm A, high temp) E This compound D->E Bromination (POBr3 or PBr3/DMF)

Caption: Proposed synthetic route for this compound.

Protocol 1: Synthesis of this compound

  • Step 1: Condensation (Gould-Jacobs Reaction)

    • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-bromo-2-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate.

    • Heat the mixture at 100-120 °C for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool and purify the resulting anilinomethylene intermediate by recrystallization or column chromatography.

  • Step 2: Cyclization

    • Add the purified intermediate to a high-boiling point solvent such as Dowtherm A.

    • Heat the mixture to 240-260 °C for 30-60 minutes to effect cyclization.

    • Cool the reaction mixture and triturate with a suitable solvent (e.g., hexane) to precipitate the 4-hydroxy-2,6-bis(trifluoromethyl)quinoline.

    • Filter and dry the solid product.

  • Step 3: Bromination

    • To the 4-hydroxy-2,6-bis(trifluoromethyl)quinoline, add an excess of a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) in N,N-dimethylformamide (DMF)[1].

    • Heat the reaction mixture under reflux for 2-4 hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Derivatization Strategies

The bromine atom at the 4-position is a key functional group for generating a library of derivatives to explore SAR. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Derivatization_Strategies Start This compound Suzuki Suzuki Coupling (Aryl/heteroaryl boronic acids) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal alkynes) Start->Sonogashira Buchwald_Hartwig Buchwald-Hartwig Amination (Amines) Start->Buchwald_Hartwig Product_Aryl 4-Aryl/heteroaryl derivatives Suzuki->Product_Aryl Product_Alkynyl 4-Alkynyl derivatives Sonogashira->Product_Alkynyl Product_Amino 4-Amino derivatives Buchwald_Hartwig->Product_Amino

Caption: Key derivatization reactions for the 4-bromo scaffold.

Protocol 2: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add this compound (1 equivalent), an aryl or heteroaryl boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).

  • Add a suitable solvent system, for example, a mixture of dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Part 2: Application as Enzyme Inhibitors

The this compound scaffold and its derivatives are promising candidates for inhibiting several classes of enzymes implicated in cancer and other diseases.

Protein Kinase Inhibition

Quinoline-based compounds are well-established as kinase inhibitors[2][3][4]. The scaffold can be designed to target the ATP-binding site of various kinases.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., for EGFR or VEGFR-2)

  • Reagents and Materials:

    • Recombinant human kinase (e.g., EGFR, VEGFR-2)

    • Kinase substrate (e.g., a specific peptide)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 384-well plate, add the test compound dilutions, the kinase, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luciferase-based reaction, and luminescence is measured.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition versus log[inhibitor] and fitting the data to a dose-response curve.

Proteasome Inhibition

Substituted quinolines have been identified as noncovalent inhibitors of the human proteasome, a key target in cancer therapy[5][6][7].

Protocol 4: 20S Proteasome Chymotrypsin-Like (CT-L) Activity Assay

  • Reagents and Materials:

    • Purified human 20S proteasome

    • Fluorogenic substrate for CT-L activity (e.g., Suc-LLVY-AMC)

    • Assay buffer (e.g., Tris-HCl, EDTA, pH 7.5)

    • Test compounds (dissolved in DMSO)

    • Black 96-well plates

  • Procedure:

    • Add assay buffer and test compound dilutions to the wells of a black 96-well plate.

    • Add the 20S proteasome to each well and incubate for 15 minutes at 37 °C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence (excitation ~380 nm, emission ~460 nm) over time using a fluorescence plate reader.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition and IC₅₀ values as described in Protocol 3.

DNA Methyltransferase (DNMT) Inhibition

Quinoline-based compounds have also been shown to inhibit DNA methyltransferases, which are important epigenetic regulators and cancer drug targets[8][9][10][11].

Protocol 5: In Vitro DNMT1 Inhibition Assay

  • Reagents and Materials:

    • Recombinant human DNMT1

    • DNA substrate (e.g., a hemimethylated DNA duplex)

    • S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) as the methyl donor

    • Assay buffer (e.g., Tris-HCl, EDTA, DTT)

    • Test compounds (dissolved in DMSO)

    • Scintillation vials and scintillation cocktail

  • Procedure:

    • In a reaction tube, combine the assay buffer, DNA substrate, test compound, and DNMT1.

    • Initiate the reaction by adding [³H]SAM.

    • Incubate the reaction at 37 °C for 1 hour.

    • Spot the reaction mixture onto a filter paper disc and wash to remove unincorporated [³H]SAM.

    • Place the filter disc in a scintillation vial with scintillation cocktail.

    • Measure the amount of incorporated [³H]methyl groups using a scintillation counter.

    • Calculate the percent inhibition and IC₅₀ values as described in Protocol 3.

Part 3: Structure-Activity Relationship (SAR) Insights

Systematic derivatization of the this compound scaffold and subsequent biological evaluation will provide crucial SAR data to guide the optimization of inhibitor potency and selectivity.

Position of SubstitutionType of SubstituentExpected Impact on ActivityRationale
4 Small, hydrophobic groupsMay enhance binding in hydrophobic pockets.Many enzyme active sites have hydrophobic regions.
4 Groups with hydrogen bond donors/acceptorsCould form key interactions with active site residues.Hydrogen bonds are critical for high-affinity binding.
4 Bulky aromatic or heteroaromatic groupsMay improve potency through additional van der Waals or π-stacking interactions.Can provide additional binding contacts and influence conformation.
Quinoline Ring Additional electron-withdrawing or -donating groupsCan modulate the electronics of the quinoline system, affecting its binding properties.Fine-tunes the pKa and electrostatic interactions of the scaffold.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel enzyme inhibitors. Its synthesis, while requiring a multi-step approach, is feasible using established chemical transformations. The bromine at the 4-position provides a versatile handle for the generation of diverse chemical libraries. The protocols provided herein offer a robust framework for synthesizing and evaluating the inhibitory potential of derivatives against key enzyme targets in drug discovery. Future work should focus on the systematic exploration of the chemical space around this scaffold to identify potent and selective inhibitors for therapeutic development.

References

Application Notes and Protocols for the Development of Antimicrobial Agents from 4-Bromo-2,6-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Quinoline scaffolds represent a privileged chemotype in medicinal chemistry, with a long history of success in infectious disease treatment.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the versatile building block, 4-Bromo-2,6-bis(trifluoromethyl)quinoline, for the synthesis and evaluation of new potential antimicrobial agents. The presence of trifluoromethyl groups can enhance metabolic stability and cell permeability, while the strategically positioned bromine at the C-4 position serves as a highly adaptable handle for molecular elaboration through a variety of chemical transformations.[3] This guide details robust protocols for chemical synthesis, in vitro antimicrobial efficacy testing, and preliminary cytotoxicity assessment, providing a complete workflow from scaffold to lead candidate identification.

Introduction: The Strategic Advantage of the this compound Scaffold

The quinoline core is central to a class of powerful synthetic broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][4][5][6] The functionalization of this core is a proven strategy for modulating antimicrobial spectrum, potency, and pharmacokinetic properties.[7][8] Halogenated quinolines, in particular, have demonstrated potent capabilities in eradicating drug-resistant pathogens and their biofilms.[9][10][11]

The this compound scaffold is an exceptionally promising starting point for several reasons:

  • Dual Trifluoromethylation: The two CF₃ groups are strong electron-withdrawing groups, which can significantly alter the electronic properties of the quinoline ring, potentially leading to novel interactions with biological targets and increased lipophilicity for better membrane penetration.[12]

  • Reactive C-4 Position: The bromine atom at the 4-position is an excellent leaving group, making this position highly susceptible to functionalization via nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[13] This allows for the systematic introduction of a diverse array of chemical moieties to build a compound library for structure-activity relationship (SAR) studies.

This guide provides the foundational methodologies to exploit these features, enabling the rational design and development of next-generation antimicrobial agents.

PART 1: Synthesis and Functionalization of the Quinolone Scaffold

The primary strategy for derivatizing the this compound core involves leveraging the reactivity of the C4-bromo substituent. The following protocols describe key, high-yield reactions for creating a chemically diverse library of novel compounds.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Scientific Rationale: The electron-deficient nature of the quinoline ring, amplified by the two trifluoromethyl groups, activates the C-4 position for direct displacement of the bromide by a nucleophile.[13] This reaction is a straightforward and often metal-free method to introduce nitrogen, sulfur, and oxygen-based functional groups.[14][15][16]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired nucleophile (e.g., a primary/secondary amine, thiol, or alcohol, 1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0 equiv.).

  • Solvent Addition: Add an appropriate anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP) to achieve a substrate concentration of 0.1-0.5 M.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 80-120 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

SNAr_Workflow cluster_reagents Reagents & Setup cluster_process Process Start 4-Bromo-2,6-bis(CF3)quinoline Heat Heat (80-120 °C) & Monitor (TLC/LC-MS) Start->Heat Nuc Nucleophile (Amine, Thiol, etc.) Nuc->Heat Base Base (e.g., K2CO3) Base->Heat Solvent Anhydrous Solvent (e.g., DMF) Solvent->Heat Workup Aqueous Workup Heat->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product 4-Substituted-2,6-bis(CF3)quinoline Purify->Product

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions

Scientific Rationale: Palladium-catalyzed reactions are among the most powerful tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. Methods like Suzuki and Sonogashira coupling offer exceptional functional group tolerance and reliability, enabling the introduction of complex aryl, heteroaryl, and alkynyl moieties that are difficult to install via SNAr.[13][14]

Sub-Protocol 2A: Suzuki-Miyaura Coupling (C-C Bond Formation) This reaction couples the bromoquinoline with a boronic acid or ester to form a biaryl system.[17][18]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous 2M Na₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a solvent system, typically a mixture like Dioxane/H₂O or Toluene/EtOH/H₂O.

  • Reaction Conditions: Degas the mixture thoroughly before heating to 80-100 °C with vigorous stirring for 6-18 hours.

  • Workup & Purification: Follow steps 5 and 6 from Protocol 1.

Sub-Protocol 2B: Sonogashira Coupling (C-C Bond Formation) This reaction couples the bromoquinoline with a terminal alkyne.[19][20][21]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper co-catalyst (e.g., CuI, 5-10 mol%), and a suitable base (e.g., triethylamine or DIPEA, which can also serve as the solvent).

  • Solvent Addition: If needed, add an anhydrous solvent such as THF or DMF.

  • Reaction Conditions: Stir the mixture at a temperature ranging from ambient to 80 °C until completion (2-12 hours).

  • Workup & Purification: Follow steps 5 and 6 from Protocol 1, often with an initial filtration step to remove copper salts.

CrossCoupling_Workflow cluster_reagents Reagents & Setup (Inert Atm.) cluster_process Process Start 4-Bromo-2,6-bis(CF3)quinoline React Heat & Stir Monitor (TLC/LC-MS) Start->React CouplingPartner Coupling Partner (e.g., Boronic Acid, Alkyne) CouplingPartner->React Catalyst Pd Catalyst ± Cu Co-catalyst Catalyst->React Base Base Base->React Workup Aqueous Workup React->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product 4-Aryl or 4-Alkynyl Quinoline Derivative Purify->Product

Caption: General workflow for Palladium-Catalyzed Cross-Coupling Reactions.

Quantitative Data Summary for Synthesis
Reaction TypeNucleophile / Coupling PartnerCatalyst / ConditionsTypical Yield (%)
SNAr AnilineK₂CO₃, DMF, 100 °C75-95%
ThiophenolCs₂CO₃, NMP, 80 °C80-98%
Suzuki Phenylboronic AcidPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90 °C70-90%
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂/CuI, Et₃N, 60 °C65-85%
Yields are representative and may vary based on the specific substrates and precise reaction conditions.

PART 2: In Vitro Antimicrobial Efficacy Evaluation

After synthesizing a library of derivatives, the next critical phase is to quantify their biological activity against relevant microbial pathogens. Standardized susceptibility testing is essential for generating reliable and comparable data.[22]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Scientific Rationale: The MIC is the gold-standard metric for antimicrobial activity, defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[23][24] The broth microdilution method is a high-throughput, reproducible technique recommended by the Clinical and Laboratory Standards Institute (CLSI).[25]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • Inoculum Preparation: Culture the desired bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of CAMHB to all wells. Add 100 µL of the compound stock solution to the first column of wells and perform a two-fold serial dilution across the plate, leaving the last two columns for controls. This creates a concentration gradient (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.

  • Controls:

    • Growth Control: Wells containing CAMHB and inoculum only (no compound).

    • Sterility Control: Wells containing CAMHB only (no inoculum).

    • Reference Control: Include a known antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Incubation: Cover the plate and incubate at 35-37 °C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[26]

MIC_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Assay A Prepare Compound Stock (in DMSO) C Perform 2-fold Serial Dilution of Compound in Broth A->C B Prepare Bacterial Inoculum (0.5 McFarland -> Dilute) D Inoculate Wells with Bacteria B->D C->D E Incubate Plate (37°C, 16-20h) D->E F Read Plate Visually (or with Plate Reader) E->F G Determine MIC Value (Lowest concentration with no growth) F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

Scientific Rationale: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the minimum concentration required to kill 99.9% of the initial inoculum (bactericidal activity).[27] This is a crucial distinction for developing effective therapeutics.

Step-by-Step Methodology:

  • Following MIC: After reading the MIC results, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations. Also include the growth control well.

  • Plating: Mix the contents of each selected well thoroughly. Aspirate a 10 µL aliquot from each well and spot-plate it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plate at 35-37 °C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in no more than 0.1% survival of the initial inoculum (typically ≤ 5 colonies for an initial inoculum of 5 x 10⁵ CFU/mL).

PART 3: Preliminary Cytotoxicity Assessment

A promising antimicrobial agent must be selectively toxic to microbial cells while exhibiting minimal toxicity to host mammalian cells.[28][29] Therefore, early-stage cytotoxicity screening is a mandatory step in the drug discovery cascade.[30]

Protocol 5: MTT Cell Viability Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial reductases can reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified.[30] A decrease in signal indicates a reduction in cell viability.

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293, human embryonic kidney cells) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37 °C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture media. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).

Cytotoxicity_Workflow cluster_prep Cell Culture cluster_assay Assay Execution A Seed Mammalian Cells in 96-Well Plate B Allow Adherence (Overnight Incubation) A->B C Treat Cells with Serial Dilutions of Compound B->C D Incubate (24-48h) C->D E Add MTT Reagent (Incubate 3-4h) D->E F Solubilize Formazan Crystals (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate CC50 Value G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

PART 4: Data Interpretation and Strategic Advancement

Establishing a Structure-Activity Relationship (SAR)

By compiling the MIC and CC₅₀ data for the entire library of synthesized compounds, researchers can begin to establish a clear SAR.[7][31]

Compound IDC-4 SubstituentMIC (µg/mL) vs. S. aureusCC₅₀ (µg/mL) vs. HEK293Selectivity Index (SI = CC₅₀/MIC)
Parent -Br>64>100-
Cpd-01 -NH-Ph16805
Cpd-02 -S-Ph46015
Cpd-03 -C≡C-Ph8>100>12.5
Cpd-04 -NH-(4-F-Ph)29045

Analysis: From this hypothetical data, one could infer that:

  • Substitution at C-4 is crucial for activity.

  • Sulfur-linked (thioether) substituents (Cpd-02) are more potent than nitrogen-linked ones (Cpd-01).

  • Adding an electron-withdrawing fluorine to the phenyl ring of the amine substituent (Cpd-04 vs Cpd-01) dramatically improves antimicrobial potency and the selectivity index.

The Selectivity Index (SI)

The SI (CC₅₀/MIC) is a critical parameter for prioritizing lead compounds. A higher SI value indicates greater selectivity for the microbial target over host cells. Generally, an SI ≥ 10 is considered a promising starting point for a hit compound worthy of further investigation.

Future Directions

Compounds with high potency (low MIC) and a favorable SI should be advanced to the next stages of the drug discovery pipeline, which include:

  • Lead Optimization: Further chemical modification to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

  • Mechanism of Action Studies: Investigating how the compounds kill bacteria (e.g., DNA gyrase inhibition assays, membrane integrity assays).

  • In Vivo Efficacy: Testing the lead compounds in animal models of infection to assess their therapeutic potential in a living system.

  • Resistance Studies: Evaluating the potential for bacteria to develop resistance to the new compounds.

By following these integrated protocols and strategic guidelines, researchers can effectively harness the chemical potential of this compound to discover and develop novel antimicrobial agents to combat the global health threat of infectious diseases.

References

Application Notes and Protocols: 4-Bromo-2,6-bis(trifluoromethyl)quinoline in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a technical guide for researchers, materials scientists, and professionals in drug development on the potential applications of 4-Bromo-2,6-bis(trifluoromethyl)quinoline. While direct experimental data on this specific molecule is limited in current literature, this guide synthesizes information from closely related brominated and trifluoromethylated quinoline analogues to propose a scientifically grounded framework for its use in advanced materials. We will explore its hypothesized properties, potential applications in organic electronics, and as a versatile building block for functional materials. Detailed protocols for its synthesis, characterization, and preliminary application testing are provided as a starting point for further investigation.

Introduction: The Promise of a Multifunctional Building Block

Quinoline and its derivatives are a cornerstone in both medicinal chemistry and materials science, renowned for their pharmacological activity and intriguing photophysical properties.[1] The strategic incorporation of fluorine-containing substituents, particularly the trifluoromethyl (-CF3) group, has been a transformative approach in the design of advanced organic molecules. The -CF3 group is a powerful electron-withdrawing moiety that can significantly enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of the parent molecule.[2]

This compound is a novel compound that combines the robust quinoline core with two potent -CF3 groups and a versatile bromine handle. This unique combination of functionalities suggests its significant potential in materials science. The two trifluoromethyl groups are expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, potentially facilitating electron injection and transport in organic electronic devices. The bromine atom at the 4-position serves as a reactive site for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex, conjugated systems.[1]

This application note will, therefore, serve as a foundational guide for researchers looking to explore the untapped potential of this compound in materials science.

Proposed Synthesis of this compound

While a specific synthetic route for this compound has not been detailed in the literature, a plausible and efficient pathway can be proposed based on established methods for the synthesis of related multi-substituted quinolines.[1][3] The proposed synthesis involves a multi-step process starting from commercially available 2,6-bis(trifluoromethyl)aniline.

Synthetic Workflow

The proposed synthetic route is a modification of the Gould-Jacobs reaction, followed by bromination.

G A 2,6-Bis(trifluoromethyl)aniline C Intermediate Adduct A->C Heat B Diethyl (ethoxymethylene)malonate B->C D 4-Hydroxy-2,6-bis(trifluoromethyl)quinoline C->D Thermal Cyclization (e.g., Dowtherm A) E This compound D->E Bromination (e.g., POBr3)

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol

Step 1: Synthesis of 4-Hydroxy-2,6-bis(trifluoromethyl)quinoline

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-bis(trifluoromethyl)aniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

  • Heat the mixture at 130-140 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the initial reaction, add a high-boiling point solvent such as Dowtherm A to the reaction mixture.

  • Heat the solution to 240-250 °C for 30-60 minutes to induce thermal cyclization.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the precipitate, wash with a suitable solvent (e.g., hexane or ether) to remove the Dowtherm A, and dry under vacuum to yield 4-hydroxy-2,6-bis(trifluoromethyl)quinoline.

Step 2: Bromination to this compound

  • In a sealed tube or a flask equipped with a reflux condenser, place 4-hydroxy-2,6-bis(trifluoromethyl)quinoline (1.0 eq) and phosphorus oxybromide (POBr3) (2.0-3.0 eq).

  • Heat the mixture at 120-130 °C for 2-4 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a base, such as sodium bicarbonate or ammonium hydroxide solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Hypothesized Properties and Potential Applications

The unique substitution pattern of this compound is predicted to impart a set of desirable properties for materials science applications.

Predicted Physicochemical Properties
PropertyPredicted CharacteristicRationale based on Analogues
Solubility Good solubility in common organic solvents.The presence of two lipophilic -CF3 groups is known to enhance solubility.[2]
Thermal Stability High thermal stability.The quinoline core is thermally robust, and C-F bonds are strong.
Electron Affinity High electron affinity (low LUMO).The two strongly electron-withdrawing -CF3 groups will lower the LUMO energy level.[4]
Photoluminescence Likely to exhibit fluorescence in the UV-blue region.Many trifluoromethylated quinolines are known to be fluorescent.[1]
Application in Organic Light-Emitting Diodes (OLEDs)

The predicted high electron affinity of this compound makes it a promising candidate for use in OLEDs, either as an electron-transporting material or as a host for phosphorescent emitters. Its wide bandgap, a common feature of quinoline derivatives, could also make it suitable as a host material.

Protocol for Preliminary OLED Device Fabrication and Testing:

  • Substrate Preparation: Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

  • Hole Injection Layer (HIL) and Hole Transport Layer (HTL) Deposition: Spin-coat a solution of a standard HIL material (e.g., PEDOT:PSS) onto the ITO substrate, followed by annealing. Subsequently, thermally evaporate a standard HTL material (e.g., TAPC).

  • Emissive Layer (EML) Deposition:

    • As a host: Co-evaporate this compound with a suitable phosphorescent dopant (e.g., Ir(ppy)3) from separate sources in a high-vacuum chamber. The doping concentration should be varied (e.g., 5-15 wt%).

    • As an electron-transporting material: Thermally evaporate a neat film of this compound on top of a standard emissive layer.

  • Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: Thermally evaporate a standard ETL (e.g., TPBi) followed by a thin layer of an EIL material (e.g., LiF).

  • Cathode Deposition: Deposit a metal cathode (e.g., aluminum) by thermal evaporation through a shadow mask.

  • Encapsulation and Characterization: Encapsulate the device in a nitrogen-filled glovebox and characterize its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).

Building Block for Functional Polymers via Sonogashira Coupling

The bromine atom at the 4-position is a versatile synthetic handle for creating extended π-conjugated systems through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[5][6] This allows for the synthesis of novel polymers with tailored optoelectronic properties.

General Protocol for Sonogashira Coupling:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and a terminal alkyne (e.g., phenylacetylene or a diethynyl-functionalized monomer) (1.1 eq per bromine) in a degassed solvent mixture (e.g., toluene and triethylamine).

  • Add a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) (1-5 mol%) and a copper(I) co-catalyst (e.g., CuI) (2-10 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure and purify the resulting product by column chromatography or recrystallization.

G cluster_0 Sonogashira Coupling A This compound F 4-Alkynyl-2,6-bis(trifluoromethyl)quinoline A->F B Terminal Alkyne (R-C≡CH) B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F Catalytic Cycle D Cu(I) Co-catalyst (e.g., CuI) D->F E Base (e.g., Triethylamine) E->F

Caption: Workflow for the functionalization of this compound via Sonogashira coupling.

Characterization Techniques

A thorough characterization of this compound and its derivatives is crucial for understanding their structure-property relationships.

  • Structural Characterization:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and purity.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Single-Crystal X-ray Diffraction: To determine the solid-state packing and molecular geometry.

  • Thermal Properties:

    • Thermogravimetric Analysis (TGA): To assess thermal stability.

    • Differential Scanning Calorimetry (DSC): To identify phase transitions.

  • Optical and Electrochemical Properties:

    • UV-Visible Absorption and Photoluminescence Spectroscopy: To determine the optical bandgap and emission properties.

    • Cyclic Voltammetry (CV): To estimate the HOMO and LUMO energy levels.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for halogenated and fluorinated organic compounds.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheet (SDS) for similar compounds for more detailed information.

Conclusion

This compound represents a promising, yet underexplored, platform for the development of novel materials for organic electronics and other advanced applications. Its unique combination of a quinoline core, two electron-withdrawing trifluoromethyl groups, and a synthetically versatile bromine atom provides a rich playground for chemical innovation. The proposed synthetic routes and application protocols in this guide are intended to serve as a catalyst for further research into this exciting new molecule.

References

Application Note: High-Purity Isolation of 4-Bromo-2,6-bis(trifluoromethyl)quinoline via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and efficient protocol for the purification of 4-Bromo-2,6-bis(trifluoromethyl)quinoline using automated flash column chromatography. The presence of two electron-withdrawing trifluoromethyl groups and a bromine atom significantly influences the molecule's polarity and solubility, necessitating a carefully optimized purification strategy. This protocol provides a step-by-step guide for researchers, scientists, and drug development professionals to achieve high purity of the target compound, suitable for downstream applications. The method employs a normal-phase silica gel stationary phase with a non-polar mobile phase gradient of ethyl acetate in hexanes.

Introduction

This compound is a halogenated and poly-trifluoromethylated heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoline core is a prevalent scaffold in numerous pharmacologically active molecules, and the incorporation of trifluoromethyl groups can enhance metabolic stability, lipophilicity, and binding affinity to biological targets[1]. The bromine atom provides a versatile handle for further synthetic modifications through cross-coupling reactions. Given its potential applications, the provision of a reliable purification protocol is crucial to ensure the availability of highly pure material for research and development.

This guide provides a comprehensive methodology for the purification of this compound, addressing the challenges associated with its unique physicochemical properties.

Physicochemical Properties and Method Development Rationale

The structure of this compound, with its two lipophilic trifluoromethyl groups, suggests a non-polar character, making it an ideal candidate for normal-phase chromatography. The primary objective is to separate the target compound from potential impurities such as unreacted starting materials, over-brominated side products, and regioisomers that may have formed during synthesis.

A preliminary analysis using Thin-Layer Chromatography (TLC) is recommended to determine the optimal mobile phase composition. For quinoline derivatives of moderate polarity, a starting solvent system of 10-50% ethyl acetate in hexanes is a good starting point[2]. Given the expected non-polar nature of the target compound, a lower percentage of ethyl acetate is likely to provide the best separation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 35853-48-6[3]
Molecular Formula C₁₁H₄BrF₆N[3]
Molecular Weight 344.05 g/mol [3]
Purity (typical) ≥95%[3]

Experimental Protocol

Materials and Instrumentation
  • Crude Sample: this compound (purity <95%)

  • Stationary Phase: Silica gel, 40-63 µm particle size

  • Mobile Phase Solvents:

    • Hexanes (HPLC grade)

    • Ethyl acetate (HPLC grade)

  • Instrumentation:

    • Automated flash chromatography system with a UV-Vis detector

    • TLC plates (silica gel 60 F₂₅₄)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Rotary evaporator

Preliminary TLC Analysis
  • Prepare TLC Chambers: Line TLC chambers with filter paper and add different mobile phase mixtures of ethyl acetate in hexanes (e.g., 5:95, 10:90, 20:80 v/v).

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in the prepared chamber and allow the solvent front to travel up the plate.

  • Visualize: After development, dry the plate and visualize the spots under a UV lamp at 254 nm.

  • Select Optimal Mobile Phase: The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.

Flash Chromatography Protocol

The following protocol is designed for an automated flash chromatography system.

PurificationWorkflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification Crude Crude Sample Dissolve Dissolve in Minimal Solvent Crude->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Dry Dry Adsorbed Sample Adsorb->Dry Load Load Dry Sample onto Column Dry->Load Pack Pack Column with Silica Gel Pack->Load Equilibrate Equilibrate with Initial Mobile Phase Load->Equilibrate Elute Gradient Elution Equilibrate->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Final Pure Product Evaporate->Final

Caption: Workflow for the purification of this compound.

Step 1: Sample Preparation (Dry Loading)

  • Dissolve the crude this compound in a minimal amount of a volatile solvent such as dichloromethane or acetone.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to the solution.

  • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. This dry-loading method generally provides better resolution than direct liquid injection.

Step 2: Column Packing and Equilibration

  • Select a pre-packed silica gel column or pack a column with 40-63 µm silica gel. The amount of silica should be 50-100 times the weight of the crude sample for optimal separation.

  • Equilibrate the column with the initial mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) until a stable baseline is achieved on the UV detector.

Step 3: Chromatography Run

  • Loading: Carefully load the dried sample onto the top of the equilibrated column.

  • Elution: Begin the elution with the initial mobile phase. A suggested gradient is outlined in Table 2. The flow rate should be adjusted based on the column size.

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks.

Table 2: Suggested Gradient for Flash Chromatography

Time (min)% Ethyl Acetate in Hexanes
0-50
5-250 → 20 (linear gradient)
25-3020

Note: This gradient is a starting point and may require optimization based on the impurity profile of the crude material.

Step 4: Post-Purification Analysis and Product Isolation

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

  • Characterization: Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, and melting point).

Expected Results and Troubleshooting

This protocol is expected to yield this compound with a purity of >98%. The separation of the target compound from less polar and more polar impurities should be evident in the chromatogram.

LogicDiagram cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Problem Poor Separation Cause1 Inappropriate Mobile Phase Problem->Cause1 Cause2 Column Overloading Problem->Cause2 Cause3 Improper Sample Loading Problem->Cause3 Solution1 Optimize TLC & Adjust Gradient Slope Cause1->Solution1 Solution2 Reduce Sample Load Cause2->Solution2 Solution3 Ensure Proper Dry Loading Cause3->Solution3

Caption: Troubleshooting logic for poor chromatographic separation.

Troubleshooting Tips:

  • Poor Separation: If the separation is not adequate, re-optimize the mobile phase using TLC. A shallower gradient during the elution of the main compound may improve resolution.

  • Compound Elutes Too Quickly/Slowly: Adjust the polarity of the mobile phase. If the compound elutes too quickly, decrease the percentage of ethyl acetate. If it elutes too slowly, increase the percentage of ethyl acetate.

  • Peak Tailing: For nitrogen-containing compounds, peak tailing on silica gel can sometimes occur. While less common for quinolines which are weakly basic, adding a small amount (0.1-0.5%) of triethylamine to the mobile phase can mitigate this issue.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound using automated flash chromatography. By following these guidelines, researchers can obtain high-purity material, which is essential for accurate and reproducible results in subsequent scientific investigations.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling for 4-Bromo-2,6-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 4-Bromo-2,6-bis(trifluoromethyl)quinoline. This guide is designed to provide in-depth, practical advice and troubleshooting strategies to address the specific challenges associated with this electron-deficient heterocyclic substrate. As Senior Application Scientists, we have synthesized data from the literature and our in-house expertise to create a resource that explains the "why" behind experimental choices, ensuring a higher probability of success in your laboratory.

Introduction: The Unique Challenges of this compound in Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the successful coupling of this compound presents a unique set of challenges. The strong electron-withdrawing nature of the two trifluoromethyl (CF3) groups significantly alters the electronic properties of the quinoline ring system.[3] This electronic deficiency, while potentially beneficial for the oxidative addition step, can influence the stability of intermediates and the overall catalytic cycle.[4][5] This guide will walk you through common issues and provide robust, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is showing low to no conversion of the starting material. What are the most likely causes and how can I address them?

Low conversion is a common hurdle and can often be traced back to suboptimal reaction conditions. The key is to systematically evaluate each component of the reaction.

Possible Cause 1: Inefficient Oxidative Addition

While the electron-deficient nature of the quinoline ring should facilitate oxidative addition, other factors can hinder this crucial first step of the catalytic cycle.[6]

  • Troubleshooting:

    • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may not be optimal.[7] For electron-deficient substrates, consider using more electron-rich and bulky phosphine ligands such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos, or tBu₃P).[8][9] These ligands promote the formation of the active Pd(0) species and stabilize the oxidative addition intermediate.[7] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[10]

    • Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure that the conditions are suitable for its reduction to the active Pd(0) species.[11] In some cases, the presence of a phosphine ligand is necessary for this reduction to occur efficiently.

Possible Cause 2: Issues with the Boronic Acid/Ester

The stability and reactivity of your boronic acid coupling partner are critical.

  • Troubleshooting:

    • Protodeboronation (Hydrolysis): This is a common side reaction where the boronic acid is replaced by a hydrogen atom, effectively destroying your nucleophile.[8][12]

      • Use a Milder Base: Strong bases, particularly in aqueous media, can accelerate protodeboronation.[7] Consider switching from strong bases like NaOH or KOH to milder options such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[13][14]

      • Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, excess water can promote hydrolysis.[7] Using anhydrous solvents and bases can mitigate this issue.[15]

      • More Stable Boron Reagents: If protodeboronation persists, consider using more stable boronic esters like pinacol esters (BPin) or MIDA boronates.[10][11] Potassium trifluoroborate salts are also known for their stability.[16]

    • Purity of the Boronic Acid: Impurities in the boronic acid can inhibit the catalyst. Ensure your boronic acid is of high purity.

Possible Cause 3: Inadequate Reaction Conditions

  • Troubleshooting:

    • Temperature: While many Suzuki reactions proceed at moderate temperatures (60-90 °C), sluggish reactions with electron-deficient substrates may benefit from higher temperatures (e.g., 100-120 °C) to overcome activation barriers.[17]

    • Solvent: The choice of solvent is crucial for solubility and reaction kinetics.[18] Common solvents include dioxane, THF, toluene, and DMF.[13] For biphasic reactions, a mixture like dioxane/water is often effective.[19] If solubility is an issue, consider a more polar aprotic solvent like DMF or DMAc.

    • Stirring: For heterogeneous or biphasic mixtures, vigorous stirring is essential to ensure proper mixing and maximize the interaction between the reactants and the catalyst.[8]

Troubleshooting Workflow for Low Conversion

low_conversion start Low Conversion catalyst Screen Catalysts & Ligands (e.g., XPhos, SPhos, Pd(dppf)Cl₂) start->catalyst base Optimize Base (K₃PO₄, Cs₂CO₃) catalyst->base conditions Adjust Conditions (Temp, Solvent) base->conditions boron Evaluate Boron Reagent (Purity, Stability - consider BPin) conditions->boron success Improved Yield boron->success

Caption: A systematic approach to troubleshooting low conversion in the Suzuki coupling of this compound.

Q2: I am observing significant formation of homocoupled byproducts. What causes this and how can I minimize it?

Homocoupling, the reaction of two molecules of the boronic acid or two molecules of the aryl halide, is a common side reaction.

Possible Cause 1: Oxygen in the Reaction Mixture

  • Troubleshooting:

    • Degassing: Oxygen can promote the homocoupling of boronic acids.[8] It is crucial to rigorously degas your solvents and the reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method (at least three cycles).[2]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[7]

Possible Cause 2: Catalyst Decomposition

  • Troubleshooting:

    • Ligand Choice: The formation of palladium black, a sign of catalyst decomposition, can lead to uncontrolled side reactions, including homocoupling.[12] Using bulky, electron-rich ligands can stabilize the palladium catalyst and prevent aggregation.[20]

    • Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes lead to an increase in side products. Optimization of the catalyst loading (typically 1-5 mol%) is recommended.

Q3: My reaction is generating a significant amount of a dehalogenated byproduct (2,6-bis(trifluoromethyl)quinoline). What is the mechanism and how can I prevent it?

Dehalogenation is the replacement of the bromine atom with a hydrogen atom.[11]

Possible Cause: Hydride Source in the Reaction Mixture

  • Troubleshooting:

    • Solvent Choice: Certain solvents, particularly alcohols like methanol or ethanol, can act as hydride donors, leading to dehalogenation.[18] If dehalogenation is a problem, switch to aprotic solvents like dioxane, toluene, or THF.

    • Base Choice: Some bases or their impurities can also be a source of hydrides. Ensure you are using a high-purity base.

Experimental Protocols: A Starting Point for Optimization

The following protocols are intended as a starting point. Optimization for your specific boronic acid is likely necessary.

Protocol 1: General Screening Conditions

This protocol is designed for initial screening of reaction conditions.

  • Reaction Setup: In a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%) and the ligand (4-10 mol%).

  • Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (argon or nitrogen) three times.[7]

  • Solvent Addition: Add the degassed solvent via syringe to achieve a concentration of 0.1-0.2 M with respect to the bromoquinoline.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[19]

General Suzuki Coupling Workflow

suzuki_workflow setup Reaction Setup (Reactants, Base, Catalyst) inert Establish Inert Atmosphere (Degas, Purge with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir solvent->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Work-up and Purification monitor->workup product Isolated Product workup->product

Caption: A standard workflow for setting up a Suzuki coupling reaction.

Data Presentation: Condition Screening Summary

The following table provides a hypothetical comparison of different conditions for the Suzuki coupling of this compound with phenylboronic acid. This serves as an example of how to systematically approach optimization.

Entry Palladium Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10024<10
2Pd(OAc)₂ (3)SPhos (6)K₃PO₄ (3)Toluene1101275
3PdCl₂(dppf) (3)-K₂CO₃ (2)DME801868
4Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Dioxane1001285

This data is illustrative and intended for guidance purposes.

References

Troubleshooting low yield in the synthesis of 4-Bromo-2,6-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2,6-bis(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this challenging synthesis. The presence of two strongly electron-withdrawing trifluoromethyl groups significantly impacts the reactivity of the quinoline core, necessitating careful control of reaction parameters.

Troubleshooting Guide: Low Yield and Synthetic Challenges

This section addresses specific issues that can arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle common problems.

Step 1: Conrad-Limpach Cyclization to 4-Hydroxy-2,6-bis(trifluoromethyl)quinoline

The initial and crucial step in this synthesis is the construction of the quinoline core via a Conrad-Limpach reaction between 4-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate, followed by a high-temperature cyclization.

Q1: My initial condensation reaction between 4-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate is showing low conversion to the β-aminoacrylate intermediate. What could be the cause?

A1: Low conversion in the initial condensation is often due to incomplete removal of the water byproduct, which can inhibit the reaction equilibrium.

  • Causality: The condensation is a reversible reaction. The formation of the enamine intermediate is driven forward by the removal of water.

  • Troubleshooting:

    • Dean-Stark Apparatus: Ensure your Dean-Stark trap is functioning correctly to efficiently remove water from the reaction mixture.

    • Solvent: Use a suitable anhydrous solvent, such as toluene or xylene, that forms an azeotrope with water.

    • Catalyst: While often performed without a catalyst, a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TSA) can be added to promote the reaction.

    • Reaction Time: The reaction may require extended refluxing. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

Q2: The subsequent high-temperature thermal cyclization of the β-aminoacrylate intermediate is resulting in a low yield of 4-hydroxy-2,6-bis(trifluoromethyl)quinoline and significant charring. How can I improve this step?

A2: The high temperatures required for this cyclization can lead to decomposition.[1] The choice of a high-boiling, inert solvent and precise temperature control are critical for success.

  • Causality: The intramolecular cyclization requires significant thermal energy to overcome the activation barrier. However, excessive temperatures or localized overheating can cause decomposition of the starting material and product, leading to tar formation.

  • Troubleshooting:

    • Solvent Selection: Utilize a high-boiling, thermally stable solvent to ensure even heat distribution. Common choices include Dowtherm A or diphenyl ether.

    • Temperature Control: Maintain a stable reaction temperature, typically between 250-260°C. Use a temperature controller and ensure efficient stirring to prevent localized overheating.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition at high temperatures.

    • Gradual Addition: Consider adding the β-aminoacrylate intermediate slowly to the pre-heated high-boiling solvent to maintain better control over the reaction.

ParameterRecommended ConditionRationale
Solvent Dowtherm A, Diphenyl EtherHigh boiling point and thermal stability prevent decomposition and ensure even heating.
Temperature 250-260°COptimal for cyclization; lower temperatures result in incomplete reaction, while higher temperatures increase charring.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of starting materials and products at high temperatures.
Step 2: Bromination of 4-Hydroxy-2,6-bis(trifluoromethyl)quinoline

The conversion of the 4-hydroxy group to a bromine atom is the final step to obtain the target molecule. This is typically achieved using a phosphorus-based brominating agent.

Q3: My bromination reaction of 4-hydroxy-2,6-bis(trifluoromethyl)quinoline using phosphorus oxybromide (POBr₃) is incomplete. What factors could be affecting the reaction?

A3: Incomplete conversion of the 4-hydroxyquinoline to the 4-bromoquinoline is a common issue, often related to reagent quality, reaction temperature, or the presence of moisture.

  • Causality: The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by bromide. The electron-withdrawing nature of the trifluoromethyl groups can make the quinoline nitrogen less basic and the hydroxyl group less nucleophilic, potentially slowing down the reaction.

  • Troubleshooting:

    • Reagent Quality: Use freshly opened or purified POBr₃. This reagent is sensitive to moisture and can degrade over time.

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under a strictly inert and anhydrous atmosphere. Any moisture will react with POBr₃.

    • Temperature and Reaction Time: This reaction often requires heating. A typical temperature range is 100-150°C.[2] Monitor the reaction by TLC and consider extending the reaction time if necessary.

    • Excess Reagent: Using a slight excess of POBr₃ (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.[2]

Q4: I am observing the formation of significant byproducts during the bromination step. What are the likely side reactions and how can I minimize them?

A4: While the quinoline ring is deactivated towards electrophilic substitution by the two trifluoromethyl groups, harsh reaction conditions can still lead to side reactions.

  • Causality: At high temperatures, phosphorus-based reagents can sometimes lead to decomposition or unwanted phosphorylation of the starting material.

  • Troubleshooting:

    • Temperature Control: Avoid excessive temperatures. While heating is necessary, prolonged exposure to very high temperatures can promote side reactions.

    • Alternative Reagents: If POBr₃ is problematic, consider using phosphorus tribromide (PBr₃). The reaction conditions may be milder.

    • Careful Work-up: A controlled work-up procedure is crucial. Quench the reaction by carefully pouring it onto ice, followed by neutralization with a base (e.g., sodium bicarbonate or ammonia solution) to decompose any remaining phosphorus reagents.

Purification of this compound

The final purification of the target compound can be challenging due to its physical properties.

Q5: I am having difficulty purifying the final product. What are the recommended methods?

A5: A combination of techniques may be necessary to achieve high purity.

  • Causality: Fluorinated compounds can sometimes exhibit different chromatographic behavior compared to their non-fluorinated analogs. Residual starting material (the 4-hydroxyquinoline) and phosphorus byproducts are common impurities.

  • Troubleshooting:

    • Aqueous Work-up: A thorough aqueous work-up is the first step. Washing the crude product in an organic solvent with a dilute base solution will help remove the acidic 4-hydroxyquinoline starting material and any acidic phosphorus byproducts.

    • Column Chromatography: Silica gel chromatography is often effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is a good starting point.[3]

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for final purification.[4] Consider solvent systems like ethanol/water or hexanes/ethyl acetate.[3]

Experimental Workflow Diagrams

Synthesis_Workflow cluster_0 Step 1: Conrad-Limpach Synthesis cluster_1 Step 2: Bromination cluster_2 Purification 4-(Trifluoromethyl)aniline 4-(Trifluoromethyl)aniline Condensation Condensation (Toluene, reflux, Dean-Stark) 4-(Trifluoromethyl)aniline->Condensation Ethyl_4_4_4-trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate Ethyl_4_4_4-trifluoroacetoacetate->Condensation Intermediate β-Aminoacrylate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (Dowtherm A, 250-260°C) Intermediate->Cyclization Hydroxyquinoline 4-Hydroxy-2,6-bis(trifluoromethyl)quinoline Cyclization->Hydroxyquinoline Bromination_Reaction Bromination (100-150°C) Hydroxyquinoline->Bromination_Reaction POBr3 POBr₃ POBr3->Bromination_Reaction Crude_Product Crude this compound Bromination_Reaction->Crude_Product Workup Aqueous Work-up Crude_Product->Workup Chromatography Column Chromatography Workup->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic Low_Yield Low Yield Observed Step1 Issue in Step 1 (Cyclization)? Low_Yield->Step1 Yes Step2 Issue in Step 2 (Bromination)? Low_Yield->Step2 No Check_Condensation Verify water removal (Dean-Stark) Step1->Check_Condensation Incomplete Intermediate Optimize_Cyclization Optimize cyclization T° and solvent Step1->Optimize_Cyclization Low Yield of Hydroxyquinoline Purification_Issue Issue with Purification? Step2->Purification_Issue Product looks impure Check_Bromination_Reagents Check POBr₃ quality and ensure anhydrous conditions Step2->Check_Bromination_Reagents Incomplete Reaction Optimize_Bromination_Conditions Adjust T° and reaction time for bromination Step2->Optimize_Bromination_Conditions Side Products Improve_Workup Enhance aqueous work-up to remove impurities Purification_Issue->Improve_Workup Optimize_Purification Optimize chromatography and recrystallization Purification_Issue->Optimize_Purification

Caption: Troubleshooting decision tree for low yield issues.

Frequently Asked Questions (FAQs)

Q: Why is direct bromination of 2,6-bis(trifluoromethyl)quinoline not a viable route?

A: The two trifluoromethyl groups are strongly electron-withdrawing, which deactivates the quinoline ring towards electrophilic aromatic substitution. Attempting a direct bromination would require extremely harsh conditions, likely leading to a mixture of products, low yields, and potential decomposition.

Q: Can I use phosphorus pentabromide (PBr₅) for the bromination step?

A: While PBr₅ can also be used as a brominating agent, it is generally more reactive and can lead to more side reactions compared to POBr₃ or PBr₃, especially at elevated temperatures. It is recommended to start with the milder reagents.

Q: What are the key safety precautions for this synthesis?

A: The high-temperature cyclization requires careful monitoring to prevent uncontrolled reactions. Phosphorus oxybromide and phosphorus tribromide are corrosive and react violently with water, releasing HBr gas. All manipulations with these reagents should be performed in a well-ventilated fume hood under anhydrous conditions, wearing appropriate personal protective equipment (PPE).

Q: How can I confirm the structure of my final product?

A: A combination of analytical techniques should be used for structural confirmation:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and substitution pattern.

  • Mass Spectrometry: To confirm the molecular weight and isotopic pattern of bromine.

  • Melting Point: A sharp melting point is an indicator of purity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-2,6-bis(trifluoromethyl)quinoline
  • Condensation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 4-(trifluoromethyl)aniline (1.0 eq.) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq.) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux and continue until the theoretical amount of water has been collected.

  • Solvent Removal: Cool the reaction mixture and remove the toluene under reduced pressure.

  • Cyclization: In a separate flask, heat Dowtherm A to 250°C under an inert atmosphere. Slowly add the crude β-aminoacrylate intermediate to the hot solvent with vigorous stirring. Maintain the temperature at 250-260°C for 30-60 minutes, monitoring the reaction by TLC.

  • Isolation: Allow the mixture to cool to room temperature. The product will often precipitate. Dilute the mixture with hexanes to facilitate precipitation. Collect the solid by vacuum filtration and wash with cold hexanes to remove the high-boiling solvent. The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add 4-hydroxy-2,6-bis(trifluoromethyl)quinoline (1.0 eq.) and phosphorus oxybromide (1.2 eq.).

  • Reaction: Heat the mixture to 120-130°C and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate or dilute ammonium hydroxide.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the pure this compound.

References

Technical Support Center: Regioselective Functionalization of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of substituted quinolines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the quinoline scaffold. Here, you will find answers to common challenges, detailed troubleshooting guides, and validated protocols to enhance the precision of your synthetic strategies.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our application scientists encounter regarding regioselectivity in quinoline functionalization.

Q1: Why am I getting a mixture of C2 and C8 functionalized products in my palladium-catalyzed C-H activation reaction?

This is a classic challenge in quinoline chemistry. The inherent electronic properties and the coordination of the quinoline nitrogen to the metal center can lead to competing activation at the C2 and C8 positions. The C8-H bond is often favored for cyclometalation due to the formation of a stable five-membered palladacycle. However, the C2 position can also be reactive. The outcome is highly dependent on the directing group, the palladium catalyst, the oxidant, and the reaction conditions.

Q2: My directing group is not effective in guiding the functionalization to the desired position. What could be the issue?

The efficacy of a directing group can be compromised by several factors:

  • Steric Hindrance: Bulky substituents near the directing group or the target C-H bond can prevent the catalyst from accessing the site.

  • Electronic Effects: The electronic nature of other substituents on the quinoline ring can influence the acidity and reactivity of the target C-H bond, sometimes overriding the directing group's influence.

  • Wrong Catalyst System: The chosen ligand and metal precursor may not be optimal for your specific directing group and substrate combination.

Q3: I am observing poor regioselectivity in the halogenation of my electron-rich quinoline. How can I improve this?

Direct electrophilic halogenation of activated quinolines often leads to a mixture of products because the electron-donating groups activate multiple positions. To improve regioselectivity, consider:

  • Bulky Halogenating Reagents: Using a sterically hindered reagent can favor substitution at the less hindered position.

  • Directed Halogenation: Employing a directing group strategy can overcome the inherent electronic biases of the substrate.

  • Lewis Acid Catalysis: The use of a Lewis acid can modulate the reactivity of the quinoline nitrogen and influence the position of electrophilic attack.

Troubleshooting Guides

Case Study 1: Improving C2-Selectivity in Pd-Catalyzed C-H Arylation

Problem: A researcher is attempting the C-H arylation of an 8-methylquinoline and obtaining a mixture of C2 and C5/C7-arylated products, with the C2 product being the minor isomer.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Poor C2-Selectivity cluster_1 Action Plan A Initial Observation: Low C2/C(other) ratio in Pd-catalyzed C-H arylation B Hypothesis 1: Steric hindrance at C2 is not the dominant factor. A->B C Hypothesis 2: Ligand choice is suboptimal for directing to C2. A->C D Hypothesis 3: The oxidant is influencing the selectivity. A->D G Action 3.1: Modify the directing group to enhance C2 coordination E Action 1.1: Switch to a more sterically hindered ligand (e.g., L1 -> L2) C->E F Action 2.1: Screen alternative oxidants (e.g., Ag2CO3 -> BQ) D->F H Outcome: C2 selectivity significantly improved with L2 ligand. E->H F->H G->H I Conclusion: Ligand sterics and electronics are critical for C2-selectivity. H->I

Caption: Troubleshooting workflow for poor C2-selectivity.

Analysis and Recommendations:

The C-H bonds at the C2 and C8 positions of the quinoline nucleus are the most reactive. However, other positions can also be activated depending on the reaction conditions.

  • Ligand Modification (Primary Recommendation): The ligand on the palladium catalyst is crucial for controlling regioselectivity. For C2-selectivity, a ligand that is both electron-rich and sterically bulky is often required. This prevents the catalyst from coordinating at the more sterically accessible C8 position.

    • Action: Switch from a general-purpose phosphine ligand to a specialized mono-protected amino acid (MPAA) ligand, such as Ac-L-Ile-OH.

  • Oxidant Screening: The oxidant can play a role in the rate-determining step and influence the stability of key intermediates.

    • Action: If using a silver-based oxidant, consider switching to an organic oxidant like benzoquinone (BQ).

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the catalyst's activity and selectivity.

    • Action: Screen a range of solvents, from polar aprotic (e.g., DMF, DMAc) to less polar options (e.g., toluene, dioxane).

Validated Protocol: C2-Selective Arylation of 8-Methylquinoline

ParameterConditionRationale
Quinoline Substrate 8-methylquinoline (1.0 equiv)Starting material
Arylating Agent Aryl iodide (1.2 equiv)Coupling partner
Catalyst Pd(OAc)2 (5 mol%)Palladium source
Ligand Ac-L-Ile-OH (15 mol%)C2-directing ligand
Base K2CO3 (2.0 equiv)Acid scavenger
Oxidant Ag2CO3 (1.5 equiv)Promotes C-H activation
Solvent TolueneOptimal solvent
Temperature 120 °CReaction temperature
Time 24 hReaction duration
Case Study 2: Directing C8-Functionalization over C5 in Quinolines with a C6-Substituent

Problem: A researcher is functionalizing a 6-methoxyquinoline and observing a mixture of C5 and C8 products, with C5 being the major isomer due to electronic activation from the methoxy group.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: C5 vs. C8 Selectivity cluster_1 Action Plan A Initial Observation: C5-functionalization is favored over C8 in 6-methoxyquinoline B Hypothesis 1: Electronic effects of the C6-MeO group activate C5. A->B C Hypothesis 2: The directing group is not overcoming the electronic bias. A->C D Hypothesis 3: The reaction is under kinetic control, favoring the more accessible C5. A->D F Action 2.1: Use a sterically demanding catalyst to favor the less hindered C8 position. B->F E Action 1.1: Introduce a C8-directing group (e.g., picolinamide) C->E G Action 3.1: Lower the reaction temperature to favor the thermodynamically stable C8-product. D->G H Outcome: High C8-selectivity achieved with the picolinamide directing group. E->H F->H G->H I Conclusion: A strong directing group can overcome inherent electronic biases. H->I

Caption: Workflow for enhancing C8-selectivity.

Analysis and Recommendations:

The C6-methoxy group is strongly electron-donating, which activates the C5 and C7 positions towards electrophilic attack and can influence the regioselectivity of C-H functionalization. Overcoming this electronic preference requires a strong directing group strategy.

  • Install a C8-Directing Group (Primary Recommendation): A powerful directing group that coordinates strongly with the catalyst can override the inherent electronic bias of the substrate. The picolinamide group is an excellent choice for directing functionalization to the C8 position.

    • Action: Synthesize the N-(quinolin-8-yl)picolinamide derivative of your starting material.

  • Catalyst System Optimization: The choice of catalyst is critical when using a directing group.

    • Action: For picolinamide-directed reactions, a ruthenium-based catalyst such as [Ru(p-cymene)Cl2]2 is often highly effective.

Validated Protocol: C8-Selective Olefination of 6-Methoxyquinoline

ParameterConditionRationale
Quinoline Substrate N-(6-methoxyquinolin-8-yl)picolinamide (1.0 equiv)Substrate with C8-directing group
Olefin n-Butyl acrylate (3.0 equiv)Coupling partner
Catalyst [Ru(p-cymene)Cl2]2 (5 mol%)Ruthenium catalyst
Additive AgSbF6 (20 mol%)Halide scavenger
Solvent 1,2-dichloroethane (DCE)Optimal solvent
Temperature 80 °CReaction temperature
Time 16 hReaction duration

Mechanistic Insights

The Role of the Directing Group in C8-Functionalization

The regioselectivity of many quinoline functionalizations is controlled by the formation of a stable metallacycle intermediate. In the case of C8-functionalization, a directing group at the 8-position (such as an amide or picolinamide) coordinates to the metal center, leading to the selective activation of the C8-H bond.

G cluster_0 C8-Selective C-H Activation A Quinoline with C8-Directing Group C Coordination Complex A->C B Catalyst (e.g., Pd(II)) B->C D C-H Activation (Concerted Metalation- Deprotonation) C->D -HX E Five-Membered Metallacycle D->E F Reductive Elimination E->F + Coupling Partner G C8-Functionalized Product F->G G->B Catalyst Regeneration

Caption: General mechanism for C8-directed functionalization.

This five-membered metallacycle is thermodynamically stable and kinetically accessible, making it the preferred pathway over activation at other positions. The choice of the directing group is critical, as its coordinating ability and steric profile will influence the efficiency and selectivity of the reaction.

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Electron-Deficient Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving electron-deficient quinolines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with these challenging heterocyclic substrates. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.

Introduction: The Challenge of Electron-Deficient Quinolines

Quinolines are a vital scaffold in medicinal chemistry and materials science. However, their electron-deficient nature, a consequence of the nitrogen atom's electron-withdrawing effect, presents a significant challenge in palladium-catalyzed cross-coupling reactions. This electron deficiency can hinder the initial oxidative addition step of the catalytic cycle, which is often the rate-determining step.[1][2] Consequently, careful selection of the catalyst system, including the palladium source, ligand, base, and solvent, is paramount for successful and efficient coupling.

This guide will focus on troubleshooting and optimizing some of the most common cross-coupling reactions used with electron-deficient quinolines: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, their probable causes, and actionable solutions.

Issue 1: Low to No Product Formation

Probable Causes:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.[3][4]

  • Poor Ligand Choice: The ligand may not be suitable for activating the electron-deficient quinoline substrate. Bulky, electron-rich phosphine ligands are generally recommended to enhance the rates of both oxidative addition and reductive elimination.[1][4]

  • Inadequate Base: The base might be too weak to facilitate the transmetalation step (in Suzuki-Miyaura) or deprotonation of the nucleophile.[4] The physical properties of the base (e.g., particle size, anhydrous conditions) are also critical.

  • Sub-optimal Solvent: The solvent system may not adequately dissolve all reactants or may not be appropriate for the reaction temperature.[4][5]

  • Dehalogenation of the Haloquinoline: This side reaction can be promoted by certain bases and solvents, especially at elevated temperatures.[3]

Solutions:

  • Catalyst Activation:

    • Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.

    • If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions promote its reduction to Pd(0). This can be facilitated by phosphine ligands.[4]

    • Consider using advanced palladium precatalysts, such as those from the Buchwald group, which are designed for efficient generation of the active catalyst.[6]

  • Ligand Selection:

    • For Suzuki-Miyaura and Buchwald-Hartwig reactions with electron-deficient chloroquinolines, consider bulky, electron-rich biaryl phosphine ligands like SPhos, XPhos, or RuPhos.[3][4]

    • N-heterocyclic carbene (NHC) ligands have also shown high efficacy in these transformations.[7][8]

  • Base Optimization:

    • For Suzuki-Miyaura couplings, screen inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[4] Ensure the base is finely powdered and anhydrous.

    • In some anhydrous couplings with K₃PO₄, the addition of a small amount of water can be beneficial.[9]

  • Solvent Considerations:

    • A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often effective for Suzuki-Miyaura reactions.[4]

    • For Sonogashira and Buchwald-Hartwig reactions, anhydrous aprotic solvents like DMF, dioxane, or toluene are commonly used.

  • Minimizing Dehalogenation:

    • Use anhydrous solvents and reagents.

    • Choose a non-nucleophilic inorganic base like K₂CO₃.[3]

Issue 2: Significant Formation of Side Products

Probable Causes:

  • Homocoupling of Boronic Acid (Suzuki-Miyaura): This occurs when the boronic acid couples with itself.

  • Homocoupling of Terminal Alkyne (Sonogashira): Known as Glaser coupling, this is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen.[3]

  • Protodeboronation (Suzuki-Miyaura): The boronic acid is replaced by a hydrogen atom from the solvent or trace water.[10]

  • Hydrolysis of the Product: Certain functional groups on the coupled product may be sensitive to the reaction conditions or workup.

Solutions:

  • Minimizing Homocoupling:

    • Suzuki-Miyaura: Slowly add the boronic acid to the reaction mixture.

    • Sonogashira: Rigorously exclude oxygen from the reaction by using proper degassing techniques (e.g., freeze-pump-thaw cycles or sparging with an inert gas).[3] Consider a copper-free Sonogashira protocol.[3]

  • Preventing Protodeboronation:

    • Use anhydrous solvents and reagents.

    • Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester).[11]

  • Avoiding Product Hydrolysis:

    • If your product is sensitive to acidic conditions, avoid acidic workups.

    • Minimize the contact time of your product with silica gel during column chromatography.[3]

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is best for coupling with an electron-deficient chloroquinoline?

A1: Due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, a more active catalyst system is generally required.[1] For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich phosphine ligands are highly effective.[1][4] Examples include ligands developed by the Buchwald group (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or a precatalyst.[4] N-heterocyclic carbene (NHC)-palladium complexes are also excellent choices.[7][8]

Q2: Is a copper co-catalyst always necessary for Sonogashira couplings with haloquinolines?

A2: No, a copper co-catalyst is not always necessary and can sometimes be detrimental.[3] While copper(I) salts like CuI can accelerate the reaction, they also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[3] Copper-free Sonogashira protocols have been developed to circumvent this issue and are particularly useful when homocoupling is a significant side reaction.[3]

Q3: How do I choose the right base for my Suzuki-Miyaura coupling with a quinoline derivative?

A3: The choice of base is crucial and often substrate-dependent. For electron-deficient quinolines, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[4] K₃PO₄ is a stronger base and can be effective for less reactive substrates. Cs₂CO₃ is also a strong base and can be beneficial, but it is more expensive. It is often necessary to screen a few bases to find the optimal one for your specific reaction.

Q4: Can I use the same catalyst system for different cross-coupling reactions with my electron-deficient quinoline?

A4: While there can be some overlap, it is generally not advisable to assume a single catalyst system will be optimal for all types of cross-coupling reactions. The mechanistic demands of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are different. For example, the transmetalation step in Suzuki-Miyaura has different requirements than the formation of a copper acetylide in Sonogashira or the coordination of an amine in Buchwald-Hartwig. Therefore, it is best to consult the literature for catalyst systems that are specifically recommended for the type of transformation you are performing.

Data Presentation: Comparison of Catalyst Systems

The following table summarizes common catalyst systems for different cross-coupling reactions with electron-deficient haloquinolines. This is a general guide, and optimization may be required for your specific substrate.

Cross-Coupling ReactionPalladium SourceLigand(s)Base(s)Solvent(s)Key Considerations
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)PPh₃, PCy₃, SPhos, XPhosK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O, THF/H₂OBulky, electron-rich ligands are often necessary for chloroquinolines.[4]
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃, XPhos, SPhosEt₃N, i-Pr₂NHDMF, Dioxane, TolueneA copper co-catalyst (e.g., CuI) can accelerate the reaction but may cause alkyne homocoupling.[3]
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃BINAP, Xantphos, RuPhosNaOt-Bu, K₃PO₄, Cs₂CO₃Dioxane, TolueneThe choice of ligand is critical and depends on the nature of the amine.[12]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of a Chloroquinoline

This protocol is a general starting point and may require optimization.

Materials:

  • Chloroquinoline derivative

  • Boronic acid or boronic ester

  • Palladium catalyst (e.g., PdCl₂(dppf))

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the chloroquinoline derivative (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Key Concepts

Catalyst Selection Workflow

Catalyst_Selection Start Start: Cross-Coupling of Electron-Deficient Quinoline Substrate Identify Coupling Partners: - Haloquinoline (Cl, Br, I) - Nucleophile (Boronic Acid, Alkyne, Amine) Start->Substrate Reaction_Type Select Reaction Type: - Suzuki-Miyaura - Sonogashira - Buchwald-Hartwig Substrate->Reaction_Type Initial_Screen Initial Catalyst Screen: - Standard Pd source (e.g., Pd(OAc)₂) - Versatile ligand (e.g., PPh₃, XPhos) Reaction_Type->Initial_Screen Analysis Analyze Results: - Low/No Yield? - Side Products? Initial_Screen->Analysis Troubleshoot Troubleshoot: - Vary Ligand (Bulky, Electron-Rich) - Screen Bases (K₂CO₃, K₃PO₄) - Optimize Solvent/Temperature Analysis->Troubleshoot Yes Optimization Reaction Optimization Analysis->Optimization Good Yield Troubleshoot->Optimization No_Success Persistent Issues Troubleshoot->No_Success No Improvement Success Successful Coupling Optimization->Success Consult Consult Advanced Literature/ Specialist Support No_Success->Consult

Caption: A decision workflow for catalyst selection and optimization.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 LₙPd(0) OA Oxidative Addition Pd0->OA R¹-X PdII_RX LₙPd(II)(R¹)(X) OA->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R²-B(OR)₂ (Base) PdII_R1R2 LₙPd(II)(R¹)(R²) Transmetal->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Product R¹-R² RE->Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Purification of Halogenated and Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the unique purification challenges presented by halogenated and fluorinated quinoline derivatives. The introduction of halogens, particularly fluorine, dramatically alters the physicochemical properties of the quinoline scaffold—affecting basicity, polarity, and intermolecular interactions.[1] This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to streamline your purification workflows and enhance final product purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated quinoline showing poor peak shape (tailing) on silica gel?

A: This is a classic problem rooted in the fundamental chemistry of the quinoline nitrogen and the silica gel stationary phase. The quinoline nitrogen is basic and can interact strongly with acidic silanol groups (-Si-OH) on the surface of the silica gel. This secondary interaction, which is a strong, non-eluting force, causes the peak tailing you observe. Fluorination can exacerbate this by altering the pKa of the quinoline nitrogen, though the primary cause remains the acid-base interaction.

To resolve this, you must suppress the interaction with the silanol groups. The most effective method is to add a small amount of a basic modifier, like triethylamine (TEA) or ammonium hydroxide, to your mobile phase (typically 0.1-1%).[2] The modifier competitively binds to the acidic silanol sites, effectively masking them from your compound and resulting in a more symmetrical peak shape.[3]

Q2: How do I choose between normal-phase and reverse-phase chromatography for my halogenated quinoline?

A: The choice depends on the overall polarity of your molecule. Halogenation increases lipophilicity.

  • Normal-Phase (e.g., Silica Gel): Best for moderately polar compounds that are soluble in organic solvents like ethyl acetate, hexanes, or dichloromethane.[4] This is often the first choice after a synthesis workup.

  • Reverse-Phase (e.g., C18): Ideal for more polar quinoline derivatives or when normal-phase fails to provide adequate separation.[5] If your compound has ionizable groups or is highly water-soluble, reverse-phase HPLC is generally more suitable. A mobile phase of water/acetonitrile or water/methanol, often with 0.1% formic acid or TFA to improve peak shape for basic analytes, is a standard starting point.[5][6]

Q3: My compound seems to be degrading on the chromatography column. What can I do?

A: On-column degradation is often caused by the acidic nature of standard silica gel, which can be detrimental to sensitive compounds.[4][7] Quinolines themselves can be susceptible to degradation under acidic conditions.[8][9]

Troubleshooting Steps:

  • Neutralize the Stationary Phase: Before loading your sample, flush the column with your mobile phase containing 1-2% triethylamine to deactivate the acidic sites.[4]

  • Reduce Residence Time: Increase the flow rate of your chromatography run. The less time your compound spends on the column, the lower the chance of degradation.[7]

  • Switch Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a bonded phase like diol or amino-propyl silica. For particularly sensitive compounds, reverse-phase chromatography on a C18 column is often a milder alternative.[4]

Q4: Can I use ¹⁹F NMR to assess the purity of my fluorinated derivative?

A: Absolutely. ¹⁹F NMR is a powerful and highly specific tool for both identifying and quantifying fluorinated compounds.[10][11] Due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus, signals from different fluorinated impurities are often well-resolved, even if they co-elute in chromatography.[12] It can be used to determine purity without extensive sample preparation and can often detect impurities that are invisible by ¹H NMR or UV detection in HPLC.[12][13]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Problem - Co-elution of Positional Isomers

The separation of positional isomers (e.g., 6-fluoroquinoline vs. 8-fluoroquinoline) is a common and significant challenge. Their similar polarities make separation on standard silica or C18 columns difficult.

Causality: Positional isomers often have nearly identical polarity and hydrophobicity, leading to very similar retention times in standard chromatographic systems. Effective separation requires a system that can exploit more subtle differences in their molecular structure and electronic properties.

Strategies for Resolution:

  • Stationary Phase Screening: Standard C18 and silica phases rely primarily on hydrophobicity and polarity, respectively. To separate isomers, you need alternative interaction mechanisms.[14]

    • Pentafluorophenyl (PFP) Phases: These are excellent for separating halogenated aromatic compounds.[14][15] PFP columns offer multiple retention mechanisms, including π-π interactions, dipole-dipole interactions, and shape selectivity, which can effectively differentiate between isomers.[14][16]

    • Fluorinated Alkyl Phases: These phases can provide unique selectivity for fluorinated molecules compared to traditional C18 columns.[15][16]

  • Mobile Phase Optimization:

    • Solvent Selectivity: Switching the organic modifier in reverse-phase (e.g., from acetonitrile to methanol or tetrahydrofuran) can alter selectivity.[17] These solvents have different abilities to engage in hydrogen bonding and dipole-dipole interactions, which can influence the retention of isomers differently.

    • Additives: For chiral quinolines, chiral selectors can be added to the mobile phase, although using a chiral stationary phase is more common.[18]

  • Orthogonal Purification Methods: If chromatography alone is insufficient, combine it with a technique that relies on a different physical principle.

    • Chromatography followed by Recrystallization: Use flash chromatography to remove bulk impurities, yielding a mixture enriched in your desired isomers. Then, use recrystallization to isolate the major, pure isomer based on its specific solubility and crystal lattice packing.[19]

G start Isomer Mixture Detected (LC-MS / NMR) tlc_screen Screen on TLC: Silica vs. PFP vs. C18 start->tlc_screen sep_tlc Separation on TLC? tlc_screen->sep_tlc scale_up Scale-up with Optimized Chromatography System sep_tlc->scale_up Yes no_sep No Baseline Separation sep_tlc->no_sep No final_product Pure Isomer scale_up->final_product ortho_purify Orthogonal Purification Required no_sep->ortho_purify flash Step 1: Flash Chromatography (Enrich Isomer Mixture) ortho_purify->flash recryst Step 2: Recrystallization (Isolate Pure Isomer) flash->recryst recryst->final_product

Caption: Decision tree for separating positional isomers.

Guide 2: Problem - Chiral Separation of Halogenated Quinolones

Many quinolone derivatives are chiral and their biological activities are often enantioselective.[20] Regulatory agencies typically require the evaluation of single enantiomers, making chiral separation a critical step.[18]

Causality: Enantiomers have identical physical properties in an achiral environment. Separation requires the introduction of a chiral environment, either a chiral stationary phase (CSP) or a chiral mobile phase additive, to form transient diastereomeric complexes with different stabilities.[18]

Strategies for Resolution:

  • Chiral Stationary Phase (CSP) Screening: This is the most common and effective method.[21]

    • Polysaccharide-based CSPs: Columns based on coated or immobilized amylose and cellulose derivatives (e.g., Chiralpak®, Chiralcel®) are the most widely used and successful for a broad range of compounds, including quinolones.[21][22][23]

    • Screening is Key: It is often impossible to predict which CSP will work best. A screening process using several columns with different selectors and mobile phase modes (normal-phase, reverse-phase, polar organic) is essential.[22]

  • Mobile Phase Considerations:

    • Normal-Phase: Typically uses alkane/alcohol mixtures (e.g., hexane/isopropanol).

    • Reverse-Phase: Uses aqueous buffers with acetonitrile or methanol.

    • Additives: Small amounts of acidic (e.g., TFA, acetic acid) or basic (e.g., diethylamine, TEA) additives are often required to improve peak shape and interaction with the CSP.[23]

Chiral Stationary Phase (CSP) TypeCommon SelectorPrimary Interaction MechanismsBest For
Polysaccharide-based Amylose or Cellulose derivativesHydrogen bonding, π-π interactions, steric inclusionBroad range of compounds, highly versatile[21][22]
Pirkle-type (Brush-type) π-acidic or π-basic moietiesπ-π interactions, dipole-dipole, hydrogen bondingAromatic compounds, compounds with polar groups
Macrocyclic Glycopeptide Teicoplanin, VancomycinInclusion, hydrogen bonding, ionic interactionsPolar and ionizable compounds, amino acids
Cyclodextrin-based α-, β-, or γ-cyclodextrinHost-guest inclusion complexationCompounds that fit within the cyclodextrin cavity[21]

Section 3: Standard Operating Protocols (SOPs)

SOP 1: Optimized Flash Chromatography for a Basic Fluorinated Quinolone

This protocol describes a general method for purifying a moderately polar, basic fluorinated quinoline derivative using automated flash chromatography with a basic modifier to ensure good peak shape.

Methodology:

  • Develop TLC Method:

    • Select a starting solvent system (e.g., 70:30 Hexane:Ethyl Acetate).

    • On a silica gel TLC plate, spot your crude material.

    • Develop the plate in a chamber containing the chosen solvent system plus 1% triethylamine (TEA).

    • Adjust the solvent ratio until the desired compound has an Rf value of ~0.2-0.3.

  • Column Preparation:

    • Select a silica gel flash column appropriately sized for your sample mass (typically a 1:30 to 1:100 sample-to-silica ratio).

    • Equilibrate the column with the mobile phase (e.g., 90:10 Hexane:EtOAc + 1% TEA) for at least 3-5 column volumes. This pre-treatment neutralizes the silica.[4]

  • Sample Loading:

    • For best results, use dry loading.[5]

    • Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (or Celite) to the solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Load this powder onto the top of the column.

  • Chromatography Run:

    • Begin the run with a slightly less polar solvent system than determined by TLC (e.g., 90:10 Hexane:EtOAc + 1% TEA).

    • Run a linear gradient to a more polar system (e.g., 50:50 Hexane:EtOAc + 1% TEA) over 10-15 column volumes.

    • Monitor the elution using a UV detector.

  • Fraction Analysis:

    • Analyze collected fractions by TLC to identify those containing the pure product.

    • Combine pure fractions and remove the solvent under reduced pressure.

SOP 2: Recrystallization of a Halogenated Quinolone for Final Polishing

Recrystallization is an excellent final purification step to remove minor impurities and obtain highly pure, crystalline material.[19][24]

Methodology:

  • Solvent Selection:

    • The goal is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.[19]

    • Test small amounts of your compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate/hexane mixture).

    • A good single solvent will dissolve the compound upon heating and yield crystals upon cooling.

    • For a solvent pair (e.g., Toluene/Hexane), dissolve the compound in a minimal amount of the "good" hot solvent (Toluene) and slowly add the "poor" hot solvent (Hexane) until the solution becomes faintly cloudy.[25] Add a drop of the "good" solvent to clarify and then allow to cool.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) with swirling until the solid just dissolves. Avoid adding excess solvent.

  • Decolorization (If Necessary):

    • If the solution is colored by impurities, remove it from the heat, add a very small amount of activated charcoal, and reheat to boiling for a few minutes.[19]

  • Hot Filtration (If Necessary):

    • If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[25]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal yield.[24]

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[19]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[19]

    • Dry the crystals thoroughly under vacuum to remove all residual solvent.

G cluster_main Recrystallization Protocol cluster_optional Optional Steps A 1. Select Solvent System B 2. Dissolve Impure Solid in Minimum Hot Solvent A->B C 3. Cool Solution Slowly (Room Temp -> Ice Bath) B->C Opt1 Decolorize with Activated Carbon B->Opt1 If colored or insoluble impurities D 4. Collect Crystals (Vacuum Filtration) C->D E 5. Wash with Cold Solvent D->E F 6. Dry Under Vacuum E->F Opt2 Hot Gravity Filtration Opt1->Opt2 Opt2->C

Caption: Step-by-step workflow for recrystallization.

References

Stability of the C-Br bond in 4-Bromo-2,6-bis(trifluoromethyl)quinoline under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Stability and Reactivity of the C-Br Bond for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Bromo-2,6-bis(trifluoromethyl)quinoline. This guide, prepared by our senior application scientists, provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and reactivity of the C-Br bond in this versatile building block. The presence of two strongly electron-withdrawing trifluoromethyl groups significantly influences the chemical behavior of the quinoline core, making a nuanced understanding of its reactivity essential for successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: How do the trifluoromethyl groups affect the reactivity of the C4-Br bond?

The two trifluoromethyl (-CF₃) groups at positions 2 and 6 are powerful electron-withdrawing groups. Their combined inductive effect significantly reduces the electron density of the quinoline ring system. This electronic pull makes the carbon atom at the C4 position more electrophilic and, consequently, more susceptible to nucleophilic attack. In the context of palladium-catalyzed cross-coupling reactions, this increased electrophilicity facilitates the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[1][2]

Q2: I am planning a sequential cross-coupling strategy on a di-halogenated quinoline. How does the reactivity of the C-Br bond compare to C-Cl or C-I bonds on the same quinoline scaffold?

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl.[3][4] This trend is based on the bond dissociation energies, with the weaker C-I bond being the most easily cleaved by the palladium catalyst. Therefore, if you have a quinoline with both a bromine and an iodine atom, you can typically achieve selective coupling at the C-I position under milder conditions.[2] Conversely, the C-Br bond is significantly more reactive than a C-Cl bond, allowing for selective functionalization of the C-Br position while leaving the C-Cl intact.

Q3: Can I expect side reactions like hydrodebromination? Under what conditions is this more likely?

Yes, hydrodebromination (the replacement of the bromine atom with a hydrogen atom) is a potential side reaction in palladium-catalyzed couplings. This can occur through various mechanisms, including the β-hydride elimination from certain palladium-amido complexes in Buchwald-Hartwig aminations or via reductive cleavage.[1][5] Conditions that may favor hydrodebromination include elevated temperatures, the presence of hydride sources (e.g., certain solvents or reagents), and specific ligand/catalyst combinations. To minimize this side reaction, it is crucial to carefully control the reaction temperature and choose a well-established catalyst system for the desired transformation. Using anhydrous solvents and maintaining an inert atmosphere can also be beneficial.

Troubleshooting Guide

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Br bond in this compound is well-suited for a variety of palladium-catalyzed cross-coupling reactions. Below are troubleshooting guides for common issues encountered during Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The choice of palladium catalyst and ligand is critical. For electron-deficient substrates like this quinoline, a highly active catalyst system is often required.

    • Recommendation: Employ a catalyst system known for its high efficiency with aryl bromides, such as Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[6]

  • Inadequate Base: The base plays a crucial role in the transmetalation step. An inappropriate base may not be strong enough or may have poor solubility in the reaction medium.

    • Recommendation: A moderately strong base like K₂CO₃ or Cs₂CO₃ is often effective. Ensure the base is finely powdered and well-dispersed in the solvent.[7]

  • Solvent Effects: The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: A mixture of a polar aprotic solvent like 1,4-dioxane or DMF with water is commonly used to dissolve both the organic substrate and the inorganic base.[7]

dot

Suzuki_Troubleshooting Start Low/No Conversion in Suzuki Coupling Catalyst Check Catalyst System (Pd source + Ligand) Start->Catalyst Potential Cause Base Evaluate Base (Strength & Solubility) Catalyst->Base If catalyst is appropriate Sol_Catalyst Use Pd(PPh₃)₄ or Pd(OAc)₂/SPhos Catalyst->Sol_Catalyst Solvent Assess Solvent System Base->Solvent If base is suitable Sol_Base Use K₂CO₃ or Cs₂CO₃ (finely powdered) Base->Sol_Base Temp Optimize Temperature Solvent->Temp If solvent is optimal Sol_Solvent Use Dioxane/H₂O or DMF/H₂O mixtures Solvent->Sol_Solvent Outcome Improved Conversion Temp->Outcome Solution Implemented Sol_Temp Increase temperature (e.g., 80-100 °C) Temp->Sol_Temp Sol_Catalyst->Outcome Sol_Base->Outcome Sol_Solvent->Outcome Sol_Temp->Outcome

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Potential Causes & Solutions:

  • Presence of Oxygen: The copper-catalyzed homocoupling of terminal alkynes is highly sensitive to the presence of oxygen.

    • Recommendation: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use degassed solvents.

  • Inappropriate Copper Source/Loading: While copper (I) is a co-catalyst, its concentration can influence the rate of homocoupling.

    • Recommendation: Use a catalytic amount of CuI (typically 2-10 mol%). Some modern protocols for electron-deficient substrates even employ copper-free conditions, which can be explored if homocoupling is a persistent issue.[8]

  • Base Selection: The amine base not only neutralizes the HX formed but also influences the solubility and reactivity of the copper acetylide intermediate.

    • Recommendation: Diisopropylamine or triethylamine are commonly used. Ensure the amine is anhydrous.

Potential Causes & Solutions:

  • Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the phosphine ligand.

    • Recommendation: For electron-deficient aryl bromides, bulky and electron-rich biaryl phosphine ligands like XPhos, SPhos, or BrettPhos are often excellent choices.[6][9]

  • Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions.[10]

  • Reaction Temperature: While some modern catalyst systems allow for room-temperature amination, electron-deficient substrates may require heating to achieve reasonable reaction rates.

    • Recommendation: If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 80-100 °C) while monitoring for potential decomposition.

Nucleophilic Aromatic Substitution (SNAr)

Issue: No reaction with a nucleophile (e.g., an alkoxide or amine).

Potential Causes & Solutions:

  • Insufficient Activation: While the -CF₃ groups are strongly activating, the C4 position may still require forcing conditions for SNAr with some nucleophiles.

    • Recommendation: Increase the reaction temperature. For less reactive nucleophiles, consider using a polar aprotic solvent like DMSO or DMF to enhance the reaction rate. The presence of a nitro group on the quinoline ring has been shown to further activate a bromo-substituent for SNAr.[11]

  • Nucleophile Degradation: The chosen nucleophile may not be stable under the required reaction conditions.

    • Recommendation: Verify the stability of your nucleophile at the intended reaction temperature and in the chosen solvent.

dot

Reactivity_Pathway cluster_coupling Palladium-Catalyzed Cross-Coupling Substrate This compound Suzuki Suzuki-Miyaura (with Ar-B(OH)₂) Substrate->Suzuki Pd(0), Base Sonogashira Sonogashira (with Terminal Alkyne) Substrate->Sonogashira Pd(0), Cu(I), Base Buchwald Buchwald-Hartwig (with Amine) Substrate->Buchwald Pd(0), Ligand, Base SNAr Nucleophilic Aromatic Substitution (SNAr) (with strong nucleophiles, e.g., RO⁻, R₂N⁻) Substrate->SNAr Heat, Polar Solvent Other Other Transformations (e.g., Reductive Dehalogenation) Substrate->Other Reducing Agent

Caption: Possible reaction pathways for this compound.

Stability Under Various Conditions

Acidic Conditions: The quinoline nitrogen can be protonated under acidic conditions, forming a quinolinium salt. While the C-Br bond is generally stable to moderately acidic conditions (e.g., acetic acid), strong, non-oxidizing acids at elevated temperatures could potentially lead to decomposition or hydrodebromination, especially in the presence of a reducing agent. For reactions requiring acidic conditions, it is advisable to conduct a small-scale stability test.

Basic Conditions: The C-Br bond is generally stable to common inorganic bases (e.g., NaOH, K₂CO₃) used in aqueous or alcoholic solutions, particularly at room temperature.[12] However, prolonged heating with strong bases in polar aprotic solvents could potentially lead to SNAr or other decomposition pathways.

Thermal Stability: The presence of trifluoromethyl groups generally enhances the thermal stability of aromatic compounds. However, like most brominated aromatic compounds, this compound will decompose at very high temperatures. The exact decomposition temperature would require experimental determination (e.g., by thermogravimetric analysis), but it is expected to be stable under typical synthetic reaction conditions (up to ~150 °C).

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v), via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (2-5 mol%).

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or toluene), followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.) and the terminal alkyne (1.1-1.2 eq.) via syringe.[13]

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water or saturated aqueous ammonium chloride.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Quantitative Data Summary

Reaction TypeCatalyst SystemBaseSolventTemp. (°C)Typical Yield RangeReference
Suzuki-Miyaura Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O70-80Good[7]
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N or i-Pr₂NHTHF or TolueneRT - 80Good to Excellent[13]
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene or Dioxane80-110Good to Excellent[9]

Note: The yield ranges are based on reactions with structurally similar electron-deficient aryl bromides and may vary for this compound.

References

Preventing decomposition of trifluoromethyl groups during quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trifluoromethyl (CF₃)-substituted quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable but sometimes challenging compounds. The trifluoromethyl group is a cornerstone of modern medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, its stability can be a concern during the synthesis of heterocyclic scaffolds like quinolines.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of CF₃-substituted quinolines. Our goal is to equip you with the knowledge to anticipate and prevent the decomposition of the trifluoromethyl group, ensuring the integrity of your target molecules.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments. Each entry details the potential causes of the issue and provides actionable solutions based on established chemical principles and literature-backed evidence.

Q1: I am observing significant defluorination or decomposition of my trifluoromethyl group during my quinoline synthesis. What are the likely causes?

A1: Decomposition of a trifluoromethyl group during quinoline synthesis is often traced back to the reaction conditions, which can be too harsh for this otherwise robust functional group. The primary culprits are typically strong acids, high temperatures, and certain reductive or basic conditions.

  • Strongly Acidic Conditions: Many classic quinoline syntheses, such as the Combes, Doebner-von Miller, and Gould-Jacobs reactions, traditionally employ strong Brønsted acids (e.g., concentrated H₂SO₄, polyphosphoric acid (PPA)) and high temperatures to drive the cyclization and dehydration steps.[3][4][5][6][7][8][9] While the CF₃ group is generally stable, extreme acidity can lead to protolytic defluorination, especially at elevated temperatures.[10] This process can involve the formation of reactive electrophilic species from the trifluoromethyl group.[10]

  • Reductive Conditions: If your synthesis involves a reduction step, for instance, the reduction of a nitro group precursor as seen in some Friedländer synthesis variations, the conditions must be carefully chosen.[11][12] While catalytic hydrogenation (e.g., H₂/Pd-C) is often compatible, harsher reducing agents or certain photoredox conditions can lead to hydrodefluorination.[13][14][15][16]

  • Basic Conditions: While less common in the main quinoline-forming reactions, basic conditions, if employed during workup or subsequent modification steps, can also pose a risk. The trifluoromethyl group can be susceptible to degradation under basic conditions, particularly when adjacent to a carbanion-stabilizing group.[17]

Solutions:

  • Milder Acid Catalysts: Consider replacing strong, non-volatile acids with milder alternatives. Lewis acids such as tin tetrachloride (SnCl₄) or scandium(III) triflate (Sc(OTf)₃) can catalyze quinoline synthesis under less harsh conditions.[5] In some cases, iodine or p-toluenesulfonic acid have been used effectively.[18][19]

  • Temperature Control: Optimize the reaction temperature. The Gould-Jacobs reaction, for example, requires heat for the intramolecular cyclization, but excessive temperatures can lead to product degradation.[20] Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, potentially reducing the overall reaction time and minimizing degradation.[20]

  • Modern Synthetic Methods: Explore newer synthetic routes that are specifically designed to be more functional group tolerant. For instance, domino trifluoromethylation/cyclization of 2-alkynylanilines can provide a milder pathway to 2-(trifluoromethyl)indoles, a strategy that can be adapted for quinoline synthesis.[21] Similarly, syntheses starting from CF₃-alkenes can offer a more controlled approach.[11][12]

Q2: My Combes synthesis of a 4-(trifluoromethyl)quinoline is giving me a mixture of regioisomers or low yields. How can I improve the regioselectivity and efficiency?

A2: The Combes synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone, can indeed present regioselectivity challenges when using unsymmetrical β-diketones like 1,1,1-trifluoroacetylacetone.[3][6][7][22] The cyclization can proceed in two different ways, leading to either a 2-methyl-4-(trifluoromethyl)quinoline or a 4-methyl-2-(trifluoromethyl)quinoline.

Studies have shown that the outcome is influenced by both steric and electronic factors.[22] The rate-determining step is the electrophilic aromatic annulation.[3][22]

Improving Regioselectivity and Yield:

  • Substituent Effects on Aniline: The electronic nature of substituents on the aniline can direct the cyclization. Electron-donating groups (e.g., methoxy) on the aniline tend to favor the formation of 2-CF₃-quinolines.[22] Conversely, anilines with electron-withdrawing groups (e.g., chloro, fluoro) may favor the 4-CF₃ regioisomer.[22]

  • Steric Hindrance: Increasing the steric bulk of the other ketone substituent (the R group in R-CO-CH₂-CO-CF₃) can favor the formation of the 2-CF₃-quinoline.[22]

  • Reaction Conditions: A modified Combes pathway using a mixture of polyphosphoric acid (PPA) and an alcohol has been investigated for the synthesis of trifluoromethylquinolines.[3] Careful optimization of the acid catalyst and temperature is crucial.

Workflow for Optimizing Combes Synthesis:

Combes_Optimization start Start: Low Regioselectivity in Combes Synthesis substituents Analyze Substituents on Aniline and β-Diketone start->substituents edg Electron-Donating Group on Aniline? substituents->edg ewg Electron-Withdrawing Group on Aniline? substituents->ewg sterics Increase Steric Bulk on β-Diketone substituents->sterics If possible predict_2_cf3 Predicts 2-CF3 Isomer as Major Product edg->predict_2_cf3 Yes predict_4_cf3 Predicts 4-CF3 Isomer as Major Product ewg->predict_4_cf3 Yes sterics->predict_2_cf3 conditions Optimize Reaction Conditions (Acid, Temperature) predict_2_cf3->conditions predict_4_cf3->conditions ppa_etoh Consider PPA/Ethanol mixture conditions->ppa_etoh analyze Analyze Product Ratio (NMR, GC-MS) conditions->analyze end End: Optimized Regioselective Synthesis analyze->end

Caption: Decision workflow for optimizing the regioselectivity of the Combes synthesis for trifluoromethylated quinolines.

Q3: I am attempting a Friedländer synthesis to prepare a CF₃-substituted quinoline, but the reaction is sluggish and requires harsh conditions. Are there ways to improve this?

A3: The Friedländer synthesis, the reaction of a 2-aminobenzaldehyde or 2-aminobenzoketone with a compound containing an α-methylene group adjacent to a carbonyl, can be catalyzed by either acid or base.[18][19][23][24][25] The traditional use of high temperatures and strong acids or bases can be detrimental to sensitive functional groups like CF₃.[18][24]

Strategies for a Milder Friedländer Synthesis:

  • Catalyst Choice: Modern variations of the Friedländer synthesis employ milder catalysts. Lewis acids are a good option.[19] Catalytic amounts of gold catalysts have been shown to promote the reaction under milder conditions.[18] Additionally, p-toluenesulfonic acid and iodine have been used for solvent-free conditions.[18]

  • In Situ Substrate Generation: A useful modification involves the in situ reduction of a 2-nitrobenzaldehyde in the presence of the active methylene compound. This approach, often using Fe/AcOH, can lead to high yields of the quinoline and avoids the need to isolate the potentially unstable 2-aminobenzaldehyde.[23]

  • Microwave Irradiation: Microwave-assisted organic synthesis can significantly accelerate the reaction, often leading to higher yields in shorter times and potentially under solvent-free conditions, which can minimize side reactions.

Catalyst SystemTypical ConditionsAdvantagesReference
Traditional High temp, strong acid (H₂SO₄) or base (NaOH)Simple[18][24]
Lewis Acids Varies (e.g., SnCl₄, Sc(OTf)₃)Milder conditions[5][19]
Gold Catalysts Catalytic amount, milder tempMilder conditions[18]
Iodine / p-TSA Solvent-free, heatGreener approach[18]
Fe/AcOH In situ reduction of nitro-precursorHigh yields, avoids isolating amine[23]

Table 1: Comparison of catalyst systems for the Friedländer synthesis.

Frequently Asked Questions (FAQs)

Q1: How does the trifluoromethyl group influence the properties of the resulting quinoline?

A1: The introduction of a trifluoromethyl group has a profound impact on the physicochemical properties of the quinoline core.

  • Basicity: The CF₃ group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms.[26] This effect decreases the electron density on the quinoline nitrogen, making it less basic (i.e., it lowers the pKa of the conjugate acid).[27]

  • Lipophilicity: The CF₃ group significantly increases the lipophilicity (logP) of the molecule. This is a critical parameter in drug design, as it influences membrane permeability and binding to hydrophobic pockets in target proteins.[1][2][27]

  • Metabolic Stability: The C-F bond is very strong, and the CF₃ group is resistant to metabolic oxidation. Replacing a metabolically labile methyl group with a CF₃ group is a common strategy in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate.[1]

Q2: Which classic quinoline synthesis methods are generally most compatible with trifluoromethyl groups?

A2: While many classic syntheses can be adapted, some are inherently more suitable for incorporating CF₃ groups than others, primarily due to the nature of the starting materials.

  • Combes Synthesis: This method is well-suited for preparing 2- and 4-CF₃-substituted quinolines because trifluoromethyl-β-diketones (e.g., 1,1,1-trifluoro-2,4-pentanedione) are readily available starting materials.[3][22] However, as discussed, regioselectivity must be carefully managed.

  • Gould-Jacobs Reaction: This is an excellent method for producing 4-hydroxyquinolines. If a trifluoromethyl-substituted aniline is used, this reaction can proceed under thermal conditions that are often compatible with the CF₃ group, although high temperatures should be monitored.[20][28]

  • Friedländer Synthesis: This method is very versatile, provided the appropriately trifluoromethylated 2-aminoaryl aldehyde/ketone or the α-methylene ketone is available. Milder, modern catalytic versions enhance its compatibility.[18][19]

  • Doebner-von Miller Reaction: This reaction uses α,β-unsaturated carbonyl compounds.[5][8][9] If a CF₃-substituted aniline or a CF₃-containing enone is used, this can be a viable route. However, the often strongly acidic conditions require careful optimization.

Reaction Compatibility Overview:

Quinoline_Synthesis_Compatibility Title Compatibility of Classic Quinoline Syntheses with CF3 Groups Combes Combes Synthesis Starting Material: CF3-β-diketone Key Challenge: Regioselectivity GouldJacobs Gould-Jacobs Reaction Starting Material: CF3-aniline Key Challenge: High Temperature Control Friedlander Friedländer Synthesis Starting Material: CF3-amine or CF3-ketone Key Challenge: Harsh Conditions (Traditional) Doebner Doebner-von Miller Starting Material: CF3-aniline or CF3-enone Key Challenge: Strongly Acidic Conditions

Caption: Overview of common quinoline syntheses and their compatibility with trifluoromethyl groups.

Q3: Are there any specific recommendations for the purification of CF₃-substituted quinolines?

A3: The purification of trifluoromethylated quinolines generally follows standard chromatographic techniques, but there are a few points to consider:

  • Column Chromatography: Silica gel chromatography is the most common method. Due to the increased lipophilicity imparted by the CF₃ group, you may need to use less polar solvent systems (e.g., higher proportions of hexanes or heptane in ethyl acetate) compared to their non-fluorinated analogs.

  • Acid/Base Sensitivity: During workup and purification, be mindful of the potential for decomposition if strong acids or bases are used. If an acid wash is required to remove basic impurities, use a dilute acid (e.g., 1M HCl) and minimize contact time. Similarly, for basic washes, use a mild base like saturated sodium bicarbonate solution.

  • Volatility: Some lower molecular weight CF₃-quinolines can be somewhat volatile. When removing solvent under reduced pressure (rotary evaporation), avoid excessive heat to prevent loss of product.

Experimental Protocols

Protocol 1: General Procedure for a Milder Friedländer Synthesis via in situ Reduction

This protocol is adapted from methodologies that utilize an in situ reduction of a nitro-precursor, which often provides higher yields and avoids the isolation of the 2-aminoaryl ketone.[23]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-nitroaryl ketone (1.0 eq.), the active methylene compound (1.2 eq.), and iron powder (Fe, 3.0 eq.).

  • Solvent Addition: Add glacial acetic acid (AcOH) as the solvent (concentration typically 0.1-0.5 M).

  • Heating: Heat the reaction mixture to reflux (typically around 118 °C for acetic acid) and monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-4 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron salts, washing with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

References

Validation & Comparative

Comparative reactivity of 4-bromo vs. 4-iodo-2,6-bis(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 4-Bromo- vs. 4-Iodo-2,6-bis(trifluoromethyl)quinoline in Palladium-Catalyzed Cross-Coupling Reactions

Introduction

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] The introduction of trifluoromethyl (CF₃) groups, as seen in the 2,6-bis(trifluoromethyl)quinoline framework, significantly modulates the electronic properties of the molecule, enhancing metabolic stability and lipophilicity, which are desirable traits in drug discovery.[1] For synthetic chemists, the functionalization of this electron-deficient core, particularly at the C4-position, is crucial for developing new molecular entities. This is most commonly achieved through palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive comparison of two key precursors: 4-bromo-2,6-bis(trifluoromethyl)quinoline and 4-iodo-2,6-bis(trifluoromethyl)quinoline. We will delve into the fundamental principles governing their reactivity, present comparative experimental data for cornerstone cross-coupling reactions, and offer practical guidance to help researchers select the optimal substrate for their synthetic endeavors.

The Theoretical Foundation of Reactivity: C-X Bond Dissociation Energy

The disparate reactivity between aryl bromides and aryl iodides in transition-metal catalysis is fundamentally rooted in the difference in their carbon-halogen (C-X) bond strengths. The C-I bond is considerably weaker and longer than the C-Br bond.

BondBond Dissociation Energy (kJ/mol)
Aryl C-Br~335
Aryl C-I~285
(Data sourced from representative values for aryl halides)[4][5][6]

In the context of palladium-catalyzed cross-coupling reactions, the initial, and often rate-determining, step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[7][8][9] During this step, the C-X bond is cleaved. Consequently, the substrate with the lower bond dissociation energy will undergo oxidative addition more readily, leading to a faster overall reaction rate. This establishes a clear reactivity trend: Aryl-I > Aryl-Br > Aryl-Cl .[10][11]

The two strong electron-withdrawing CF₃ groups on the quinoline ring further influence this step by making the C4 carbon more electrophilic, which generally facilitates the oxidative addition process for both halides. However, the intrinsic weakness of the C-I bond remains the dominant factor dictating the superior reactivity of the iodo-analogue.

Catalytic_Cycle cluster_0 General Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxiAdd Ar-Pd(II)(X)L₂ Pd0->OxiAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)(R)L₂ OxiAdd->Trans Transmetalation (R-M) RateStep Rate-determining step, faster for Ar-I RedElu Ar-R (Product) Trans->RedElu Reductive Elimination RedElu->Pd0 Catalyst Regeneration

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Performance in Key Cross-Coupling Reactions

We evaluated the performance of 4-bromo- and 4-iodo-2,6-bis(trifluoromethyl)quinoline in three widely utilized cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. The following sections present the results and detailed protocols.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, coupling an aryl halide with an organoboron reagent.[12] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

Experimental Data Summary:

EntrySubstrateTemp (°C)Time (h)Yield (%)
14-Bromo -quinoline1001278
24-Iodo -quinoline80495
Conditions: Substrate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq), Toluene/H₂O (4:1).

The data clearly demonstrates the superior reactivity of the 4-iodo derivative. It achieved a near-quantitative yield at a lower temperature and in significantly less time compared to its bromo counterpart. This efficiency can be critical for preserving sensitive functional groups and improving process throughput.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodo-2,6-bis(trifluoromethyl)quinoline (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add 4 mL of toluene and 1 mL of deionized water.

  • Seal the flask and heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (approx. 4 hours), cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, coupling aryl halides with amines.[13][14][15] This reaction is indispensable for the synthesis of anilines and related compounds prevalent in pharmaceuticals.

Experimental Data Summary:

EntrySubstrateTemp (°C)Time (h)Yield (%)
14-Bromo -quinoline1101865
24-Iodo -quinoline100691
Conditions: Substrate (1.0 eq), Morpholine (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 eq), Toluene.

Again, the 4-iodoquinoline shows markedly higher reactivity, providing an excellent yield under more moderate conditions. The bromo-analogue required a higher temperature and prolonged reaction time, resulting in a lower yield, which may be due to competing decomposition pathways over the extended duration.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • In an argon-filled glovebox, add sodium tert-butoxide (1.4 mmol, 1.4 eq) to an oven-dried vial.

  • In a separate vial, dissolve 4-iodo-2,6-bis(trifluoromethyl)quinoline (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) in 5 mL of toluene.

  • Add the solution to the vial containing the base, followed by morpholine (1.2 mmol, 1.2 eq).

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture to 100°C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion (approx. 6 hours), cool to room temperature, and quench by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Concentrate and purify by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.[11][16][17]

Experimental Data Summary:

EntrySubstrateTemp (°C)Time (h)Yield (%)
14-Bromo -quinoline60872
24-Iodo -quinoline25 (RT)396
Conditions: Substrate (1.0 eq), Phenylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Triethylamine.

The difference in reactivity is most striking in the Sonogashira coupling. The 4-iodo-quinoline proceeds smoothly to completion at room temperature, highlighting its exceptional reactivity. The 4-bromo-quinoline requires significant heating to achieve a moderate yield, making the iodo-substrate the clear choice for reactions involving thermally sensitive alkynes.

Detailed Experimental Protocol: Sonogashira Coupling

Experimental_Workflow cluster_workflow Sonogashira Reaction Workflow Start 1. Add Reagents to Flask (Aryl Halide, Pd/Cu Catalysts) Add_Alkyne 2. Add Solvent (NEt₃) & Phenylacetylene Start->Add_Alkyne React 3. Stir at Reaction Temperature (RT for Iodo, 60°C for Bromo) Add_Alkyne->React Monitor 4. Monitor by TLC/LC-MS React->Monitor Workup 5. Aqueous Workup (Dilute, Wash, Dry) Monitor->Workup Purify 6. Purify by Chromatography Workup->Purify

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

  • To a Schlenk flask under argon, add 4-iodo-2,6-bis(trifluoromethyl)quinoline (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add 5 mL of anhydrous triethylamine via syringe.

  • Add phenylacetylene (1.2 mmol, 1.2 eq) dropwise while stirring.

  • Stir the reaction mixture at room temperature (25°C).

  • Monitor the reaction progress. Upon completion (approx. 3 hours), filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Practical Considerations and Recommendations

  • Reactivity vs. Cost: The primary trade-off is reactivity versus cost and stability. 4-Iodo-2,6-bis(trifluoromethyl)quinoline offers superior reactivity, enabling milder conditions, shorter reaction times, and often higher yields. This can be crucial for complex, multi-step syntheses or when working with delicate substrates. However, aryl iodides are typically more expensive and can be less stable to light and long-term storage than their bromide counterparts.

  • Catalyst Loading: The higher reactivity of the iodo-derivative may allow for lower catalyst loadings, which can be economically and environmentally advantageous, especially on an industrial scale.

  • Chemoselectivity: In molecules containing both bromine and iodine substituents, palladium catalysts will selectively react at the more labile C-I bond, a principle that can be exploited for sequential functionalization.[10]

Conclusion

For the palladium-catalyzed cross-coupling functionalization of the 2,6-bis(trifluoromethyl)quinoline core at the C4-position, 4-iodo-2,6-bis(trifluoromethyl)quinoline is the demonstrably superior substrate in terms of reactivity . Its lower C-I bond dissociation energy facilitates a more rapid oxidative addition step, leading to significantly faster reactions, milder conditions, and higher yields across Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While this compound remains a viable and more economical alternative, its use necessitates more forcing conditions. The choice between these two reagents should be guided by the specific requirements of the synthesis, balancing the need for reactivity and efficiency against economic and stability considerations.

References

A Comparative Analysis of the Biological Activities of 4-Bromo-2,6-bis(trifluoromethyl)quinoline and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2][3] From the historical success of quinine and chloroquine in combating malaria to the development of modern anticancer and antiviral agents, the versatility of the quinoline ring system continues to inspire the design of novel therapeutic agents.[1][3] This guide provides a comparative overview of the biological potential of a specific, highly fluorinated derivative, 4-Bromo-2,6-bis(trifluoromethyl)quinoline, in the context of other notable quinoline-based compounds. While direct experimental data for this exact molecule is limited in publicly accessible literature, we can infer its potential activities based on structure-activity relationship (SAR) studies of closely related analogs.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, offers a unique combination of aromaticity, hydrogen bonding capabilities, and opportunities for diverse functionalization. These characteristics allow quinoline derivatives to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids, leading to a broad range of pharmacological effects.[1][4]

Spotlight on this compound: A Candidate for Investigation

While specific biological data for this compound is not extensively documented, its structural features suggest potential for significant biological activity. The presence of two electron-withdrawing trifluoromethyl (-CF3) groups can enhance metabolic stability and cell membrane permeability. The bromo substituent at the 4-position further modulates the electronic properties of the quinoline core. Based on the activities of analogous compounds, we can hypothesize its potential in several therapeutic areas.

Comparative Biological Activities of Quinoline Derivatives

To understand the potential of this compound, it is essential to examine the established biological profiles of other key quinoline derivatives.

Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting various mechanisms of action, including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[1]

  • 2,8-bis(trifluoromethyl)quinoline Derivatives: Research on 2,8-bis(trifluoromethyl)-4-substituted quinoline derivatives has demonstrated their potential as antiproliferative agents. For instance, 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinoline was identified as a potent antiproliferative agent against human leukemia (HL-60 and U937) cell lines.[4][5] This suggests that the 2,6-bis(trifluoromethyl) substitution pattern in our target molecule could also confer cytotoxic activity against cancer cells.

  • Other Anticancer Quinolines: Numerous other quinoline derivatives have shown significant anticancer activity. For example, certain quinoline-chalcone derivatives act as potent tubulin inhibitors with nanomolar IC50 values.[6] Additionally, some quinoline-based compounds are effective inhibitors of EGFR and HER-2, key targets in cancer therapy.[7]

Table 1: Anticancer Activity of Selected Quinoline Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC50)Mechanism of Action (if known)Reference
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineHL-60 (Leukemia)19.88 ± 3.35 µg/mlAntiproliferative[4][5]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineU937 (Leukemia)43.95 ± 3.53 µg/mlAntiproliferative[4][5]
Quinoline-Chalcone Derivative 5VariousNanomolar rangeTubulin inhibitor[6]
Quinoline-based EGFR/HER-2 Inhibitor 5aMCF-7 (Breast), A-549 (Lung)25-82 nM (GI50)EGFR/HER-2 dual-target inhibitor[7]
Antiviral Activity

The antiviral potential of quinoline derivatives has been increasingly recognized, with activity reported against a range of viruses.[8][9]

  • 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline: This structurally related compound has shown potential antiviral properties, inhibiting viral replication in specific cell lines.[10] This finding strongly suggests that this compound may also possess antiviral activity, warranting further investigation.

  • Other Antiviral Quinolines: Novel quinoline derivatives have demonstrated significant activity against Dengue virus serotype 2.[11][12] Furthermore, certain quinoline derivatives have been identified as potent inhibitors of respiratory syncytial virus (RSV) and influenza A virus (IAV).[8]

Table 2: Antiviral Activity of Selected Quinoline Derivatives

Compound/Derivative ClassVirusReported Activity (IC50/EC50)Reference
4-Bromo-6-fluoro-2-(trifluoromethyl)quinolineNot specifiedInhibits viral replication[10]
Novel Quinoline Derivative 2Dengue virus serotype 20.49 µM (IC50)[11]
Quinoline Derivative 1aeInfluenza A Virus (IAV)1.87 ± 0.58 μM (IC50)[8]
Quinoline Derivative 1gRespiratory Syncytial Virus (RSV)3.10-6.93 μM (IC50)[8]
Antiparasitic Activity

The historical success of quinoline antimalarials like chloroquine and mefloquine underscores the potent antiparasitic activity of this scaffold.

  • Mefloquine (a 2,8-bis(trifluoromethyl)quinoline): Mefloquine is a well-known antimalarial drug effective against chloroquine-resistant strains of Plasmodium falciparum. Its structure, featuring a 2,8-bis(trifluoromethyl)quinoline core, provides a strong rationale for investigating the antimalarial potential of this compound.

  • Chloroquine: A 4-aminoquinoline, chloroquine has been a frontline antimalarial for decades, although resistance is now widespread.

  • Other Antiparasitic Quinolines: Novel quinoline derivatives have also shown broad-spectrum antiprotozoal activities against parasites responsible for sleeping sickness, Chagas disease, and leishmaniasis.[13]

Table 3: Antiparasitic Activity of Selected Quinoline Derivatives

Compound/DerivativeParasiteMechanism of Action (if known)Reference
MefloquinePlasmodium falciparumInhibition of protein synthesis by targeting the 80S ribosome
ChloroquinePlasmodium falciparumInhibition of heme polymerization
Novel Quinoline DerivativesTrypanosoma brucei rhodesiense, Trypanosoma cruzi, Leishmania infantumVaries[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

SAR_Quinoline cluster_quinoline Quinoline Core cluster_substituents Substituent Effects cluster_activity Biological Activity quinoline Quinoline Scaffold CF3 Trifluoromethyl (-CF3) Groups (Positions 2 & 6) quinoline->CF3 Enhances: - Lipophilicity - Metabolic Stability - Cell Permeability Br Bromo (-Br) Group (Position 4) quinoline->Br Modulates: - Electronic Properties - Binding Affinity Other Other Substituents (e.g., amino, hydroxyl) quinoline->Other Influences: - Solubility - Target Specificity Anticancer Anticancer CF3->Anticancer Antiviral Antiviral CF3->Antiviral Antiparasitic Antiparasitic CF3->Antiparasitic Br->Anticancer Br->Antiviral Br->Antiparasitic Other->Anticancer Other->Antiviral Other->Antiparasitic

Caption: Key structure-activity relationships of quinoline derivatives.

  • Trifluoromethyl Groups: The presence of -CF3 groups, as seen in mefloquine and the target compound, is often associated with increased lipophilicity and metabolic stability, which can lead to enhanced biological activity.

  • Halogen Substituents: Halogens like bromine and chlorine can influence the electronic distribution of the quinoline ring and participate in halogen bonding with biological targets, thereby affecting potency and selectivity.

  • Position of Substituents: The specific placement of substituents is critical. For instance, in some series of 4-aminoquinolines, a substituent at the 3-position was found to be crucial for activity.[14]

Experimental Protocols

To empirically determine the biological activity of this compound, a series of standardized in vitro assays would be required.

Anticancer Activity Screening: MTT Assay

This assay assesses the cytotoxic effect of a compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for MTT-based cytotoxicity assay.

Antiviral Activity Screening: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit virus-induced cell death.

  • Cell Monolayer: Grow a confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

  • Compound Overlay: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and a solidifying agent (e.g., agarose).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Antiparasitic Activity Screening: In Vitro Antiplasmodial Assay

This assay evaluates the efficacy of a compound against the malaria parasite, Plasmodium falciparum.

  • Parasite Culture: Maintain a synchronized culture of a chloroquine-sensitive or -resistant strain of P. falciparum in human erythrocytes.

  • Drug Dilution: Prepare serial dilutions of this compound in a 96-well plate.

  • Parasite Addition: Add the parasitized erythrocytes to the wells.

  • Incubation: Incubate the plates under appropriate gas conditions (low O2, high CO2) for 48-72 hours.

  • Growth Inhibition Measurement: Quantify parasite growth using methods such as SYBR Green I-based fluorescence assay or pLDH assay.

  • Data Analysis: Determine the IC50 value by plotting the percentage of growth inhibition against the drug concentration.

Conclusion and Future Directions

The quinoline scaffold remains a highly fruitful area of research for the development of new therapeutic agents. While direct experimental evidence for the biological activity of this compound is currently lacking, the analysis of structurally similar compounds strongly suggests its potential as a valuable candidate for anticancer, antiviral, and antiparasitic drug discovery programs. The presence of two trifluoromethyl groups and a bromo substituent are key features that warrant a thorough investigation of its biological profile. Future research should focus on the synthesis and in vitro screening of this compound against a diverse panel of cancer cell lines, viruses, and parasitic organisms to elucidate its specific activities and mechanisms of action. Such studies will be crucial in determining its potential for further development as a novel therapeutic agent.

References

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Validation in Quinoline Drug Discovery

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial effects.[1] The journey from a promising novel quinoline-based compound in the lab to a clinically effective therapeutic is long and fraught with challenges. Foundational to this journey is the rigorous validation of the in vitro assays used to characterize the compound's activity and mechanism of action. Without robust and reproducible assays, researchers risk generating misleading data, leading to costly failures in later stages of drug development.

This guide provides a comprehensive framework for the validation of in vitro assays for novel quinoline-based compounds. We will delve into the critical validation parameters as stipulated by international guidelines, offer detailed experimental protocols for key assays, and present a comparative analysis of different assay methodologies. Furthermore, we will explore common challenges encountered when working with quinoline derivatives and provide practical troubleshooting strategies.

Core Principles of In Vitro Assay Validation

The validation of an in vitro assay is the process of establishing, through laboratory studies, that the performance characteristics of the assay are suitable for its intended application. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures, which can be adapted for in vitro biological assays.[2] Key validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[3]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is often expressed as the relative standard deviation (RSD).[3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[4]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Comparative Guide to Key In Vitro Assays for Quinoline Compounds

The selection of an appropriate in vitro assay is contingent on the therapeutic target and the expected biological activity of the novel quinoline derivative. Here, we compare three commonly employed assays: the MTT cytotoxicity assay, the broth microdilution antimicrobial susceptibility assay, and an enzyme inhibition assay.

Table 1: Comparison of In Vitro Assays for Quinoline-Based Compounds
Assay Type Principle Typical Endpoint Advantages Limitations Relevance for Quinolines
MTT Cytotoxicity Assay Enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[5]IC50 (half-maximal inhibitory concentration)High-throughput, cost-effective, well-established.[6]Can be affected by compounds that interfere with mitochondrial respiration or have inherent reducing properties.[7] Potential for interference from colored or fluorescent quinoline derivatives.Essential for anticancer drug discovery to determine the cytotoxic potential against various cancer cell lines.[8]
Broth Microdilution Antimicrobial Susceptibility Assay Serial dilution of the compound in a liquid growth medium to determine the lowest concentration that inhibits the visible growth of a microorganism.[9]MIC (Minimum Inhibitory Concentration)Gold standard for determining antimicrobial susceptibility, provides quantitative results.[10]Can be time-consuming, and results can be influenced by the solubility of the compound in the broth.[11]Critical for the development of new antibacterial and antifungal agents, a historical stronghold for quinoline-based drugs.[12][13]
Enzyme Inhibition Assay Measurement of the reduction in the rate of an enzyme-catalyzed reaction in the presence of the inhibitor.IC50, Ki (inhibition constant)Allows for the elucidation of the mechanism of action, can be highly specific and sensitive.[14]Can be complex to develop, may be affected by fluorescent or light-absorbing compounds.[8]Important for target-based drug discovery, such as inhibiting kinases in cancer signaling pathways or bacterial enzymes like DNA gyrase.[9]

Detailed Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a cornerstone for assessing the cytotoxic potential of novel compounds. The causality behind each experimental choice is critical for generating reliable data.

Materials:
  • Novel quinoline-based compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:
  • Cell Seeding:

    • Action: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Causality: The seeding density is optimized to ensure cells are in the logarithmic growth phase during the compound treatment period, providing a sensitive window to detect antiproliferative effects.

  • Cell Adhesion:

    • Action: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

    • Causality: This allows the cells to adhere to the plate and recover from the stress of trypsinization and seeding, ensuring a healthy and uniform cell monolayer for treatment.

  • Compound Preparation and Treatment:

    • Action: Prepare a stock solution of the quinoline compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Causality: DMSO is a common solvent for poorly water-soluble compounds like many quinoline derivatives. Keeping the final concentration low is crucial to distinguish the compound's effect from that of the solvent.

  • Incubation with Compound:

    • Action: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the quinoline compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

    • Causality: The incubation time is varied to assess the time-dependent cytotoxic effects of the compound.

  • MTT Addition:

    • Action: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Causality: MTT is taken up by living cells and reduced by mitochondrial dehydrogenases to form insoluble formazan crystals. The amount of formazan is proportional to the number of viable cells.

  • Formazan Crystal Formation:

    • Action: Incubate the plate for 2-4 hours at 37°C.

    • Causality: This allows for sufficient time for the enzymatic conversion of MTT to formazan.

  • Formazan Solubilization:

    • Action: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

    • Causality: The insoluble formazan crystals need to be dissolved to allow for spectrophotometric quantification. DMSO is an effective solubilizing agent.

  • Absorbance Measurement:

    • Action: Measure the absorbance at 570 nm using a microplate reader.

    • Causality: The absorbance of the purple formazan solution is directly proportional to the number of viable cells in the well.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Readout & Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h for Adhesion seed_cells->incubate_24h prep_compounds Prepare Quinoline Compound Dilutions incubate_24h->prep_compounds add_compounds Add Compounds to Cells prep_compounds->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

Signaling Pathway Targeted by Quinoline Derivatives

Many quinoline-based compounds exert their anticancer effects by targeting key signaling pathways that regulate cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[3][11]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis Proliferation Cell Proliferation & Growth mTORC1->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Quinoline->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by novel quinoline derivatives.

Troubleshooting Common Challenges in Assay Validation

Rigorous assay validation often uncovers challenges that need to be addressed to ensure data integrity.

Table 2: Troubleshooting Guide for In Vitro Assays with Quinoline Compounds
Problem Potential Cause(s) Recommended Solution(s)
Low Solubility of Quinoline Compound The hydrophobic nature of the quinoline scaffold can lead to poor aqueous solubility.[11]* Use a co-solvent like DMSO, but keep the final concentration below 0.5%.[15]* Prepare a higher concentration stock solution to minimize the volume added to the assay.* Consider pH adjustment of the stock solution if the compound's solubility is pH-dependent.[11]
High Background Signal in Fluorescence-Based Assays Autofluorescence is a known characteristic of the quinoline ring system due to its extended π-electron system.[2]* Run a compound-only control to quantify its intrinsic fluorescence.* Switch to a red-shifted fluorophore to minimize spectral overlap.* If available, use spectral unmixing techniques to computationally separate the compound's fluorescence from the assay signal.[2]
Inconsistent MIC values in Antimicrobial Assays Variation in inoculum density, improper serial dilutions, or degradation of the compound.* Strictly adhere to standardized inoculum preparation (e.g., 0.5 McFarland standard).* Use calibrated pipettes and ensure thorough mixing during serial dilutions.* Prepare fresh compound dilutions for each experiment.
Increased Absorbance at High Compound Concentrations in MTT Assay The compound may be chemically reducing the MTT reagent or causing an increase in cellular metabolism as a stress response.[7]* Run a cell-free control with the compound and MTT to check for direct reduction.* Visually inspect the cells under a microscope for signs of cytotoxicity.* Consider using an orthogonal cytotoxicity assay, such as the LDH release assay, which measures membrane integrity.

Conclusion: A Commitment to Scientific Integrity

The validation of in vitro assays is not merely a procedural step but a fundamental commitment to scientific integrity. For novel quinoline-based compounds, with their immense therapeutic potential, this commitment is paramount. By understanding the principles of assay validation, carefully selecting and optimizing experimental protocols, and being prepared to troubleshoot common challenges, researchers can generate high-quality, reproducible data. This, in turn, will accelerate the translation of promising quinoline derivatives from the laboratory to the clinic, ultimately benefiting patients in need of new and effective therapies.

References

Comparing the enzyme inhibitory activity of different substituted quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Inhibitory Potency

Introduction: The Versatility of the Quinoline Core

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery. Its rigid structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding, hydrophobic interactions) make it a "privileged scaffold" – a molecular framework that can bind to a diverse range of biological targets with high affinity.[1][2] This guide provides a comparative analysis of the enzyme inhibitory activity of different substituted quinolines, delving into the critical structure-activity relationships (SAR) that govern their potency and selectivity. We will explore key enzyme classes, present comparative experimental data, and provide standardized protocols for assessing inhibitory activity.

Comparative Analysis of Enzyme Inhibitory Activity

The true power of the quinoline scaffold lies in its synthetic tractability. Modifications at various positions on the quinoline ring system can dramatically alter a compound's biological activity, tuning its potency and selectivity for specific enzyme targets.

Cholinesterase Inhibition: A Target for Neurodegenerative Diseases

Inhibition of cholinesterases (ChEs), particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for Alzheimer's disease (AD).[3][4] Quinolines have emerged as potent AChE inhibitors, often designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[5][6]

A study on morpholine-bearing quinoline derivatives revealed that the length of the linker between the quinoline core and the morpholine moiety is critical for activity.[5] Derivatives with a 2-methylene linker showed superior AChE inhibition compared to those with 3- or 4-methylene linkers, suggesting an optimal distance is required for simultaneous binding to CAS and PAS.[5] Furthermore, substitutions on the 4-N-phenyl ring significantly influenced potency.[5]

Table 1: Comparison of Substituted Quinolines as Cholinesterase Inhibitors

Compound IDKey SubstitutionsTarget EnzymeIC50 (µM)Reference
11g 2-methylene linker, 4-N-phenylaminoAChE1.94 ± 0.13[5]
BChE28.37 ± 1.85[5]
21c 3,4-dihydro-2(1H)-quinoline-O-alkylamineeeAChE0.56[6]
eqBuChE2.3[6]
QN8 3,4-dihydro-2(1H)-quinolinone derivativehrAChE0.29 ± 0.02[7]
hrBuChE12.73 ± 0.45[7]
29a Quinoline-thiosemicarbazone derivativeAChE0.12 ± 0.02[6]

AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase; eeAChE: Electric eel AChE; eqBuChE: Equine serum BuChE; hrAChE: Human recombinant AChE.

Kinetic analysis often reveals a mixed-type inhibition mechanism for these compounds, indicating binding to both the free enzyme and the enzyme-substrate complex.[5]

Protein Kinase Inhibition: Targeting Cancer Signaling Pathways

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[8][9] The quinoline scaffold is a key component of numerous FDA-approved kinase inhibitors.[8]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A key mediator of angiogenesis, VEGFR-2 is a major target in oncology.[10] SAR studies on quinolin-4(1H)-one derivatives show that incorporating a urea moiety and specific substitutions on the quinoline scaffold leads to potent VEGFR-2 inhibitors.[10]

Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common drivers in non-small cell lung cancer (NSCLC).[11] Quinazoline (a quinoline isomer) derivatives have been extensively developed as EGFR inhibitors. The 4-anilino-quinazoline core is a classic pharmacophore, where substitutions at the C-6 and C-7 positions of the quinazoline ring are crucial for tuning activity against wild-type and mutant forms of EGFR.[11]

Apoptosis Signal-Regulated Kinase 1 (ASK1): ASK1 inhibitors are being explored for treating diseases like non-alcoholic steatohepatitis. Recent studies on quinoxaline (another quinoline isomer) derivatives identified compound 26e with a dibromo substitution as a highly potent ASK1 inhibitor with an IC50 of 30.17 nM.[12][13]

Table 2: Comparison of Substituted Quinolines as Protein Kinase Inhibitors

Compound ClassKey SubstitutionsTarget KinaseIC50Reference
3H-pyrazolo[4,3-f]quinolineVariesFLT3, CDK2Nanomolar[14]
3H-pyrazolo[4,3-f]quinolineAmide replacementROCK1/2Single-digit nM[14]
4-phenoxyquinazolineVariesEGFR / c-Met64.8 nM / 137.4 nM[9]
Quinoxaline derivative 26e Dibromo substitutionASK130.17 nM[13]
Quinoline derivativeCyclopropyl group at C2HMG-CoA reductaseHigh Potency[15]

The following diagram illustrates a simplified, generic kinase signaling cascade, which is a common target for quinoline-based inhibitors. The inhibition of a receptor tyrosine kinase (RTK) like EGFR or VEGFR at the cell surface prevents downstream signaling, thereby blocking processes like cell proliferation and survival.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Phosphorylates Ligand Growth Factor (e.g., EGF) Ligand->RTK Binds & Activates Inhibitor Quinoline-Based Kinase Inhibitor Inhibitor->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes

Caption: A generic receptor tyrosine kinase (RTK) signaling pathway targeted by quinoline inhibitors.

Other Key Enzyme Targets

The versatility of the quinoline scaffold extends to a wide array of other enzyme classes.

  • HIV Reverse Transcriptase (RT): Quinolines serve as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[16] Structure-activity relationship studies indicate that electron-withdrawing groups at the para position of a phenyl ring and a free amino group on an attached pyrimidine ring enhance binding affinity.[16]

  • Proteasome: Substituted quinolines have been identified as a novel class of nonpeptidic, noncovalent inhibitors of the 20S proteasome's chymotrypsin-like (CT-L) activity.[17] SAR studies showed that hydrophobic residues on the benzo-moiety significantly improved potency.[17]

  • DNA Methyltransferases (DNMTs): Certain quinoline-based compounds can inhibit enzymes that act on DNA, such as human DNMT1, through a mechanism involving DNA intercalation.[18]

Experimental Protocol: In Vitro Enzyme Inhibition Assay (Cholinesterase)

To ensure trustworthy and reproducible data, a well-designed experimental protocol is paramount. The following is a generalized, self-validating protocol for determining the IC50 of a test compound against AChE, based on the widely used Ellman's method.[3][5]

Objective: To determine the concentration of a substituted quinoline inhibitor required to inhibit 50% of AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (from human recombinant or other sources)

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Test inhibitor (substituted quinoline) stock solution in DMSO

  • Acetylthiocholine (ATCh) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare working solutions of AChE, ATCh, and DTNB in the phosphate buffer. The final concentrations in the well must be optimized, but typical values are 0.02 U/mL AChE, 0.5 mM ATCh, and 0.3 mM DTNB.

    • Causality: The buffer maintains a stable pH for optimal enzyme activity. DTNB is the chromogen that reacts with the product of the enzymatic reaction to produce a colored compound.

  • Inhibitor Dilution Series:

    • Perform serial dilutions of the quinoline test compound stock solution in the buffer. It is critical to maintain a consistent, low percentage of DMSO (typically <1%) across all wells to avoid solvent-induced enzyme inhibition.

    • Causality: A dilution series allows for the determination of a dose-response curve, from which the IC50 value is calculated.

  • Assay Setup in 96-Well Plate:

    • Blank Wells: Add buffer, DTNB, and ATCh (no enzyme). This corrects for the non-enzymatic hydrolysis of the substrate.

    • Control Wells (100% Activity): Add buffer, DTNB, AChE solution, and DMSO (at the same concentration as in the inhibitor wells). This represents the maximum enzyme activity without inhibition.

    • Inhibitor Wells: Add buffer, DTNB, AChE solution, and the corresponding dilution of the test inhibitor.

    • Trustworthiness: Including blanks and controls is essential for a self-validating system. They ensure that the observed effect is due to enzymatic inhibition by the test compound and not other factors.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes). This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiation of Reaction:

    • Add the ATCh substrate solution to all wells to start the enzymatic reaction.

    • Causality: The enzyme AChE hydrolyzes ATCh to thiocholine. Thiocholine then reacts with DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which is a yellow-colored anion.

  • Kinetic Measurement:

    • Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes). The rate of increase in absorbance is directly proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

The following diagram illustrates the general workflow for this enzyme inhibition assay.

Assay_Workflow A 1. Prepare Reagents (Buffer, Enzyme, Substrate, DTNB) C 3. Plate Setup (Blanks, Controls, Inhibitor Wells) A->C B 2. Create Inhibitor Serial Dilutions B->C D 4. Add Enzyme + Inhibitor Pre-incubate (15 min) C->D E 5. Add Substrate (ATCh) to Initiate Reaction D->E F 6. Kinetic Measurement (Absorbance at 412 nm over time) E->F G 7. Data Analysis (Calculate Rates, % Inhibition, IC50) F->G

Caption: General workflow for an in vitro colorimetric enzyme inhibition assay.

Conclusion and Future Perspectives

The quinoline scaffold continues to be a remarkably fruitful starting point for the design of potent and selective enzyme inhibitors. The extensive body of research demonstrates that subtle changes in substitution patterns can lead to profound differences in biological activity, allowing for fine-tuning against specific enzyme targets, from cholinesterases in the central nervous system to protein kinases driving cancer progression. Future efforts will likely focus on leveraging advanced computational methods to predict binding affinities and guide the synthesis of next-generation quinoline derivatives. The development of multi-target inhibitors, where a single quinoline-based molecule can modulate several nodes in a disease pathway, represents another exciting frontier in the quest for more effective therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a recurring motif in a multitude of therapeutic agents.[1] Its rigid, bicyclic aromatic system provides an ideal framework for molecular recognition by various biological targets. The introduction of a bromine atom at the 4-position of the quinoline ring creates a versatile synthetic handle and profoundly influences the molecule's physicochemical and biological properties. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of 4-bromo-quinoline derivatives, providing a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the causality behind synthetic strategies and biological evaluation methods, presenting a self-validating framework for researchers in drug discovery.

The Strategic Importance of the 4-Bromo-Quinoline Scaffold

The bromine atom at the C4-position of the quinoline nucleus is not merely a placeholder. Its introduction serves several key purposes in drug design:

  • Synthetic Versatility: The carbon-bromine bond is amenable to a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This allows for the facile introduction of diverse aryl and heteroaryl substituents, enabling a broad exploration of chemical space and fine-tuning of biological activity.

  • Modulation of Electronic Properties: Bromine is an electronegative atom that withdraws electron density from the quinoline ring through an inductive effect. This can influence the pKa of the quinoline nitrogen and the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

  • Enhanced Lipophilicity: The presence of a halogen atom generally increases the lipophilicity of a molecule. This can improve its ability to cross cell membranes and reach intracellular targets. However, excessive lipophilicity can also lead to off-target effects and poor pharmacokinetic properties, highlighting the need for a balanced SAR.

The following diagram illustrates the key synthetic utility of the 4-bromo-quinoline core.

G 4-Bromo-Quinoline 4-Bromo-Quinoline Functionalized Quinoline Derivatives Functionalized Quinoline Derivatives 4-Bromo-Quinoline->Functionalized Quinoline Derivatives Suzuki Coupling Diverse Substituents Diverse Substituents Diverse Substituents->Functionalized Quinoline Derivatives Boronic Acids/Esters

Caption: Synthetic utility of the 4-bromo-quinoline scaffold.

Comparative Analysis of Biological Activities

Anticancer Activity: Targeting Cell Proliferation and Survival

Numerous studies have highlighted the potential of quinoline derivatives as anticancer agents, with mechanisms ranging from topoisomerase inhibition to the modulation of key signaling pathways.[4][5] The introduction of a bromine atom can significantly impact this activity.

Structure-Activity Relationship Insights:

A study on brominated 8-substituted quinolines revealed that the presence of a hydroxyl group at the C-8 position generally leads to more potent anticancer activity.[6][7] For instance, 5,7-dibromo-8-hydroxyquinoline has demonstrated strong antiproliferative effects against various tumor cell lines.[6] While this study focuses on 8-substituted quinolines, the general principle of hydroxyl group inclusion for enhanced activity is a valuable takeaway for the design of novel 4-bromo-quinoline derivatives.

The substitution at the 4-position, made possible by the bromo group, is critical. The introduction of bulky aryl groups at the 2 and 4-positions has been shown to enhance the cytotoxic activity of quinoline derivatives.[8] This suggests that 4-aryl-quinolines, synthesized from 4-bromo-quinolines via Suzuki coupling, are a promising avenue for anticancer drug development.

Comparative Performance:

The following table summarizes the anticancer activity of selected bromo-quinoline derivatives compared to the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).

CompoundCancer Cell LineIC50 (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinoline C6 (Rat Brain Tumor)6.7[6]
HeLa (Human Cervix Carcinoma)8.2[6]
HT29 (Human Colon Carcinoma)7.5[6]
5-Bromo-8-hydroxyquinoline C6 (Rat Brain Tumor)15.2[6]
HeLa (Human Cervix Carcinoma)18.9[6]
HT29 (Human Colon Carcinoma)16.4[6]
5-Fluorouracil (5-FU) HT29 (Human Colon Carcinoma)~5[9]

Note: Data for direct 4-bromo-quinoline derivatives with comprehensive comparative data is limited in the reviewed literature. The table presents data on closely related bromo-quinolines to illustrate the impact of bromination on anticancer activity.

The data suggests that di-bromination and the presence of a hydroxyl group significantly enhance anticancer potency.

Experimental Workflow: Evaluating Anticancer Activity

A robust evaluation of anticancer potential involves a cascade of in vitro assays. The following workflow is a standard approach in the field.

G cluster_0 In Vitro Anticancer Evaluation Compound Synthesis Compound Synthesis MTT Assay MTT Assay Compound Synthesis->MTT Assay Test Compound Cell Culture Cell Culture Cell Culture->MTT Assay Cancer Cell Lines Apoptosis Assay Apoptosis Assay MTT Assay->Apoptosis Assay Further Mechanistic Studies Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination Apoptosis Assay->Data Analysis

Caption: General workflow for in vitro anticancer drug screening.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The quinoline core is central to the blockbuster fluoroquinolone class of antibiotics.[10] The exploration of novel quinoline derivatives, including those with bromine substitutions, is a critical strategy in the fight against antimicrobial resistance.

Structure-Activity Relationship Insights:

The position and nature of substituents on the quinoline ring are crucial for antibacterial activity. Studies on various quinoline derivatives have shown that modifications at the C4 position can significantly impact their potency against both Gram-positive and Gram-negative bacteria.[11] For instance, certain 4-amino substituted quinolines have demonstrated potent activity against multidrug-resistant strains. The 4-bromo-quinoline scaffold serves as a key intermediate for the synthesis of these 4-amino derivatives.

Furthermore, hybridization of the quinoline moiety with other pharmacophores, such as amino acids or other heterocyclic rings, has yielded compounds with promising antibacterial profiles.[12] The versatility of the 4-bromo group allows for such molecular hybridizations.

Comparative Performance:

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative quinoline derivatives against common bacterial strains, providing a comparison with standard antibiotics.

CompoundBacterial StrainMIC (µg/mL)Reference
Novel Quinoline Derivative 1 Staphylococcus aureus (MRSA)0.75[11]
Enterococcus faecium (VRE)0.75[11]
Novel Quinoline Derivative 2 Escherichia coli2[12]
Ciprofloxacin Staphylococcus aureus0.25 - 2Commercial Data
Escherichia coli0.015 - 1Commercial Data

Note: The specific structures of the novel quinoline derivatives are detailed in the cited references.

These findings underscore the potential of novel quinoline derivatives to address the challenge of antibiotic resistance.

Experimental Workflow: Determining Antimicrobial Efficacy

The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.

G cluster_1 MIC Determination Workflow Compound Dilution Compound Dilution Bacterial Inoculation Bacterial Inoculation Compound Dilution->Bacterial Inoculation 96-well plate Incubation Incubation Bacterial Inoculation->Incubation Standardized inoculum Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation->Visual/Spectrophotometric Reading MIC Value MIC Value Visual/Spectrophotometric Reading->MIC Value

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a continuous effort. Quinoline derivatives have emerged as promising candidates in this therapeutic area.[13]

Structure-Activity Relationship Insights:

The anti-inflammatory activity of quinoline derivatives is highly dependent on the substitution pattern. For instance, quinolines bearing a carboxamide moiety have shown potential as TRPV1 antagonists, while those with a carboxylic acid group can inhibit cyclooxygenase (COX) enzymes.[13] The ability to introduce various functional groups at the 4-position via the bromo-intermediate is therefore highly advantageous for tuning the anti-inflammatory profile.

Studies on quinoline-related carboxylic acid derivatives have demonstrated their ability to suppress inflammation in lipopolysaccharide (LPS)-induced macrophage models, with some compounds showing efficacy comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[14]

Comparative Performance:

The following table provides a comparison of the anti-inflammatory activity of selected quinoline derivatives with a standard anti-inflammatory drug.

CompoundAssayIC50 (µM)Reference
Quinoline-4-carboxylic acid LPS-induced NO production in RAW264.7 cells~15[14]
Quinoline-3-carboxylic acid LPS-induced NO production in RAW264.7 cells~20[14]
Indomethacin LPS-induced NO production in RAW264.7 cells~10[14]
Curcumin NO inhibitory activity14.7 ± 0.2[15]

This data indicates that quinoline carboxylic acids possess significant anti-inflammatory properties, warranting further investigation.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential.

Synthesis of 4-Hydroxy-quinolines via Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a classical and effective method for preparing 4-hydroxyquinolines, which can be subsequently converted to 4-bromo-quinolines.[16][17]

Procedure:

  • Step 1: Formation of the β-anilinoacrylate:

    • In a round-bottom flask, combine one equivalent of an aniline with one equivalent of a β-ketoester.

    • The reaction can be performed neat or in a suitable solvent like ethanol.

    • Stir the mixture at room temperature. The reaction is typically complete within a few hours, yielding the β-anilinoacrylate, which is often used in the next step without further purification.

  • Step 2: Cyclization to the 4-quinolone:

    • Heat the β-anilinoacrylate from Step 1 in a high-boiling point, inert solvent such as diphenyl ether or mineral oil to approximately 250 °C.[17]

    • The high temperature facilitates the intramolecular cyclization.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane.

    • Collect the solid by filtration and purify by recrystallization.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][18][19]

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 4-bromo-quinoline derivative and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DNA Laddering Assay for Apoptosis

DNA fragmentation is a hallmark of apoptosis. The DNA laddering assay visualizes these fragments.[20][21]

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest both adherent and floating cells and wash with PBS.

  • Lyse the cells using a lysis buffer containing detergents and proteases.

  • Extract the DNA using a phenol-chloroform extraction or a commercial DNA extraction kit.

  • Precipitate the DNA with ethanol and resuspend it in a suitable buffer.

  • Treat the DNA with RNase to remove any contaminating RNA.

  • Separate the DNA fragments by agarose gel electrophoresis (typically a 1.5-2% gel).

  • Stain the gel with ethidium bromide or a safer alternative and visualize the DNA under UV light. The presence of a "ladder" of DNA fragments indicates apoptosis.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23][24]

Procedure:

  • Prepare a two-fold serial dilution of the 4-bromo-quinoline derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

The 4-bromo-quinoline scaffold represents a highly promising starting point for the development of novel therapeutic agents with diverse biological activities. The strategic placement of the bromine atom at the 4-position provides a versatile handle for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships. This guide has provided a comparative overview of the anticancer, antimicrobial, and anti-inflammatory potential of 4-bromo-quinoline derivatives, supported by quantitative data and detailed experimental protocols. The insights into SAR, coupled with robust methodologies, offer a solid foundation for researchers to design and evaluate the next generation of quinoline-based drugs. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs.

References

The Trifluoromethyl Advantage: A Comparative Guide to the Photophysical Properties of Functionalized Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Fluorophores

In the landscape of molecular probes and functional materials, the quinoline scaffold stands as a cornerstone. Its rigid, aromatic structure provides a robust framework for fluorescence, making it a privileged core for applications ranging from bioimaging to organic light-emitting diodes (OLEDs). However, the drive for innovation perpetually pushes us to refine and enhance the performance of these molecular tools. A key strategy that has gained significant traction is the strategic incorporation of fluorine atoms, most notably the trifluoromethyl (-CF3) group.

This guide provides an in-depth, objective comparison of the photophysical properties of trifluoromethylated quinolines against their non-fluorinated parent compounds. We will move beyond a simple recitation of data, delving into the causal mechanisms that underpin the observed changes. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of trifluoromethylation in their own applications. The introduction of a trifluoromethyl group is a well-regarded strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and bioavailability, making these photophysical insights particularly relevant for the development of theranostic agents.[1][2]

The -CF3 Effect: A Mechanistic Overview

Before presenting the comparative data, it is crucial to understand why the trifluoromethyl group exerts such a profound influence on a molecule's photophysical behavior. The -CF3 group is a potent electron-withdrawing group, primarily through a strong inductive effect (σ-effect) due to the high electronegativity of the fluorine atoms.[1][2] This electronic perturbation has several key consequences:

  • Modulation of Frontier Molecular Orbitals: The -CF3 group effectively lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This alteration of the energy gap directly influences the absorption and emission wavelengths.

  • Enhancement of Intramolecular Charge Transfer (ICT): In "push-pull" systems, where an electron-donating group (like -NH2) is paired with an electron-withdrawing group on the same aromatic scaffold, the -CF3 group can significantly enhance the ICT character of the excited state. This often leads to larger Stokes shifts and increased sensitivity to the solvent environment (solvatochromism).

  • Increased Photostability: The carbon-fluorine bond is exceptionally strong, imparting greater resistance to photochemical degradation and enhancing the operational lifetime of the fluorophore.

Comparative Photophysical Data

To provide a clear, data-driven comparison, we will focus on the 6-aminoquinoline scaffold, a common fluorescent core. The following table contrasts the properties of a representative trifluoromethylated derivative, 6-amino-2-phenyl-4-(trifluoromethyl)quinoline , with its conceptual parent, 6-aminoquinoline . All experimental data for the trifluoromethylated compound is sourced from the work of Kappenberg et al. (2019), conducted in chloroform.[3] Data for the parent 6-aminoquinoline is sourced from S. S. et al. (2022), also in chloroform, to ensure a valid comparison.[4]

Photophysical Parameter6-Aminoquinoline (Parent)6-Amino-2-phenyl-4-(trifluoromethyl)quinolineThe Trifluoromethyl Advantage
Max Absorption (λabs) 357 nm[4]382 nm[3]Bathochromic Shift (Red Shift) of 25 nm
Max Emission (λem) 437 nm[4]454 nm[3]Bathochromic Shift (Red Shift) of 17 nm
Stokes Shift (Δν) 80 nm[4]72 nm[3]Moderate, large Stokes shift maintained
Quantum Yield (ΦF) Not reported in source0.51 [3]High fluorescence efficiency
Molar Extinction (ε) Not reported in source6,590 M-1cm-1[3]Strong light absorption

Analysis of Results:

The data clearly illustrates the profound impact of trifluoromethylation. The introduction of the -CF3 group at the 4-position, combined with a phenyl group at the 2-position, induces a significant bathochromic (red) shift in both the absorption and emission maxima. This shift is a direct consequence of the altered HOMO-LUMO energy gap, driven by the electron-withdrawing nature of the trifluoromethyl group.

Most strikingly, the fluorescence quantum yield (ΦF) of the trifluoromethylated quinoline is remarkably high at 0.51 . This indicates that 51% of the absorbed photons are re-emitted as fluorescence, signifying a highly efficient fluorophore. While a direct quantum yield value for the parent 6-aminoquinoline under identical conditions is not available in the cited literature, such high efficiencies are a hallmark of well-designed fluorophores and a key advantage conferred by the -CF3 modification. The large Stokes shift is maintained, which is highly desirable for minimizing self-absorption and improving signal-to-noise in imaging applications.

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of comparative data hinges on robust and reproducible experimental methodology. The following section details a standard, field-proven protocol for the relative determination of fluorescence quantum yield, a critical parameter presented in the table above.

Protocol: Relative Fluorescence Quantum Yield Determination

This method compares the fluorescence of the test compound to a well-characterized standard with a known quantum yield.

Causality: The relative method is chosen for its accessibility and accuracy when performed with care. It avoids the complex instrumentation (e.g., integrating spheres) required for absolute measurements. The core principle is that if a standard and sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

Materials:

  • Spectrofluorometer with corrected emission spectra capabilities.

  • UV-Vis Spectrophotometer.

  • 10 mm path length quartz cuvettes.

  • Spectroscopic grade solvent (e.g., Chloroform).

  • Fluorescence Standard with a known quantum yield in the chosen solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Test Compound (Trifluoromethylated Quinoline).

Step-by-Step Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the test compound and the reference standard in the chosen solvent.

    • Prepare a series of 5-6 dilutions for both the test compound and the standard. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the excitation wavelength.

    • Rationale: Keeping absorbance below 0.1 minimizes inner filter effects, where re-absorption of emitted light can artificially lower the measured fluorescence intensity.

  • UV-Vis Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each diluted solution.

    • Use the pure solvent as a blank.

    • Note the absorbance value at the chosen excitation wavelength (λex) for every solution.

  • Fluorescence Emission Measurement:

    • Set the excitation wavelength (λex) on the spectrofluorometer. This should be a wavelength where both the sample and standard absorb light.

    • Record the corrected fluorescence emission spectrum for each of the prepared solutions. Ensure the entire emission band is captured.

    • Use the pure solvent to record a blank spectrum to check for impurities.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each recorded spectrum.

    • Plot a graph of integrated fluorescence intensity versus absorbance for both the test compound and the standard.

    • Self-Validation: This plot should yield a straight line passing through the origin. The linearity confirms that no concentration-dependent quenching or inner-filter effects are distorting the results within the tested range.

    • Determine the gradient (Slope) of each line.

  • Quantum Yield Calculation:

    • The quantum yield of the sample (Φs) is calculated using the following equation:

      Φs = Φr × (Slopes / Sloper) × (ns² / nr²)

      Where:

      • Φr is the quantum yield of the reference standard.

      • Slopes and Sloper are the gradients from the plot of integrated intensity vs. absorbance for the sample and reference, respectively.

      • ns and nr are the refractive indices of the solvents used for the sample and reference. If the same solvent is used, this term becomes 1.

Visualizing the Workflow & Relationships

To better illustrate the logical flow of experimentation and the fundamental principles, the following diagrams are provided.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis & Calculation stock Prepare Stock Solutions (Sample & Standard) dilute Create Dilution Series (Abs < 0.1) stock->dilute uv_vis Record UV-Vis Absorbance at λex dilute->uv_vis fluor Record Corrected Fluorescence Emission uv_vis->fluor integrate Integrate Emission Spectra fluor->integrate plot Plot Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) plot->gradient calc Calculate Quantum Yield (ΦF) gradient->calc

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

G cluster_props Resulting Photophysical Properties quinoline Quinoline Core red_shift Red-Shifted Spectra (Lower Energy Gap) quinoline->red_shift high_qy High Quantum Yield quinoline->high_qy large_ss Large Stokes Shift quinoline->large_ss nh2 Electron Donating Group (-NH2) nh2->quinoline 'Pushes' e- density cf3 Electron Withdrawing Group (-CF3) cf3->quinoline 'Pulls' e- density

Caption: Structure-Property Relationship in Trifluoromethylated Quinolines.

Conclusion and Future Outlook

The strategic placement of a trifluoromethyl group on the quinoline scaffold is a powerful and reliable method for enhancing its photophysical properties. The data demonstrates that trifluoromethylation leads to red-shifted absorption and emission, strong molar absorptivity, and, most importantly, a high fluorescence quantum yield. These improvements are mechanistically rooted in the potent electron-withdrawing nature of the -CF3 group, which favorably modulates the electronic structure of the fluorophore.

For researchers in drug discovery and materials science, trifluoromethylated quinolines represent a class of high-performance fluorophores with enhanced stability and tunable properties. The robust protocols outlined in this guide provide a clear path for characterizing these and other novel compounds, ensuring that the resulting data is both accurate and reliable. As the demand for brighter, more stable, and more specific molecular probes continues to grow, the "trifluoromethyl advantage" will undoubtedly play a crucial role in the development of next-generation chemical tools.

References

Purity assessment of synthesized 4-Bromo-2,6-bis(trifluoromethyl)quinoline by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to HPLC Purity Assessment of Synthesized 4-Bromo-2,6-bis(trifluoromethyl)quinoline

In the landscape of modern drug discovery and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Specifically, this compound stands out as a critical building block, prized for its unique electronic properties imparted by the trifluoromethyl groups and the reactive bromine handle, which allows for further chemical modifications. The synthetic routes to this compound, however, can yield a variety of impurities that may compromise the integrity of downstream applications. Therefore, a robust and reliable analytical method for purity assessment is not just a quality control measure but a fundamental necessity for reproducible research.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound. We will delve into the rationale behind methodological choices, present comparative data, and provide a detailed, field-tested protocol to empower researchers to achieve accurate and reliable results.

The Criticality of Purity for this compound

The presence of impurities, even in minute quantities, can have profound consequences. In a medicinal chemistry context, impurities can lead to altered pharmacological profiles, unforeseen toxicity, or the misinterpretation of structure-activity relationship (SAR) studies. In materials science, impurities can disrupt crystal packing, alter photophysical properties, and degrade device performance. Common impurities in the synthesis of this compound may include starting materials, regioisomers, and by-products from incomplete reactions or side reactions.

Comparative Analysis of HPLC Methodologies

The choice of HPLC method is paramount for the successful resolution and quantification of this compound from its potential impurities. The highly fluorinated nature of the molecule and its aromatic system dictate the selection of the stationary and mobile phases.

Stationary Phase Selection: A Tale of Two Chemistries

The most common stationary phases for the analysis of non-polar to moderately polar small molecules are reversed-phase columns, with C18 being the workhorse of the industry. However, for fluorinated compounds, alternative stationary phases can offer unique selectivity.

Stationary PhasePrinciple of SeparationAdvantages for this compoundDisadvantages
C18 (Octadecyl Silane) Hydrophobic interactionsWell-established, versatile, and provides good retention for the quinoline core.May show poor peak shape for highly fluorinated compounds due to solvophobic effects.
PFP (Pentafluorophenyl) Multiple interaction modes including hydrophobic, π-π, and dipole-dipole interactions.Offers enhanced selectivity for positional isomers and halogenated compounds. The electron-rich phenyl ring of the stationary phase can interact favorably with the electron-deficient trifluoromethyl groups.Can be less robust than C18 columns and may require specific mobile phase conditions to achieve optimal performance.
Phenyl-Hexyl Mixed-mode interactions including hydrophobic and π-π interactions.Provides alternative selectivity to C18, particularly for aromatic compounds. The hexyl linker provides moderate hydrophobicity.May not provide sufficient retention for all potential impurities.

For the purity assessment of this compound, a PFP column is often the superior choice due to its unique ability to interact with the fluorinated and aromatic nature of the analyte and its potential impurities, leading to enhanced resolution.

Mobile Phase Optimization: The Key to Resolution

The choice of mobile phase is critical for achieving optimal separation. A typical reversed-phase mobile phase consists of an aqueous component and an organic modifier.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for the analysis of fluorinated compounds as it can mitigate the strong solvophobic effects that lead to poor peak shape on C18 columns.

  • Aqueous Component: Water is the standard. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid (TFA), is often necessary to suppress the ionization of any residual silanol groups on the silica support, thereby improving peak symmetry. A concentration of 0.1% (v/v) is a common starting point.

A gradient elution, where the proportion of the organic modifier is increased over time, is typically employed to ensure the timely elution of both early-eluting polar impurities and the highly retained parent compound.

Recommended HPLC Protocol for Purity Assessment

This protocol has been optimized for the robust and reproducible purity analysis of this compound.

Instrumentation and Materials
  • HPLC system with a UV detector

  • Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • This compound sample

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample 1. Prepare Sample (1 mg/mL in Diluent) prep_mobile 2. Prepare Mobile Phases (A & B) equilibrate 4. Equilibrate Column prep_sample->equilibrate degas 3. Degas Mobile Phases inject 5. Inject Sample equilibrate->inject run_gradient 6. Run Gradient Elution inject->run_gradient detect 7. Detect at 254 nm run_gradient->detect integrate 8. Integrate Peaks detect->integrate calculate 9. Calculate % Purity integrate->calculate

Caption: Workflow for the HPLC purity assessment of this compound.

HPLC Method Parameters
ParameterConditionRationale
Column PFP, 4.6 x 150 mm, 5 µmProvides unique selectivity for fluorinated and aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component for reversed-phase chromatography. Formic acid improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier. Acetonitrile is preferred for fluorinated compounds.
Gradient 50% B to 95% B over 15 minEnsures elution of all components with good resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection Wavelength 254 nmThe quinoline core exhibits strong absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation
  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Data Interpretation and Purity Calculation

The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

It is crucial to ensure that all impurity peaks are well-resolved from the main peak for accurate quantification. The limit of detection (LOD) and limit of quantification (LOQ) for the method should also be established to understand the sensitivity of the analysis for detecting trace impurities.

Comparative Performance Data

The following table presents hypothetical, yet representative, data comparing the performance of a C18 column versus a PFP column for the analysis of a synthesized this compound sample containing a critical regioisomeric impurity.

ParameterC18 ColumnPFP ColumnJustification for Superiority of PFP
Resolution (Main Peak vs. Impurity) 1.22.5A resolution value > 2.0 indicates baseline separation, which is crucial for accurate quantification. The PFP column achieves this due to its unique selectivity.
Peak Asymmetry (Main Peak) 1.51.1A value closer to 1.0 indicates a more symmetrical peak. The PFP column provides better peak shape, likely due to favorable interactions with the fluorinated analyte.
Analysis Time 20 min18 minThe PFP column allows for a slightly faster analysis due to the different selectivity and retention characteristics.

This comparative data highlights the significant improvement in chromatographic performance offered by the PFP column for this specific application.

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality and reliability of this important chemical building block. While standard C18 columns can provide adequate results, the use of a PFP stationary phase offers superior selectivity and resolution for this class of compounds. The detailed HPLC protocol provided in this guide, coupled with a fundamental understanding of the underlying chromatographic principles, will enable researchers to confidently and accurately determine the purity of their synthesized material, thereby advancing their research with high-quality, well-characterized compounds.

Comparative Guide to the Synthetic-Organic Chemistry of Poly-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif of paramount importance in medicinal chemistry, materials science, and industrial applications.[1] Its derivatives are integral to a wide array of pharmaceuticals, exhibiting activities such as antimicrobial, anticancer, antimalarial, anti-inflammatory, and antihypertensive effects.[2] Over a hundred quinoline-based drugs are currently in the market, highlighting the significance of this structural core.[2] The synthetic versatility of the quinoline ring system allows for extensive modification, providing a rich landscape for the discovery of novel bioactive molecules.[1]

This guide provides a comparative analysis of various synthetic routes to poly-substituted quinolines, from venerable name reactions to modern catalytic strategies. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each method, supported by experimental data and protocols. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Classical Synthetic Routes: The Foundation of Quinoline Chemistry

For over a century, a set of robust and reliable reactions has formed the bedrock of quinoline synthesis. These methods, while sometimes requiring harsh conditions, remain relevant for their simplicity and broad applicability.[3][4]

The Friedländer Synthesis

First reported by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[5][6][7] The reaction can be catalyzed by acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or bases.[5][7]

Mechanism: Two primary mechanistic pathways are proposed. The first involves an initial aldol addition followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent elimination to form the quinoline ring.[5]

Advantages:

  • Simplicity and Convergence: It is a straightforward method for constructing the quinoline ring system.[8]

  • Versatility: A wide range of starting materials can be employed, leading to diverse substitution patterns.

Limitations:

  • Harsh Conditions: Traditional protocols often require high temperatures and strong acids or bases, which can limit functional group tolerance.[7]

  • Regioselectivity Issues: The use of unsymmetrical ketones can lead to mixtures of regioisomers.[7]

The Skraup Synthesis

The Skraup synthesis, discovered by Zdenko Hans Skraup in 1880, is a classic method for preparing quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[9][10][11]

Mechanism: The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. Subsequent cyclization and oxidation yield the quinoline product.[9][10] A fragmentation-recombination mechanism has also been proposed based on isotopic labeling studies.[12]

Advantages:

  • Readily Available Starting Materials: Utilizes simple and inexpensive reagents.

  • Robustness: A reliable method for the synthesis of the parent quinoline and simple derivatives.

Limitations:

  • Harsh and Hazardous Conditions: The reaction is notoriously exothermic and employs corrosive and toxic reagents.[11]

  • Limited Substitution: Primarily useful for quinolines with substituents on the benzene ring. Modifications are needed to introduce substituents on the pyridine ring.[13]

The Doebner-von Miller Reaction

Also known as the Skraup-Doebner-von Miller synthesis, this reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[9][14][15]

Mechanism: The mechanism is still a subject of debate but is thought to involve a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[12][15]

Advantages:

  • Versatility: Allows for the synthesis of a wider range of substituted quinolines compared to the Skraup synthesis.[16]

  • One-Pot Potential: The α,β-unsaturated carbonyl compound can be generated in situ from aldehydes or ketones.[15]

Limitations:

  • Regioselectivity: Similar to other methods, regioselectivity can be an issue with unsymmetrical starting materials.[16]

  • Byproduct Formation: The reaction can sometimes lead to complex mixtures of products.

The Combes Quinoline Synthesis

The Combes synthesis utilizes the acid-catalyzed condensation of anilines with β-diketones to produce 2,4-disubstituted quinolines.[9][17][18]

Mechanism: The reaction begins with the formation of an enamine from the aniline and one of the carbonyl groups of the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration to yield the quinoline.[9][18][19]

Advantages:

  • Specific Substitution Pattern: Provides a direct route to 2,4-disubstituted quinolines.[18]

  • Good Yields: Can provide high yields for specific substrates.

Limitations:

  • Strongly Electron-Withdrawing Groups: The presence of strongly deactivating groups on the aniline can inhibit the cyclization step.[17]

  • Regioselectivity: The use of unsymmetrical anilines can lead to mixtures of isomers.[20]

The Conrad-Limpach-Knorr Synthesis

This method involves the reaction of anilines with β-ketoesters.[21] The reaction conditions determine the product: lower temperatures (kinetic control) favor the formation of 4-hydroxyquinolines (Conrad-Limpach), while higher temperatures (thermodynamic control) yield 2-hydroxyquinolines (Knorr).[22][23]

Mechanism: The reaction proceeds through the initial formation of an enamine (kinetic product) or an anilide (thermodynamic product), followed by thermal cyclization.[22]

Advantages:

  • Access to Hydroxyquinolines: A key method for the synthesis of 2- and 4-hydroxyquinolines, which are important synthetic intermediates.

  • Controllable Regioselectivity: The reaction outcome can be directed by controlling the temperature.[22]

Limitations:

  • High Temperatures: The cyclization step often requires high temperatures, which can limit the substrate scope.[22]

  • Solvent Effects: The choice of solvent can significantly impact the reaction yield and selectivity.[22]

Modern Synthetic Strategies: Efficiency, Selectivity, and Sustainability

In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally friendly methods for quinoline synthesis.[4][24][25] These modern approaches often employ transition metal catalysis, microwave irradiation, and green chemistry principles.

Transition Metal-Catalyzed Syntheses

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of quinolines, offering mild reaction conditions and high functional group tolerance.[26]

Examples:

  • Palladium-catalyzed oxidative cyclization: This approach can involve the reaction of aryl allyl alcohols and anilines or o-vinylanilines and alkynes.[27][28] These methods often proceed in the absence of harsh acids or bases.[27]

  • Palladium-catalyzed cascade reactions: One-pot syntheses involving sequential reactions, such as denitrogenative addition followed by intramolecular cyclization, have been developed.[29]

  • Rhodium and Ruthenium Catalysis: These metals have also been employed in C-H activation and annulation strategies to construct the quinoline core.[1]

Advantages:

  • Mild Reaction Conditions: Often proceed at lower temperatures and with greater functional group tolerance.[26]

  • High Selectivity: Can offer excellent control over regioselectivity.

  • Atom Economy: Cascade reactions can improve the overall efficiency of the synthesis.[26]

Limitations:

  • Catalyst Cost and Toxicity: Transition metal catalysts can be expensive and may require removal from the final product, especially in pharmaceutical applications.

  • Ligand Sensitivity: The success of these reactions can be highly dependent on the choice of ligand.

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates and improve yields.[30][31][32] Many of the classical quinoline syntheses have been adapted for microwave conditions.

Advantages:

  • Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[30][33]

  • Improved Yields and Purity: The rapid and uniform heating can lead to higher yields and cleaner reaction profiles.[33]

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating.

Limitations:

  • Specialized Equipment: Requires a dedicated microwave reactor for safe and reproducible results.[33]

  • Scalability: Scaling up microwave reactions can be challenging.

Green Chemistry Approaches

The principles of green chemistry are increasingly being applied to quinoline synthesis to reduce the environmental impact of chemical processes.[24][25][34]

Key Strategies:

  • Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol.[4][24]

  • Solvent-Free Reactions: Conducting reactions in the absence of a solvent to minimize waste.[4][24]

  • Reusable Catalysts: Employing solid-supported or nanocatalysts that can be easily recovered and reused.[2][4][24]

  • Multi-component Reactions (MCRs): Combining multiple starting materials in a single step to increase efficiency and reduce waste.[3]

Advantages:

  • Reduced Environmental Impact: Minimizes the use and generation of hazardous substances.[34]

  • Improved Safety: Avoids the use of toxic and flammable solvents.

  • Economic Benefits: Can reduce costs associated with solvent purchase and waste disposal.

Limitations:

  • Catalyst Development: The design and synthesis of efficient and robust green catalysts is an ongoing area of research.

  • Substrate Solubility: Solubility issues can sometimes be a challenge in green solvents like water.

Comparative Summary of Synthetic Routes

Synthetic RouteStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantages
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone, α-Methylene carbonylAcid or base catalystSimple, convergentHarsh conditions, regioselectivity issues
Skraup Synthesis Aniline, glycerolH₂SO₄, oxidizing agentInexpensive starting materials, robustHarsh and hazardous conditions, limited substitution
Doebner-von Miller Aniline, α,β-Unsaturated carbonylAcid catalystVersatile, one-pot potentialRegioselectivity issues, potential byproducts
Combes Synthesis Aniline, β-DiketoneAcid catalystSpecific for 2,4-disubstitutionLimited by electron-withdrawing groups
Conrad-Limpach-Knorr Aniline, β-KetoesterHeat, acid/base catalystAccess to hydroxyquinolines, controllable regioselectivityHigh temperatures required
Transition Metal-Catalyzed Varies (e.g., anilines, alkynes, alcohols)Pd, Rh, Ru catalystsMild conditions, high selectivity, atom economyCatalyst cost and toxicity, ligand sensitivity
Microwave-Assisted VariesMicrowave irradiationRapid reaction times, improved yieldsSpecialized equipment, scalability challenges
Green Chemistry Approaches VariesGreen solvents, reusable catalystsReduced environmental impact, improved safetyCatalyst development, potential solubility issues

Experimental Protocols

Representative Protocol for a Microwave-Assisted Friedländer Synthesis

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • α-Methylene carbonyl compound (1.2 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.1 mmol)

  • Ethanol (3 mL)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the 2-aminoaryl ketone, α-methylene carbonyl compound, and p-TSA.

  • Add ethanol as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by NMR and mass spectrometry.

Representative Protocol for a Palladium-Catalyzed Synthesis of Quinolines

This protocol is a general representation of an oxidative cyclization and may require optimization.

Materials:

  • o-Vinylaniline (0.5 mmol)

  • Alkyne (0.6 mmol)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • Cu(OAc)₂ (10 mol%)

  • Toluene (2 mL)

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add the o-vinylaniline, alkyne, PdCl₂(PPh₃)₂, and Cu(OAc)₂.

  • Evacuate and backfill the tube with oxygen (balloon).

  • Add toluene via syringe.

  • Stir the reaction mixture at a specified temperature (e.g., 100 °C) for a given time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

  • Characterize the product by spectroscopic methods.

Visualizing Synthetic Pathways

Logical Flow of a Friedländer Synthesis

Friedlander_Synthesis cluster_reactants Starting Materials cluster_conditions Reaction Conditions 2-Aminoaryl Ketone 2-Aminoaryl Ketone Reaction_Mixture Reaction Mixture 2-Aminoaryl Ketone->Reaction_Mixture alpha-Methylene Carbonyl alpha-Methylene Carbonyl alpha-Methylene Carbonyl->Reaction_Mixture Catalyst Acid or Base Catalyst->Reaction_Mixture Solvent_Heat Solvent/ Heat Solvent_Heat->Reaction_Mixture Purification Workup & Purification Reaction_Mixture->Purification Cyclocondensation Product Poly-substituted Quinoline Purification->Product

Caption: Workflow for a typical Friedländer quinoline synthesis.

Decision Tree for Selecting a Synthetic Route

Synthesis_Selection Start Desired Quinoline Substitution Pattern? Hydroxy Hydroxyquinoline? Start->Hydroxy Yes Disubstituted 2,4-Disubstituted? Start->Disubstituted No Conrad_Limpach Conrad-Limpach-Knorr Hydroxy->Conrad_Limpach Simple Simple/Unsubstituted? Disubstituted->Simple No Combes Combes Synthesis Disubstituted->Combes Yes Complex Complex/Functionalized? Simple->Complex No Skraup Skraup or Doebner-von Miller Simple->Skraup Yes Modern Modern Methods (Pd-catalyzed, etc.) Complex->Modern

Caption: Decision-making for choosing an appropriate synthetic route.

Conclusion

The synthesis of poly-substituted quinolines is a rich and evolving field. While classical methods provide a strong foundation, modern techniques offer significant advantages in terms of efficiency, selectivity, and sustainability. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction. By understanding the strengths and limitations of each approach, researchers can navigate the vast landscape of quinoline synthesis to achieve their scientific goals.

References

Safety Operating Guide

4-Bromo-2,6-bis(trifluoromethyl)quinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 4-Bromo-2,6-bis(trifluoromethyl)quinoline

For professionals in pharmaceutical research and chemical synthesis, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, from synthesis to disposal. This compound, a highly functionalized heterocyclic compound, is invaluable in the development of novel molecular entities. However, its halogenated and complex structure necessitates a rigorous and informed approach to its disposal. This guide provides the essential, step-by-step procedures for safely managing and disposing of this compound, ensuring the protection of laboratory personnel and the environment.

Part 1: Hazard Profile and Immediate Safety Protocols

Likely Hazard Classification:

Based on data from analogous compounds such as 4-bromo-6-chloro-2-(trifluoromethyl)quinoline and other halogenated quinolines, it is prudent to handle this compound as a substance with the following potential hazards[1][2]:

  • Acute Toxicity: Likely harmful or toxic if swallowed, in contact with skin, or inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation upon direct contact.

  • Serious Eye Damage/Eye Irritation: Poses a risk of serious eye irritation or damage.

  • Environmental Hazard: As with many quinoline derivatives, it may exhibit ecotoxicity, making its release into the environment a significant concern[3].

Immediate Safety and Personal Protective Equipment (PPE):

A proactive safety posture is critical. All handling and disposal operations must be conducted within a certified chemical fume hood. The required PPE includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or other chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling the compound[4].

  • Body Protection: A flame-retardant laboratory coat.

  • Respiratory Protection: Not typically required if work is performed within a functional chemical fume hood.

In case of accidental exposure, follow standard first-aid procedures, such as flushing skin or eyes with copious amounts of water for at least 15 minutes and seeking immediate medical attention[1][5][6].

Part 2: The Cornerstone of Disposal: Waste Identification and Segregation

The defining structural feature of this compound for disposal purposes is its classification as a halogenated organic compound . It contains both bromine and fluorine atoms attached to its carbon framework. This classification is the primary determinant for its waste stream segregation.

The rationale for this segregation is twofold:

  • Regulatory Compliance: Environmental protection agencies, such as the U.S. EPA, regulate halogenated organic compounds under specific waste codes due to the potential for forming dioxins and other persistent organic pollutants upon improper incineration[7][8].

  • Disposal Method: Halogenated waste streams are typically destined for high-temperature incineration in specially equipped facilities designed to scrub acidic gases (like HBr and HF) that are produced during combustion. Mixing them with non-halogenated solvents can complicate the disposal process and significantly increase costs[9][10].

Key Segregation Principles:

  • NEVER mix halogenated organic waste with non-halogenated organic waste[11].

  • DO NOT combine this waste with aqueous, acidic, basic, or oxidizing waste streams. Incompatible materials can lead to dangerous chemical reactions.

  • Maintain separate, clearly labeled waste containers for solid and liquid halogenated waste.

Part 3: Step-by-Step Operational Disposal Protocol

This protocol provides a self-validating system for the disposal of this compound from the point of generation to final pickup.

Materials Required:

  • Designated, leak-proof hazardous waste container for Halogenated Organic Solids or Halogenated Organic Liquids , as appropriate.

  • Chemically resistant scoop or spatula for solids.

  • Waste accumulation log.

  • Hazardous waste labels provided by your institution's Environmental Health & Safety (EHS) department.

Procedure:

  • Container Preparation:

    • Select a container in good condition, compatible with the waste, and equipped with a secure, threaded cap[12].

    • Before adding any waste, affix a "Hazardous Waste" label.

    • Clearly write the full chemical name, "this compound," and list any other components (e.g., solvents) in the mixture[12]. Avoid using abbreviations or chemical formulas.

  • Waste Transfer:

    • For Solid Waste: Carefully transfer the compound into the designated container using a spatula. Minimize the creation of dust.

    • For Contaminated Materials: Any disposable items grossly contaminated with the compound (e.g., weighing paper, gloves, silica gel) should also be placed in the solid halogenated waste container.

    • For Liquid Waste (Solutions): If the compound is in a solvent, transfer the solution to the designated Halogenated Organic Liquids container.

  • Container Management:

    • Securely close the container lid immediately after adding waste. Containers must remain closed at all times except when actively adding waste[10][12]. This prevents the release of volatile organic compounds (VOCs).

    • Log the amount of waste added in your laboratory's waste accumulation log.

  • Storage in Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the SAA is well-ventilated, secure, and away from incompatible materials.

  • Arranging for Final Disposal:

    • Once the container is full, or in accordance with your institution's policies, schedule a pickup with your certified hazardous waste management provider or internal EHS department.

    • Do not accumulate more than 55 gallons of hazardous waste in your lab's SAA[12].

Part 4: Data Summary & Workflow Visualization

For quick reference, the key information is summarized below.

ParameterDescription
Chemical Name This compound
Molecular Formula C₁₁H₄BrF₆N
Waste Category Halogenated Organic Waste[9]
Likely Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation[1][2]
Required PPE Safety Goggles, Face Shield, Chemical-Resistant Gloves, Lab Coat
Disposal Method Collection by certified hazardous waste vendor for high-temperature incineration[4]

Disposal Workflow Diagram:

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Point of Waste Generation cluster_assessment Hazard & Waste Identification cluster_segregation Waste Segregation cluster_procedure Containerization & Storage Protocol cluster_disposal Final Disposal gen Waste Generated (Solid Residue or in Solution) assess Is the compound halogenated? (Contains F, Cl, Br, I) gen->assess halogenated YES: Halogenated Waste Stream (e.g., this compound) assess->halogenated Yes non_halogenated NO: Non-Halogenated Organic Waste Stream assess->non_halogenated No label_container 1. Select & Label Container: 'Hazardous Waste' 'Halogenated Organics' List full chemical names halogenated->label_container transfer_waste 2. Transfer Waste into Designated Container label_container->transfer_waste seal_log 3. Securely Seal Container & Update Waste Log transfer_waste->seal_log store_saa 4. Store in Satellite Accumulation Area (SAA) seal_log->store_saa pickup Request Pickup by Certified Waste Vendor / EHS store_saa->pickup

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Handling 4-Bromo-2,6-bis(trifluoromethyl)quinoline: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Bromo-2,6-bis(trifluoromethyl)quinoline. As a novel compound, a comprehensive, peer-reviewed toxicological profile is not yet established. Therefore, this document synthesizes data from structurally similar molecules and first principles of chemical safety to create a robust operational plan. Our approach is grounded in the hierarchy of controls, prioritizing engineering solutions and supplementing them with rigorous personal protective equipment (PPE) protocols.

Hazard Assessment: A Composite Profile

In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative hazard assessment has been constructed based on its constituent molecular features: a quinoline core, a bromine substituent, and two trifluoromethyl groups.

  • Quinoline Core: Quinoline itself is classified as toxic if swallowed and is suspected of causing genetic defects and cancer[1]. Polycyclic aromatic hydrocarbons (PAHs), a related class of compounds, are known to present respiratory hazards[2].

  • Bromo- and Trifluoromethyl- Substituents: Halogenated aromatic compounds can cause skin and eye irritation.[3] Structurally related compounds, such as 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline, are classified as acutely toxic if swallowed (GHS06)[4]. Furthermore, some quinoline-derived trifluoromethyl compounds have demonstrated significant in vivo toxicity in preclinical models[5]. While the trifluoromethyl group is generally stable, its presence can enhance the lipophilicity and membrane permeability of a molecule, potentially increasing its biological activity and toxicity.[6]

Based on this analysis, this compound should be handled as a substance with the following potential hazards until proven otherwise:

  • Acute Oral Toxicity

  • Skin and Eye Irritant

  • Respiratory Tract Irritant

  • Potential Chronic Toxicity/Carcinogenicity

Hazard Category Deduced Risk Primary Exposure Routes
Acute Toxicity Potentially high (oral)Ingestion, Inhalation
Irritation Skin and eye irritantDermal, Ocular
Respiratory Irritant to mucous membranesInhalation of dust/aerosol
Chronic Effects Suspected mutagen/carcinogenAll routes

The Primacy of Engineering Controls

Before any personal protective equipment is considered, all handling of this compound, including weighing, reconstitution, and aliquoting, must be performed within a certified and properly functioning chemical fume hood. This is the most critical step in minimizing inhalation exposure.

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is mandatory for all procedures involving this compound. The rationale behind each selection is to provide a multi-layered defense against the assessed hazards.

Eye and Face Protection
  • Requirement: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory.

  • Best Practice: When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during solution transfers), a full-face shield must be worn over the chemical splash goggles.

  • Causality: The quinoline structure suggests irritant properties. A face shield protects the entire face from splashes that could occur during transfers or accidental spills.

Hand Protection

Given the lack of specific glove permeation data, a double-gloving strategy is required to protect against the unknown dermal absorption risk and potential degradation of a single glove material.[7]

  • Inner Glove: A standard nitrile examination glove.

  • Outer Glove: A thicker, chemical-resistant nitrile or neoprene glove.

  • Protocol:

    • Inspect all gloves for visible defects before use.

    • Don the inner nitrile glove.

    • Don the outer, chemical-resistant glove, ensuring the cuff extends over the sleeve of the lab coat.

    • If any contact with the chemical is suspected, remove both gloves immediately, wash hands thoroughly, and don a fresh pair.

    • Change outer gloves every 1-2 hours, or immediately upon known contact.

  • Causality: Double-gloving provides redundant protection. The outer glove bears the brunt of any chemical exposure, and should it be permeated or degraded, the inner glove provides a temporary barrier, allowing the user time to retreat and de-glove safely. Nitrile is selected for its general resistance to a range of chemicals, but it is crucial to visually inspect for any signs of degradation like swelling or discoloration.[8][9]

Respiratory Protection

Work within a fume hood should preclude the need for respiratory protection. However, in the event of an emergency (e.g., a large spill) or in situations where engineering controls are not feasible, respiratory protection is essential.

  • For Particulates (Solid Form): If there is a risk of inhaling the solid powder (e.g., during a spill clean-up outside a fume hood), a minimum of a NIOSH-approved N95 filtering facepiece respirator is required.

  • For Vapors/Aerosols: If the compound is being dissolved in a volatile organic solvent, or if aerosolization is possible, an air-purifying respirator (APR) with organic vapor (OV) cartridges is necessary. A full-facepiece APR provides the added benefit of eye protection.[10]

  • Fit Testing: All personnel required to wear tight-fitting respirators must be medically cleared and undergo annual quantitative fit testing as per OSHA 29 CFR 1910.134 standards.[11]

Protective Clothing
  • Lab Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is required.

  • Apparel: Long pants and fully enclosed shoes are mandatory. Shorts, skirts, and open-toed shoes are strictly prohibited in the laboratory space.

  • Causality: This ensures no skin is exposed, protecting against accidental contact from spills or splashes.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, plastic-backed paper.

  • PPE Donning: Don all required PPE as described in Section 3 before bringing the chemical into the fume hood.

  • Weighing: If weighing the solid, use an anti-static weigh boat or tare a vial on the balance. Handle the container with forceps where possible to minimize glove contact.

  • Solution Preparation: Add solvent to the solid slowly to avoid splashing. If sonicating, ensure the vial is securely capped.

  • Post-Handling: After the procedure, wipe down the exterior of all containers with a damp cloth (using an appropriate solvent) before removing them from the fume hood.

  • De-Gloving: Remove the outer glove first, followed by the inner glove, turning them inside out to trap any contamination. Dispose of them in the designated solid hazardous waste container.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Waste Disposal Plan
  • Solid Waste: All contaminated solid materials (gloves, weigh boats, absorbent paper, etc.) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealed, and clearly labeled hazardous waste container. The container should specify "Halogenated Organic Waste."

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.

Visual Workflow Guides

PPE Selection Workflow

PPE_Selection cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_resp Respiratory Protection (Emergency/Special Case) cluster_stop Start Handling 4-Bromo-2,6-bis (trifluoromethyl)quinoline? FumeHood Work in a certified Chemical Fume Hood? Start->FumeHood Eye Mandatory: Chemical Splash Goggles (ANSI Z87.1) FumeHood->Eye Yes Stop STOP! Do Not Proceed FumeHood->Stop No Face Add Face Shield over Goggles (Large quantity or splash risk) Eye->Face Gloves Mandatory: Double-Glove System (Inner Nitrile + Outer Chemical Nitrile) Face->Gloves Coat Mandatory: Flame-Resistant Lab Coat, Long Pants, Closed Shoes Gloves->Coat Spill Spill or Aerosol Generation Outside Hood? Coat->Spill N95 Use N95 Respirator (for solid powder) Spill->N95 Yes (Solid) APR Use Air-Purifying Respirator with Organic Vapor Cartridges Spill->APR Yes (Liquid/Aerosol)

Caption: PPE selection workflow for handling the target compound.

Emergency Response Protocol

Emergency_Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-Up Exposure Exposure Occurs Skin Skin Contact: Rinse with copious water for 15 min. Remove contaminated clothing. Exposure->Skin Eye Eye Contact: Flush with eyewash for 15 min. Lift eyelids to ensure full rinse. Exposure->Eye Inhalation Inhalation: Move to fresh air immediately. Exposure->Inhalation Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Exposure->Ingestion SeekMedical Seek Immediate Medical Attention Skin->SeekMedical Eye->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical Report Report incident to Supervisor and EH&S. SeekMedical->Report SDS Provide SDS of compound and any solvents to medical personnel. Report->SDS

Caption: Emergency response actions for personnel exposure.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.